5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
5-chloro-3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPASGSRWIMSJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677471 | |
| Record name | 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923595-58-8 | |
| Record name | 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-iodopyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS No. 923595-58-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including approved drugs and clinical candidates targeting a range of diseases.[1][2][3][4] This document delves into the synthesis, chemical properties, reactivity, and strategic applications of this versatile intermediate. Detailed, field-proven protocols for its synthesis and subsequent functionalization are provided, underpinned by mechanistic rationale to empower researchers in their experimental design. The guide is structured to serve as a practical and authoritative resource for scientists engaged in the synthesis of novel molecular entities for therapeutic applications.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, bicyclic N-heterocyclic system that has garnered immense interest in medicinal chemistry.[1][3] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the design of targeted therapies, particularly protein kinase inhibitors.[2][5] Marketed drugs such as Larotrectinib and Entrectinib, used in the treatment of cancers with specific genetic fusions, feature this core structure, highlighting its clinical relevance.[4][6]
The compound this compound (CAS No. 923595-58-8) is a strategically functionalized derivative of this scaffold. The presence of two distinct halogen atoms at the C5 (chloro) and C3 (iodo) positions offers orthogonal reactivity. This allows for selective, stepwise derivatization through various cross-coupling reactions, making it an exceptionally valuable intermediate for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[7][8][9]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 923595-58-8 | [10][11][12] |
| Molecular Formula | C₆H₃ClIN₃ | [10] |
| Molecular Weight | 279.47 g/mol | Calculated |
| Appearance | Light yellow solid | [13] |
| Purity | Typically ≥97-99% | [10] |
| Storage | Store in a cool, dry place, under inert gas | [10] |
Spectroscopic Data:
| Spectrum Type | Data | Source |
| Mass Spec (ESI+) | m/z: 279.9 [M+H]⁺ | [13] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.57 (d, J = 7.2 Hz, 1H), 8.16 (s, 1H), 6.86 (d, J = 7.2 Hz, 1H) | [13] |
Synthesis and Mechanistic Insights
The preparation of this compound is typically achieved through the electrophilic iodination of its precursor, 5-chloropyrazolo[1,5-a]pyrimidine.
Synthetic Pathway
The most common and efficient method involves the direct iodination of 5-chloropyrazolo[1,5-a]pyrimidine using an electrophilic iodine source like N-iodosuccinimide (NIS).[13][14] The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and thus susceptible to electrophilic substitution.[14][15][16]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established literature procedures.[13]
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (approx. 6.5 mL per mmol of starting material), add N-iodosuccinimide (NIS) (1.4 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 20-25°C) overnight. Monitor the reaction progress by TLC or LC-MS.
-
Causality: DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the ionic mechanism of electrophilic substitution. NIS serves as a mild and effective source of the electrophilic iodonium ion (I⁺).
-
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash: Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate, and finally with brine.
-
Causality: The water wash removes the bulk of the DMF. The sodium thiosulfate wash is critical for quenching any unreacted iodine and reducing it to iodide, which is water-soluble. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether or hexanes) to afford the pure this compound as a light yellow solid.
Reactivity and Strategic Applications in Synthesis
The differential reactivity of the C-Cl and C-I bonds is the cornerstone of this reagent's utility. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the C3 position while leaving the C5-chloro group intact for a subsequent transformation.
Caption: Stepwise functionalization strategy using orthogonal reactivity.
Suzuki-Miyaura Coupling at C3
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C3-iodo position with various aryl or heteroaryl boronic acids or esters.[17][18][19] This reaction is fundamental for introducing diverse aromatic moieties, which are often crucial for biological activity.
Buchwald-Hartwig Amination at C5
Following the modification at C3, the remaining C5-chloro group can be targeted. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[7][20] This is a common strategy in the synthesis of kinase inhibitors, where an amino group at this position often interacts with the hinge region of the kinase.[9]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol represents a general procedure for the Suzuki-Miyaura coupling at the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/Water, DME, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required to activate the boronic acid, forming a more nucleophilic boronate species essential for transmetalation.
-
-
Reaction Execution: Heat the mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine.
Conclusion
This compound is a high-value, versatile building block for chemical synthesis. Its well-defined orthogonal reactivity enables the controlled, stepwise introduction of diverse functional groups, facilitating the rapid exploration of chemical space in drug discovery. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively utilize this key intermediate in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives with therapeutic potential.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, CasNo.923595-58-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 11. This compound | 923595-58-8 [m.chemicalbook.com]
- 12. chemshuttle.com [chemshuttle.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities, including its role as a kinase inhibitor in oncology.[1][2][3] This document will delve into the synthesis, structural elucidation, and potential reactivity of this specific di-halogenated derivative, offering field-proven insights into its chemical behavior and utility as a versatile building block for the development of novel therapeutic agents.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine (PP) framework is a fused, rigid, and planar N-heterocyclic system, comprising both pyrazole and pyrimidine rings.[1] Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a cornerstone for combinatorial library design and drug discovery.[1][4] The versatility of the PP core permits extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties.[4] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[3]
The introduction of halogen substituents, specifically chlorine and iodine, at the C5 and C3 positions, respectively, creates a molecule with distinct and valuable chemical properties. The chloro group can influence the electronic distribution of the ring system and provide a site for nucleophilic aromatic substitution, while the iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[5][6][7] This di-halogenated pattern makes this compound a highly valuable intermediate for the synthesis of complex, poly-functionalized molecules with potential therapeutic applications.
Synthesis and Structural Elucidation
A reliable and efficient synthesis is paramount for the utility of any chemical intermediate. The synthesis of this compound is achieved through a direct and regioselective iodination of the corresponding 5-chloropyrazolo[1,5-a]pyrimidine precursor.
Synthetic Protocol: Electrophilic Iodination
The established method for the synthesis of this compound involves the electrophilic iodination of 5-chloropyrazolo[1,5-a]pyrimidine using N-iodosuccinimide (NIS) as the iodine source.[8] This reaction is highly efficient and proceeds with excellent regioselectivity for the C3 position of the pyrazolo[1,5-a]pyrimidine ring system.[1]
Experimental Protocol:
-
Dissolution: 5-Chloropyrazolo[1,5-a]pyrimidine (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF).
-
Addition of Iodinating Agent: N-Iodosuccinimide (NIS) (1.4 eq.) is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature overnight.
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water, saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a light yellow solid.[8]
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that readily dissolves both the starting material and the NIS reagent, facilitating a homogenous reaction mixture.
-
Reagent (NIS): NIS is a mild and effective electrophilic iodinating agent. Its use avoids the harsh conditions associated with other iodinating reagents, thus preserving the integrity of the heterocyclic core.
-
Regioselectivity: The C3 position of the pyrazolo[1,5-a]pyrimidine ring is electronically rich and thus more susceptible to electrophilic attack compared to other positions on the pyrazole moiety.[1]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The molecular structure of this compound is confirmed through a combination of spectroscopic techniques.
| Technique | Observed Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.57 (d, J = 7.2 Hz, 1H), 8.16 (s, 1H), 6.86 (d, J = 7.2 Hz, 1H)[8] | The doublet at 8.57 ppm and 6.86 ppm correspond to the protons on the pyrimidine ring, while the singlet at 8.16 ppm is indicative of the proton at the C2 position of the pyrazole ring. The absence of a signal for a proton at the C3 position confirms successful iodination. |
| Mass Spectrometry (ESI+) | m/z: 279.9 [M+H]⁺[8] | The observed mass-to-charge ratio corresponds to the protonated molecular ion of the target compound (C₆H₃ClIN₃), confirming its molecular weight. |
Table 1: Spectroscopic Data for this compound.
Crystallographic Insights (by Analogy)
While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of related pyrazolo[1,5-a]pyrimidine derivatives provides valuable insights into its expected molecular geometry.[8][9] The fused ring system is anticipated to be essentially planar.[9] The planarity of this scaffold is a key feature that influences its ability to intercalate with biological macromolecules. Intermolecular interactions, such as π-π stacking and weak C-H···N hydrogen bonds, are likely to play a significant role in the crystal packing of this molecule.[8][9]
Reactivity and Synthetic Utility
The di-halogenated nature of this compound provides two distinct reactive sites, allowing for sequential and regioselective functionalization.
Diagram of Potential Reaction Pathways:
Caption: Key reaction pathways for this compound.
Cross-Coupling Reactions at the C3-Position
The iodine atom at the C3 position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, leading to 3-aryl or 3-heteroaryl derivatives.[6][10] This is a robust and widely used method for elaborating the pyrazolo[1,5-a]pyrimidine core.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by a palladium-copper co-catalyst system, provides access to 3-alkynyl pyrazolo[1,5-a]pyrimidines.[6][7] These derivatives can serve as precursors for further transformations or as final target molecules with specific biological activities.
The ability to functionalize the C3 position through these reliable cross-coupling reactions underscores the value of this compound as a versatile synthetic intermediate.[5]
Nucleophilic Aromatic Substitution at the C5-Position
The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr). The reactivity of halogens on the pyrimidine ring is well-documented, with the C5 position being a viable site for displacement by various nucleophiles.[3] This allows for the introduction of amines, alcohols, thiols, and other nucleophilic moieties. The selective reactivity of the chlorine atom at the C7 position in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine has been demonstrated, suggesting that the C5-chloro substituent in the title compound would also be amenable to nucleophilic displacement, albeit potentially under different reaction conditions.[3]
Applications in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a key component in numerous clinically approved and investigational drugs, particularly in the field of oncology.[4] These compounds often function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3]
This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic value. The ability to selectively functionalize both the C3 and C5 positions allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, the aryl group introduced at the C3 position can be tailored to fit into the ATP-binding pocket of a target kinase, while the substituent at the C5 position can be modified to enhance solubility, cell permeability, or to interact with solvent-exposed regions of the protein.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its straightforward and regioselective synthesis, coupled with the orthogonal reactivity of its two halogen substituents, makes it an invaluable tool for the construction of complex, poly-functionalized pyrazolo[1,5-a]pyrimidine derivatives. This in-depth technical guide has provided a comprehensive overview of its synthesis, structural characteristics, and reactivity, highlighting its potential as a key intermediate in the development of novel therapeutic agents.
References
- 1. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Navigating the Uncharted: A Technical Safety Guide to 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine (CAS No. 923595-58-8) is readily available in public databases. This guide is a synthesis of expert knowledge, data from structurally similar compounds, and established best practices for handling halogenated heterocyclic compounds. It is imperative to treat this compound with caution and to perform a thorough risk assessment before use. This document should supplement, not replace, institutional safety protocols.
Introduction: Understanding the Compound and the Need for a Specialized Safety Approach
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in pharmacology, known to interact with a variety of biological targets. The introduction of chloro and iodo substituents can significantly modulate the compound's physicochemical properties, reactivity, and biological activity.
The lack of a specific Safety Data Sheet (SDS) necessitates a proactive and informed approach to safety. This guide is structured to provide researchers and drug development professionals with a comprehensive understanding of the potential hazards and the necessary precautions for the safe handling, storage, and disposal of this compound. Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure.
Structural Analogue-Based Hazard Assessment
In the absence of direct toxicological data for this compound, we can infer its potential hazards by examining the known safety profiles of its structural analogues. This approach, while not a substitute for empirical data, provides a rational basis for establishing precautionary measures.
The Pyrazolo[1,5-a]pyrimidine Core
The parent compound, pyrazolo[1,5-a]pyrimidine, is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This indicates that the core heterocyclic system itself possesses inherent toxicity and irritant properties.
Halogenated Analogues
A structurally related compound, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, carries similar warnings, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Another analogue, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, is described as harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[3][4]
Inferred Hazard Profile for this compound
Based on the data from these analogues, it is prudent to assume that this compound presents the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Likely to cause serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.
The presence of an iodine atom may introduce additional, though currently uncharacterized, toxicological properties. Halogenated aromatic compounds, in general, can exhibit a range of toxic effects.
Prudent Practices for Safe Handling and Storage
A proactive and cautious approach is paramount when working with a compound of unknown toxicity. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or absorption. Ensure gloves are appropriate for the solvents being used and have an adequate breakthrough time. |
| Respiratory Protection | Work in a certified chemical fume hood. If weighing or generating dust, consider a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Minimizes inhalation of powders or aerosols, which can cause respiratory tract irritation. |
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Aliquoting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools, such as spatulas and weighing paper, to minimize the generation of dust.
-
Solution Preparation: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Wash hands thoroughly with soap and water.
Storage Requirements
Store this compound in a tightly sealed, clearly labeled container. Based on supplier information for similar compounds, storage in a cool, dry, and well-ventilated area is recommended.[2] Some sources suggest storage under an inert atmosphere (nitrogen or argon) at 2-8°C.
Emergency Procedures: A Self-Validating System
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Management
The following diagram outlines the decision-making process for handling a chemical spill of this compound.
Waste Disposal
All waste containing this compound, including unused material, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Collect halogenated organic waste separately from non-halogenated waste.
-
Labeling: Use designated, properly labeled waste containers. The label should clearly identify the contents, including the name of the chemical.
-
Disposal: Follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Commitment to Safety
The responsible use of novel chemical entities like this compound is fundamental to advancing scientific research while ensuring the well-being of laboratory personnel. By adopting the conservative safety measures outlined in this guide, researchers can confidently work with this compound, minimizing risks and fostering a culture of safety. Continuous vigilance and adherence to established protocols are the cornerstones of safe and successful research.
References
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide to the Handling and Storage of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and synthetic tractability allow for extensive functionalization, making it a cornerstone for the development of targeted therapies.[1] Notably, this scaffold is a key component in several clinically approved and investigational protein kinase inhibitors, which are crucial in modern oncology.[2][3][4] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a common feature in various cancers, making them a prime target for small-molecule inhibitors.[3]
This compound is a specific derivative that offers two distinct reactive sites for further chemical modification. The chloro and iodo groups can be selectively targeted in various cross-coupling and substitution reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug development programs.
Physicochemical Properties and Structural Information
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its proper handling and storage. Below is a summary of the available information for this compound and its close analogue, 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine.
| Property | This compound | 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (Analogue for Reference) |
| CAS Number | 923595-58-8 | 1363380-51-1[5] |
| Molecular Formula | C6H3ClIN3 | C6H3ClN4O2[5] |
| Molecular Weight | 279.46 g/mol (Calculated) | 198.57 g/mol [5] |
| Appearance | Light yellow to yellow solid[6] | Purple solid[7] |
| Melting Point | Not available | 163-165°C[7] |
| Solubility | Not available | Soluble in chloroform (slightly, heated), DMSO (slightly)[7] |
| pKa | -2.38 ± 0.40 (Predicted)[6] | -3.59 ± 0.40 (Predicted)[7] |
Note: Properties for the nitro-analogue are provided for general guidance and may not be directly representative of the iodo-compound.
Safe Handling Protocols
Given the reactive nature of halogenated heterocyclic compounds, adherence to strict safety protocols is paramount. The following procedures are based on best practices for handling similar chemical entities.
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against chemical exposure.
-
Eye and Face Protection : Always wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile) should be worn at all times. It is advisable to double-glove when handling the solid compound or its solutions. A lab coat is mandatory, and for larger quantities, impervious clothing may be necessary.
-
Respiratory Protection : Handling of the solid should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust particles. If a fume hood is not available or if exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.
Engineering Controls and Laboratory Practices
-
Ventilation : All weighing and transfer operations involving the solid compound should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Avoiding Dust Formation : Handle the solid material carefully to avoid generating dust. Use appropriate tools, such as spatulas, for transfers.
-
Preventing Contamination : Thoroughly clean all equipment before and after use. Avoid contact with skin and eyes. After handling, wash hands thoroughly with soap and water.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following steps should be taken immediately.
Accidental Release
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.
-
Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.
-
PPE : All personnel involved in the cleanup must wear the appropriate PPE as described above.
First Aid
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Stability
The stability and longevity of this compound are critically dependent on proper storage conditions.
Recommended Storage Conditions
-
Temperature : The compound should be stored at 2–8 °C.[6]
-
Atmosphere : It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[6] This is crucial to prevent potential degradation from atmospheric moisture or oxygen.
-
Container : Store in a tightly sealed, light-resistant container.
-
Location : The storage area should be cool, dry, and well-ventilated.
Incompatible Materials
While specific incompatibility data for this compound is not available, based on the reactivity of similar compounds, it is prudent to avoid storage with:
-
Strong oxidizing agents
-
Strong acids and bases
-
Strong reducing agents
Violent reactions may occur when in contact with these substances.[7]
Experimental Workflow: A Generalized Approach
The utility of this compound lies in its role as a versatile intermediate. Below is a conceptual workflow illustrating its use in a typical drug discovery project.
Caption: Conceptual workflow for the use of this compound in a drug discovery cascade.
Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Conclusion
This compound is a valuable building block in the synthesis of novel therapeutics. Its effective use is predicated on a thorough understanding of its properties and a commitment to safe laboratory practices. By adhering to the handling, storage, and safety protocols outlined in this guide, researchers can ensure the integrity of their experiments and maintain a safe working environment. The principles of using appropriate PPE, engineering controls, and proper storage conditions are fundamental to mitigating the risks associated with this and other reactive chemical intermediates.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-CHLORO-3-NITROPYRAZOLO[1,5-A]PYRIMIDINE | 1363380-51-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | 923595-58-8 [m.chemicalbook.com]
- 7. zhonghanchemical.com [zhonghanchemical.com]
Reactivity of the chloro and iodo groups in pyrazolo[1,5-a]pyrimidines
An In-Depth Technical Guide to the Reactivity of Chloro and Iodo Groups in Pyrazolo[1,5-a]pyrimidines
Authored by Gemini, Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4] The functionalization of this privileged N-heterocyclic system is paramount for modulating biological activity, and halogenated derivatives serve as versatile synthetic intermediates. This guide provides an in-depth analysis of the comparative reactivity of chloro and iodo substituents on the pyrazolo[1,5-a]pyrimidine ring. We will explore the fundamental principles governing their behavior in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and strategic application for researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine system is a fused, rigid, and planar N-heterocycle that has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Its structure is present in approved drugs like the anti-cancer agent Larotrectinib and clinical candidates such as the anti-inflammatory Zasocitinib.[5] The scaffold's value lies in its synthetic versatility, which allows for precise structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[6][7]
Halogen atoms, particularly chlorine and iodine, are frequently installed onto this core to serve as key synthetic handles. They enable the introduction of a wide array of functional groups through reactions such as nucleophilic aromatic substitution (SNA r) and transition-metal-catalyzed cross-couplings.[1][8] Understanding the distinct reactivity profiles of chloro and iodo substituents is critical for designing efficient and regioselective synthetic routes.
Fundamental Properties and Positional Reactivity
The reactivity of a halogen on the pyrazolo[1,5-a]pyrimidine core is dictated by its position and intrinsic properties. The electron-deficient nature of the pyrimidine ring makes positions C5 and C7 highly susceptible to nucleophilic attack.[2][6]
-
Positional Electrophilicity : The C7 position of the pyrazolo[1,5-a]pyrimidine core demonstrates significantly higher reactivity towards nucleophilic substitution compared to the C5 position. This selectivity is attributed to the electronic properties of the fused ring system.[9] Consequently, in di-halogenated compounds like 5,7-dichloropyrazolo[1,5-a]pyrimidine, nucleophilic substitution will preferentially occur at the C7-chlorine.[9]
-
The Nature of the Halogen :
-
Chlorine : Smaller, more electronegative. The C-Cl bond is stronger and less polarizable. Chloro groups are generally less reactive in oxidative addition steps of cross-coupling reactions but can be activated with specialized catalyst systems.
-
Iodine : Larger, less electronegative, and highly polarizable. The C-I bond is weaker and longer, making it an excellent leaving group. Iodo-substituted pyrazolo[1,5-a]pyrimidines are significantly more reactive in palladium-catalyzed reactions, often requiring milder conditions.
-
The C3 position, located on the electron-rich pyrazole ring, is more nucleophilic and is typically halogenated via electrophilic substitution.[8][10] Halogens at this position exhibit different reactivity compared to those on the pyrimidine ring.
Comparative Reactivity in Key Transformations
The choice between a chloro or iodo substituent is a strategic decision that directly impacts the required reaction conditions and potential for sequential functionalization.
Nucleophilic Aromatic Substitution (SNA r)
SNA r is a common method for introducing amine, alkoxide, and thiol moieties at the electrophilic C5 and C7 positions.[2][6] In these reactions, the rate is often determined by the stability of the Meisenheimer intermediate. While bond strength (C-I < C-Br < C-Cl) suggests iodine is the best leaving group, the overall reactivity in pyrimidine systems can be nuanced. For aminolysis of halopyrimidines, bromopyrimidines have been reported to be the most reactive, though the rate differences between chloro, bromo, and iodo are often modest (less than threefold).[11] However, the superior leaving group ability of iodide generally makes it a reliable choice for ensuring complete conversion under mild conditions.
Two novel antibacterial compounds, CMPS and NCPS, were synthesized from a 5-chloro-pyrazolo[1,5-a]pyrimidine precursor via nucleophilic substitution, highlighting the utility of the chloro group as a reactive site.[12]
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents the most significant application of halogenated pyrazolo[1,5-a]pyrimidines, enabling the formation of C-C, C-N, and C-O bonds. Here, the difference in reactivity between chloro and iodo groups is pronounced.
Caption: General reactivity trend of iodo vs. chloro groups in Pd-catalyzed cross-coupling.
A. Suzuki-Miyaura Coupling
This reaction is a powerful tool for creating C(sp²)-C(sp²) bonds. The reactivity order for the aryl halide is unequivocally I > Br > Cl.
-
Iodo Derivatives : 3-Iodo pyrazolo[1,5-a]pyrimidines readily undergo Suzuki coupling to form C-C bonds, demonstrating their utility as synthetic building blocks.[8]
-
Chloro Derivatives : While less reactive, chloro-pyrazolo[1,5-a]pyrimidines can be effectively coupled. Success often hinges on the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) that facilitate the challenging oxidative addition step.[13][14] Microwave irradiation can also significantly accelerate these reactions, allowing for the regioselective coupling at the C4 position of 2,4-dichloropyrimidines.[15] This lower reactivity can be exploited for sequential couplings on a di-halogenated scaffold.
| Halogen | Position | Catalyst / Ligand | Base | Conditions | Yield | Reference |
| Bromo | C3 | XPhosPdG2 / XPhos | K₃PO₄ | 110°C, 30 min (MW) | Good to Excellent | [14] |
| Chloro | C5 | Pd(OAc)₂ / SPhos | K₃PO₄ | 100°C, 16h | 55-61% | [9] |
| Chloro | C4 (pyrimidine) | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 50°C, overnight | Moderate | [13] |
| Table 1. Representative conditions for Suzuki-Miyaura coupling on halogenated pyrazolo[1,5-a]pyrimidines and related systems. |
B. Buchwald-Hartwig Amination
For the synthesis of C-N bonds, a similar reactivity trend is observed. The reaction is crucial for installing amine pharmacophores.
-
Iodo Derivatives : These are highly reactive substrates. The main challenge can sometimes be competitive dehalogenation, but modern catalyst systems generally provide high yields.[16]
-
Chloro Derivatives : 5-Chloro-pyrazolo[1,5-a]pyrimidines have been successfully used in Buchwald-Hartwig reactions to produce final drug candidates.[17] These reactions typically require microwave irradiation and a carefully selected palladium catalyst and ligand combination to achieve good yields.[17]
C. Sonogashira Coupling
This reaction, used to couple terminal alkynes, almost exclusively employs aryl iodides or bromides. The C-I bond is readily activated by the palladium(0) catalyst under mild, copper(I)-cocatalyzed conditions. 3-Iodo pyrazolo[1,5-a]pyrimidines have been shown to be excellent substrates for Sonogashira coupling, further expanding their synthetic utility.[8] Using chloro-substituted analogs for this transformation is exceptionally challenging and rarely practical.
Strategic Application & Experimental Protocols
The differential reactivity of chloro and iodo groups is not a limitation but a strategic advantage, enabling sequential and site-selective functionalization.
Caption: Exploiting differential reactivity for sequential cross-coupling.
Protocol 1: Buchwald-Hartwig Amination of a 5-Chloro-Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from the synthesis of PI3Kδ inhibitors and demonstrates a practical application for functionalizing a less reactive chloro-substituent.[17]
-
Objective : To couple a substituted benzimidazole with a 5-chloro-pyrazolo[1,5-a]pyrimidine core.
-
Rationale : The C-Cl bond requires a robust catalyst system and thermal energy (microwaves) to undergo oxidative addition. The choice of a specific Buchwald ligand is crucial for catalytic turnover and preventing side reactions.
-
Materials :
-
Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Corresponding benzimidazole (1.2 eq)
-
Pd₂(dba)₃ (0.1 eq)
-
Xantphos (0.2 eq)
-
Cs₂CO₃ (2.0 eq)
-
Anhydrous 1,4-dioxane
-
-
Procedure :
-
To a microwave-safe vial, add the 5-chloro-pyrazolo[1,5-a]pyrimidine, benzimidazole, and Cs₂CO₃.
-
Purge the vial with argon for 5 minutes.
-
Add Pd₂(dba)₃, Xantphos, and anhydrous 1,4-dioxane under an argon atmosphere.
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and irradiate at 120°C for 60 minutes.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
-
-
Self-Validation : The reaction's success is confirmed by LC-MS analysis of the crude mixture, showing consumption of the starting material and the emergence of a new peak with the expected mass of the product. NMR spectroscopy of the purified product will confirm the C-N bond formation.
Protocol 2: Suzuki Coupling of a 3-Iodo-Pyrazolo[1,5-a]pyrimidine
This protocol is a general representation based on the high reactivity of iodo-derivatives.[8]
-
Objective : To couple an arylboronic acid with a 3-iodo-pyrazolo[1,5-a]pyrimidine.
-
Rationale : The weak C-I bond allows for facile oxidative addition to a Pd(0) catalyst. Standard, less specialized catalysts like Pd(PPh₃)₄ are often sufficient, and the reaction can proceed under relatively mild thermal conditions.
-
Materials :
-
3-Iodo-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
1,2-Dimethoxyethane (DME)
-
-
Procedure :
-
Combine the 3-iodo-pyrazolo[1,5-a]pyrimidine, arylboronic acid, and Pd(PPh₃)₄ in a round-bottom flask.
-
Evacuate and backfill the flask with argon three times.
-
Add DME, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Self-Validation : The disappearance of the iodinated starting material and the appearance of the coupled product can be easily tracked by TLC. The final structure is confirmed by NMR and mass spectrometry.
Conclusion and Future Outlook
The chloro and iodo groups on the pyrazolo[1,5-a]pyrimidine scaffold are not merely interchangeable halogens; they are strategic tools for molecular architects. The high reactivity of the C-I bond makes it ideal for introducing diversity under mild conditions, while the more robust C-Cl bond allows for selective reactions and can be activated when needed with modern catalytic systems. The ability to perform orthogonal, sequential cross-couplings by installing both a chloro and an iodo group on the same scaffold is a powerful strategy in the synthesis of complex molecules.
Future advancements will likely focus on developing even more active and selective catalysts that can further lower the activation barrier for C-Cl bond functionalization, potentially enabling room-temperature couplings and expanding the scope of accessible chemical space for the next generation of pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 8. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The unique electronic and structural features of the pyrazolo[1,5-a]pyrimidine scaffold, functionalized with both a halogen and an iodine atom, make a thorough spectroscopic elucidation essential for researchers in drug development and synthetic chemistry. This document synthesizes available experimental data with expert interpretation and predictive analysis based on established knowledge of related structures, offering a comprehensive reference for scientists working with this and similar molecules.
The structural confirmation of novel or synthesized compounds relies heavily on a suite of analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are paramount. Each technique provides a unique piece of the structural puzzle: MS reveals the molecular weight and elemental composition, IR spectroscopy identifies functional groups and bond vibrations, and NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of the nuclei. This guide will delve into each of these techniques as they apply to this compound.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the molecular structure and the standard numbering convention for the pyrazolo[1,5-a]pyrimidine core are presented below.
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery
A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential
Executive Summary
The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for precise, multi-positional modifications, making it a cornerstone for the development of novel therapeutics. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of the pyrazolo[1,5-a]pyrimidine core. We will explore its significant potential in oncology, infectious diseases, inflammation, and central nervous system (CNS) disorders, with a particular focus on its role as a potent kinase inhibitor. This document will delve into the underlying signaling pathways, provide detailed experimental protocols for activity assessment, and present a curated collection of structure-activity relationship (SAR) data to inform future drug design.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The pyrazolo[1,5-a]pyrimidine scaffold is a bicyclic aromatic system formed by the fusion of a pyrazole and a pyrimidine ring. This unique arrangement confers favorable physicochemical properties, including metabolic stability and the ability to engage in a variety of non-covalent interactions with biological targets. The true power of this core lies in its synthetic versatility, which allows for the strategic introduction of various functional groups at multiple positions, thereby fine-tuning its pharmacological profile.[1] This adaptability has led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives with a wide spectrum of biological activities.[2]
The general approach to synthesizing the pyrazolo[1,5-a]pyrimidine core often involves the cyclocondensation of 3-aminopyrazole derivatives with 1,3-bielectrophilic compounds such as β-dicarbonyls, β-enaminones, or β-ketonitriles.[1] This foundational reaction allows for the introduction of diversity elements that are crucial for exploring the structure-activity relationships of the resulting compounds.
Anticancer Activity: A Primary Focus of Pyrazolo[1,5-a]pyrimidine Research
The pyrazolo[1,5-a]pyrimidine core is a prominent feature in a multitude of potent anticancer agents, primarily due to its effectiveness as a kinase inhibitor.[2][3] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully designed to target a range of kinases implicated in tumorigenesis.
Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of solid tumors.[4][5] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional framework for the development of Trk inhibitors.[4][5]
Signaling Pathway: Trk Signaling in Cancer
The binding of neurotrophins to Trk receptors triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways. These pathways are critical for cell survival, proliferation, and differentiation. In cancers with NTRK gene fusions, the resulting chimeric proteins lead to ligand-independent, constitutive activation of these oncogenic pathways.
Caption: Simplified Trk signaling pathway in cancer.
Quantitative Data: Potency of Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors
The table below summarizes the inhibitory activity of selected pyrazolo[1,5-a]pyrimidine derivatives against Trk kinases. The IC50 values highlight the remarkable potency that can be achieved with this scaffold.
| Compound ID | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 8 | 1.7 | - | - | [4] |
| 9 | 1.7 | - | - | [4] |
| 12 | 1-100 | - | - | [4][5] |
| 13 | 1-100 | - | - | [4][5] |
| 28 | 0.17 | 0.07 | 0.07 | [4] |
Experimental Protocol: TR-FRET Kinase Assay for Trk Inhibition
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity, offering advantages over other formats due to reduced compound interference.[6][7][8][9][10]
Rationale for Assay Choice: TR-FRET assays combine the principles of time-resolved fluorescence (TRF) and Förster resonance energy transfer (FRET). The use of a long-lifetime lanthanide donor fluorophore allows for a time-delayed measurement, which effectively eliminates interference from short-lived background fluorescence and scattered light from precipitated compounds.[6][7] This results in a high signal-to-noise ratio, making it ideal for high-throughput screening of kinase inhibitors.[6]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the Trk kinase (e.g., TrkA, TrkB, or TrkC) in the reaction buffer. The optimal concentration should be determined empirically.
-
Prepare a solution of a biotinylated substrate peptide (e.g., a poly-Glu-Tyr peptide) and ATP in the reaction buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds in DMSO, followed by a further dilution in the reaction buffer.
-
Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) in a suitable buffer.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a low-volume 384-well plate.
-
Add the Trk kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to the wells.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection solution.
-
Incubate for a final period (e.g., 60 minutes) at room temperature to allow for the development of the detection signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm).
-
Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cyclin-Dependent Kinase (CDK) Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[11] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, particularly CDK2, which plays a crucial role in the G1/S phase transition.[11]
Signaling Pathway: CDK2 in Cell Cycle Regulation
CDK2, in complex with cyclin E, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for DNA synthesis and progression into the S phase. Inhibition of CDK2 prevents Rb phosphorylation, causing cell cycle arrest at the G1/S checkpoint.
Caption: Role of the CDK2/Cyclin E complex in the G1/S transition.
Quantitative Data: Potency of Pyrazolo[1,5-a]pyrimidine-based CDK2 Inhibitors
The following table presents the CDK2 inhibitory activity of representative pyrazolo[1,5-a]pyrimidine compounds.
| Compound ID | CDK2 IC50 (µM) | Reference |
| 6s | 0.23 | [11] |
| 6t | 0.09 | [11] |
| 18b | >10 (CDK9 selective) | [12] |
Experimental Protocol: ADP-Glo™ Kinase Assay for CDK2 Inhibition
The ADP-Glo™ kinase assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13][14][15][16][17]
Rationale for Assay Choice: This assay is highly sensitive and can be used with a wide range of ATP concentrations, making it suitable for kinases with varying ATP Km values.[13][15][17] The luminescent signal is directly proportional to kinase activity and is less prone to interference from colored or fluorescent compounds in a screening library.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the CDK2/Cyclin A or CDK2/Cyclin E enzyme complex in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., Histone H1 or a specific peptide substrate) and ATP in the reaction buffer.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds.
-
-
Assay Procedure:
-
Add the test compound solution to the wells of a white, opaque 384-well plate.
-
Add the CDK2/Cyclin complex solution to the wells.
-
Initiate the reaction by adding the substrate/ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescent signal against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Antimicrobial Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated significant potential as a source of novel antimicrobial agents. Derivatives have been synthesized that exhibit activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the minimum inhibitory concentrations (MIC) of selected pyrazolo[1,5-a]pyrimidine compounds against various microorganisms.
| Compound ID | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Pseudomonas aeruginosa MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| Compound 3 | 75 | - | >100 | - | [18] |
| Compound 8 | 75 | - | - | - | [18] |
| Compound 11 | >100 | - | >100 | - | [18] |
| Compound 13 | 75 | - | - | - | [18] |
| Bis(2,7-diamino...) | - | 2.8-3.0 | - | 2.8-3.0 | [19] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh agar plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Anti-inflammatory Activity
Certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess anti-inflammatory properties.[20] This activity is often evaluated in vivo using models of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[21][22][23][24]
Rationale for Model Choice: The subcutaneous injection of carrageenan into a rodent's paw induces a localized, acute, and non-immune inflammatory response characterized by edema, hyperalgesia, and erythema.[24] This response is biphasic, involving the release of histamine, serotonin, and bradykinin in the initial phase, followed by the production of prostaglandins in the later phase.[25] This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are key targets for many nonsteroidal anti-inflammatory drugs (NSAIDs).[23]
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping:
-
Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Randomly assign the animals to different treatment groups (e.g., vehicle control, positive control such as indomethacin, and various doses of the test compound).
-
-
Compound Administration:
-
Administer the pyrazolo[1,5-a]pyrimidine test compound or control substances via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the induction of inflammation (e.g., 30-60 minutes).
-
-
Induction of Edema:
-
Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).
-
The increase in paw volume compared to the baseline measurement is an indicator of the extent of edema.
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Central Nervous System (CNS) Activity
The pyrazolo[1,5-a]pyrimidine scaffold has also been explored for its potential in treating CNS disorders, with some derivatives showing anxiolytic properties.[5][26]
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The elevated plus maze is a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[27][28][29][30][31]
Rationale for Model Choice: The EPM test is based on the innate conflict in rodents between their natural tendency to explore a novel environment and their aversion to open and elevated spaces.[30] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.[27]
Step-by-Step Methodology:
-
Apparatus and Environment:
-
The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.[30]
-
The testing room should be dimly and evenly lit to minimize stress.
-
-
Animal Handling and Acclimatization:
-
Handle the animals for several days prior to testing to reduce handling-induced stress.
-
Acclimate the animals to the testing room for at least 30-60 minutes before the start of the experiment.
-
-
Compound Administration:
-
Administer the pyrazolo[1,5-a]pyrimidine test compound or control substances (e.g., vehicle, a known anxiolytic like diazepam) at a specified time before the test.
-
-
Test Procedure:
-
Data Analysis:
-
Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using appropriate statistical tests to compare the treatment groups. An increase in the parameters associated with the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine core continues to be a highly valuable scaffold in the pursuit of novel therapeutic agents. Its proven success in the development of potent and selective kinase inhibitors for cancer therapy is a testament to its potential. The diverse biological activities, including antimicrobial, anti-inflammatory, and CNS effects, highlight the broad applicability of this heterocyclic system.
Future research in this area should focus on:
-
Structure-Based Drug Design: Leveraging the increasing number of co-crystal structures of pyrazolo[1,5-a]pyrimidine derivatives with their target proteins to design next-generation inhibitors with improved potency and selectivity.
-
Exploration of Novel Targets: Expanding the scope of biological targets for this scaffold beyond kinases to other enzyme families and receptors.
-
Combinatorial Chemistry and High-Throughput Screening: Utilizing modern drug discovery platforms to rapidly synthesize and screen large libraries of pyrazolo[1,5-a]pyrimidine derivatives to identify new lead compounds for a variety of diseases.
By integrating rational drug design, robust biological evaluation, and a deep understanding of the underlying molecular mechanisms, the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine core can be realized.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. sinobiological.com [sinobiological.com]
- 7. LanthaScreen Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. dcreport.org [dcreport.org]
- 9. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. landing.reactionbiology.com [landing.reactionbiology.com]
- 15. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Carrageenan-induced paw edema: Significance and symbolism [wisdomlib.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pyrazolo[1,5-a]pyrimidines: receptor binding and anxiolytic behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
- 28. bio-protocol.org [bio-protocol.org]
- 29. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Pyrazolo[1,5-a]pyrimidine Derivatives: A Comprehensive Technical Guide for Medicinal Chemists
This guide provides an in-depth exploration of the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its versatile synthesis and diverse biological activities make it a cornerstone for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, mechanistic insights, and practical methodologies.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine motif is a fused, rigid, and planar N-heterocyclic system, integrating both pyrazole and pyrimidine rings.[1] This unique structural architecture is not merely a synthetic curiosity but a functionally significant scaffold in drug discovery. Its importance stems from its ability to mimic the purine core of ATP, allowing it to interact with the ATP-binding pockets of numerous enzymes, particularly protein kinases.[2][3] This characteristic has positioned pyrazolo[1,5-a]pyrimidine derivatives as highly promising candidates for targeted therapies, especially in oncology.
The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[1] Consequently, derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and effects on the central nervous system (CNS).[2][4]
Synthetic Strategies: Building the Core and Its Analogs
The construction of the pyrazolo[1,5-a]pyrimidine ring system is a well-established area of synthetic organic chemistry, offering a variety of routes to access a diverse range of derivatives.
Core Synthesis: Cyclocondensation Reactions
A cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound.[1][2] This versatile approach allows for the introduction of various substituents on both the pyrazole and the newly formed pyrimidine ring.
Typical 1,3-Bielectrophiles Include:
-
β-Dicarbonyl compounds
-
β-Enaminones
-
β-Haloenones
-
β-Ketonitriles
The regioselectivity of this reaction is a critical consideration, as the cyclization can theoretically lead to two different isomers. However, the reaction of 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles often proceeds with high regioselectivity, favoring the formation of the pyrazolo[1,5-a]pyrimidine isomer due to the higher nucleophilicity of the exocyclic primary amino group.[5]
Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation
-
Reactant Preparation: Dissolve one equivalent of the desired 5-aminopyrazole derivative in a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide).
-
Addition of Biselectrophile: Add 1.1 equivalents of the 1,3-bielectrophilic reagent to the solution.
-
Catalyst (Optional): In some cases, a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., piperidine, sodium ethoxide) can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated product, if any, is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Post-Functionalization Strategies
The pre-functionalized pyrazolo[1,5-a]pyrimidine core can be further modified to enhance its biological activity and drug-like properties. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are powerful tools for introducing diverse aryl, heteroaryl, and amino substituents.[6]
Diagram: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines
Caption: General synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives.
Therapeutic Applications: A Focus on Kinase Inhibition in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in the design of protein kinase inhibitors, leading to the development of several clinical candidates and approved drugs.[2][6]
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical drivers of various solid tumors when their corresponding genes (NTRK1, NTRK2, and NTRK3) are subject to fusion events.[7] Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have shown remarkable clinical success.
-
Larotrectinib and Entrectinib: These first-generation Trk inhibitors, both featuring the pyrazolo[1,5-a]pyrimidine core, received clinical approval for the treatment of NTRK fusion-positive cancers.[8][9]
-
Repotrectinib and Selitrectinib: To overcome acquired resistance to first-generation inhibitors, second-generation drugs like repotrectinib (approved in 2023) and selitrectinib were developed, also based on the same scaffold.[7][8]
Structure-Activity Relationship (SAR) Insights for Trk Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine core is essential for hinge-binding interactions with the kinase domain.[7]
-
Substitutions at the 3- and 5-positions of the ring system are crucial for potency and selectivity. For instance, an amide group at the 3-position can significantly enhance activity.[7]
-
The introduction of a morpholine group can improve selectivity by reducing off-target effects.[7]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of various CDKs, including CDK2 and CDK9.[10][11][12]
-
CDK2 Inhibition: Compounds with appropriate substitutions on the pyrazolo[1,5-a]pyrimidine core have demonstrated low nanomolar inhibitory activity against CDK2 and have shown efficacy in xenograft models of human cancer.[12]
-
CDK9 Inhibition: Starting from a multi-kinase inhibitor, researchers have developed selective CDK9 inhibitors based on the pyrazolo[1,5-a]pyrimidine nucleus. These compounds induce apoptosis in cancer cells by reducing the levels of short-lived anti-apoptotic proteins like Mcl-1.[10]
Other Kinase Targets in Oncology
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has led to its exploration as an inhibitor for a wide range of other cancer-relevant kinases:
-
CK2 Kinase: Orally available 5-anilinopyrazolo[1,5-a]pyrimidine inhibitors of CK2 have been developed, showing tumor growth inhibition in murine xenograft models.[13][14]
-
SRC Kinase: By combining ligand-based design and phenotypic screening, highly potent and selective SRC kinase inhibitors have been discovered, with some exhibiting subnanomolar IC₅₀ values.[15]
-
PI3Kδ Inhibitors: A series of pyrazolo[1,5-a]pyrimidine derivatives have been designed as selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3K), a target in inflammatory diseases and hematological malignancies.[16][17]
Table 1: Selected Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors in Oncology
| Compound Class | Target Kinase | Key SAR Features | Representative IC₅₀ Values | Reference(s) |
| Trk Inhibitors | TrkA, TrkB, TrkC | Pyrazolo[1,5-a]pyrimidine core for hinge binding; substitutions at C3 and C5 for potency. | 1.7 nM (TrkA) for some derivatives. | [7] |
| CDK2 Inhibitors | CDK2/cyclin E | N-alkylation of the pyrazole ring; specific aniline substitutions at C5. | 1 nM | [12] |
| CDK9 Inhibitors | CDK9/cyclin T1 | Pyrazolo[1,5-a]pyrimidine nucleus with specific side chains to confer selectivity over other kinases. | 15 nM | [10] |
| CK2 Inhibitors | CK2 | 5-anilino and 7-amino substitutions on the core. | 1 nM | [13] |
| SRC Inhibitors | SRC | Tertiary amino group on a piperidinyl ring at C4 of the pyrimidine. | < 1 nM | [15] |
| PI3Kδ Inhibitors | PI3Kδ | Indole group at C5 and morpholine at C7. | 2.8 nM | [16][17] |
Diagram: Kinase Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
Caption: The pyrazolo[1,5-a]pyrimidine scaffold as a versatile inhibitor of multiple kinase families, leading to various therapeutic applications.
Beyond Oncology: Anti-inflammatory and Other Activities
While the primary focus has been on cancer, pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of other important biological activities.
Anti-inflammatory Properties
Several series of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their anti-inflammatory effects.[18][19] These compounds can modulate inflammatory pathways through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and other kinases involved in inflammation, such as p38 MAP kinase.[20][21] Some derivatives have shown potent anti-inflammatory activity in in vivo models like the carrageenan-induced rat paw edema assay, with reduced gastrointestinal side effects compared to traditional NSAIDs.[18][19]
Other Therapeutic Areas
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for:
-
Antiviral activity [2]
-
Antimicrobial activity [22]
-
CNS applications , including as anxiolytics and hypnotics[1]
-
Anti-diabetic and anti-Alzheimer's activities through inhibition of enzymes like α-amylase and acetylcholinesterase.[23]
Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Future efforts will likely focus on:
-
Developing next-generation kinase inhibitors that can overcome acquired drug resistance.
-
Improving the selectivity of these compounds to minimize off-target effects and associated toxicities.
-
Exploring novel therapeutic applications beyond oncology and inflammation.
-
Utilizing modern drug design techniques, such as structure-based design and machine learning, to accelerate the discovery of new and improved derivatives.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 (Journal Article) | OSTI.GOV [osti.gov]
- 13. Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Technical Guide to 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: Procurement, Synthesis, and Application in Drug Discovery
This guide provides an in-depth technical overview of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic sourcing of this compound, its chemical synthesis, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. This document is designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower your research and development endeavors.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[2]
The strategic placement of halogen atoms on this scaffold provides synthetic handles for diversification through cross-coupling reactions, enabling the exploration of a vast chemical space. Specifically, the presence of a chloro group at the 5-position and an iodo group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring system offers orthogonal reactivity. This allows for selective functionalization at either position, a crucial feature for structure-activity relationship (SAR) studies in drug discovery.
Procurement and Quality Assessment of this compound
The successful outcome of any synthetic endeavor begins with high-quality starting materials. This compound (CAS No. 923595-58-8) is commercially available from a range of suppliers. When selecting a supplier, it is imperative to consider not only the cost but also the purity, batch-to-batch consistency, and the availability of a comprehensive Certificate of Analysis (CoA).
Table 1: Reputable Suppliers of this compound
| Supplier | Catalog Number | Purity | Notes |
| ChemShuttle | 139965 | 95% | A key building block for drug discovery. |
| Weifang Yangxu Group Co., Ltd | N/A | 99% | Offers bulk quantities. |
| Aladdin Scientific | N/A | 95% | Various package sizes available. |
| Matrix Scientific | 073725 | 95+% | - |
| Affinity Research Chemicals, Inc. | AF-3185 | >95% | - |
Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.
Quality Control Recommendations: Upon receipt of the material, it is best practice to perform in-house quality control to verify its identity and purity. Recommended analytical techniques include:
-
¹H NMR: To confirm the chemical structure and identify any organic impurities.
-
LC-MS: To determine the purity and confirm the molecular weight (Expected [M+H]⁺: 279.9).
-
Melting Point: To assess the purity of the crystalline solid.
Synthesis of this compound
For laboratories preferring to synthesize this intermediate in-house, a reliable method involves the direct iodination of 5-chloropyrazolo[1,5-a]pyrimidine. This approach is efficient and proceeds under mild conditions.
Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (approximately 6.5 mL per mmol of starting material), add N-iodosuccinimide (1.4 eq).
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound as a solid.
Causality Behind Experimental Choices:
-
NIS as Iodinating Agent: NIS is a mild and effective electrophilic iodinating reagent, suitable for heteroaromatic compounds.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Aqueous Workup: The aqueous workup is crucial for removing DMF and unreacted NIS. The sodium thiosulfate wash quenches any remaining iodine.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a versatile intermediate for the synthesis of kinase inhibitors. The distinct reactivity of the chloro and iodo substituents allows for sequential and selective cross-coupling reactions. Generally, the C-I bond is more reactive towards palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) than the C-Cl bond, allowing for initial diversification at the 3-position. The 5-chloro position can then be targeted in subsequent reactions, such as nucleophilic aromatic substitution or Buchwald-Hartwig amination.
This strategic functionalization is central to the development of potent and selective inhibitors for various kinases, including Tropomyosin receptor kinases (Trks). Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core, highlighting its importance in cancer therapy.[1]
Strategic Diversification through Cross-Coupling Reactions
Caption: Sequential functionalization of the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling at the C-3 Position
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to the 3-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 2:1)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Seal the vessel and heat the reaction mixture with stirring. For microwave-assisted synthesis, irradiate at 100-120 °C for 15-30 minutes.[3] For conventional heating, stir at 80-100 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine.
Protocol: Buchwald-Hartwig Amination at the C-5 Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination at the 5-position of a 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine intermediate.
Materials:
-
5-Chloro-3-aryl-pyrazolo[1,5-a]pyrimidine
-
Amine (1.2-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq)
-
Ligand (e.g., XPhos, 0.02-0.10 eq)
-
Base (e.g., Sodium tert-butoxide, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk flask, add the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Add the anhydrous solvent and stir the mixture for a few minutes.
-
Add the 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine (1.0 eq) and the amine (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to yield the desired 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine.[4]
Safety and Handling
General Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the SDS of any reagents and solvents used in the described protocols and perform a thorough risk assessment before commencing any experimental work.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic di-halogenation pattern allows for selective and sequential functionalization, making it an ideal starting point for the synthesis of diverse libraries of compounds, particularly for targeting protein kinases. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively procure, handle, and utilize this important chemical intermediate in their drug discovery programs.
References
- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2013134228A1 - PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and versatile substitution points make it a cornerstone for the development of a wide array of therapeutic agents.[3] Derivatives of this scaffold have demonstrated significant biological activities, including roles as kinase inhibitors for cancer therapy, anxiolytics, and anti-inflammatory agents.[3][4] Notable drugs such as Zaleplon (insomnia) and Indiplon (sedative-hypnotic) feature this core, highlighting its clinical significance.[3]
The synthetic utility of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine lies in its distinct electronic and reactivity profile. The molecule possesses two key reaction sites: a highly reactive iodine atom at the C3 position of the electron-rich pyrazole ring and a chlorine atom at the C5 position of the electron-deficient pyrimidine ring. This differential reactivity allows for selective, sequential functionalization, making it an ideal starting material for building diverse chemical libraries for drug discovery and development.[2] The C3-iodo group is primed for palladium-catalyzed cross-coupling reactions, while the C5-chloro group is susceptible to nucleophilic aromatic substitution (SNAr).
This guide provides detailed protocols and technical insights for leveraging this reactivity to synthesize a range of derivatives through Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C3 position, as well as nucleophilic aromatic substitution at the C5 position.
Regioselectivity: A Tale of Two Halogens
The synthetic strategy for derivatizing this compound is governed by the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the first and often rate-determining step in the catalytic cycle.[5][6][7] The bond strength and reactivity follow the order C-I > C-Br > C-Cl. Consequently, palladium catalysts will selectively undergo oxidative addition into the weaker C-I bond at the C3 position, leaving the more robust C-Cl bond at the C5 position intact under controlled conditions. This inherent regioselectivity is the cornerstone of the following protocols, enabling precise modification of the pyrazole ring.
Conversely, the C5 position on the pyrimidine ring is electron-deficient, making it an excellent electrophilic site for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][8] This allows for the introduction of various nucleophiles, typically amines or alkoxides, at this position, often under thermal conditions without the need for a metal catalyst.
Caption: Reactivity sites of the core molecule.
Part 1: Palladium-Catalyzed Cross-Coupling at the C3-Position
These reactions selectively target the C3-iodo position. For all protocols, it is imperative to use anhydrous solvents and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and side reactions.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent.[9][10][11] This reaction is widely used due to the stability and low toxicity of the boronic acid reagents.[10]
Reaction Principle: The catalytic cycle involves the oxidative addition of Pd(0) to the C-I bond, followed by transmetalation with a boronate species (formed from the boronic acid and base), and concludes with reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.[12][13]
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq., e.g., 279 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq., 2.5 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
-
Add a degassed solvent mixture, such as 1,4-dioxane/H₂O (4:1, 5 mL).
-
To this suspension, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine derivative.
Data Summary (Representative Examples):
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 3-Phenyl-5-chloropyrazolo[1,5-a]pyrimidine | 85-95% |
| 4-Methoxyphenylboronic acid | 5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | 80-92% |
| 3-Thienylboronic acid | 5-Chloro-3-(thiophen-3-yl)pyrazolo[1,5-a]pyrimidine | 75-88% |
| 4-Fluorophenylboronic acid | 5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | 82-94% |
Yields are based on analogous reactions on similar substrates and may require optimization.
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to synthetically valuable alkynylated heterocycles.[14][15] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[7][16]
Reaction Principle: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, oxidative addition of Pd(0) to the C-I bond occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.[17]
Detailed Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq., 279 mg, 1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq., 21 mg, 0.03 mmol), and Copper(I) iodide (CuI) (0.06 eq., 11 mg, 0.06 mmol).
-
Evacuate and backfill the flask with argon (3 times).
-
Add an anhydrous, degassed solvent such as THF or DMF (5 mL) followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq., 0.42 mL, 3.0 mmol).
-
Add the terminal alkyne (1.2 eq., 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-alkynyl-5-chloropyrazolo[1,5-a]pyrimidine.
Data Summary (Representative Examples):
| Terminal Alkyne | Product | Typical Yield |
| Phenylacetylene | 5-Chloro-3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine | 70-85% |
| Trimethylsilylacetylene | 5-Chloro-3-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyrimidine | 80-90% |
| Propargyl alcohol | 3-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)prop-2-yn-1-ol | 65-80% |
Yields are based on analogous reactions on similar substrates and may require optimization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[6][18] It offers a significant advantage over classical methods due to its broad substrate scope and tolerance of various functional groups.[5]
Reaction Principle: The catalytic cycle involves oxidative addition of Pd(0) to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][19]
Detailed Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq., 279 mg, 1.0 mmol), the amine (1.2 eq., 1.2 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq., 1.4 mmol).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq., 18 mg, 0.02 mmol) and a phosphine ligand (e.g., Xantphos or BINAP, 0.08 eq., 0.08 mmol).
-
Seal the tube, evacuate, and backfill with argon (3 times).
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Heat the mixture in an oil bath at 80-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to obtain the 3-amino-5-chloropyrazolo[1,5-a]pyrimidine derivative.
Data Summary (Representative Examples):
| Amine | Product | Typical Yield |
| Morpholine | 4-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)morpholine | 70-85% |
| Piperidine | 3-(Piperidin-1-yl)-5-chloropyrazolo[1,5-a]pyrimidine | 65-80% |
| Aniline | N-Phenyl-5-chloropyrazolo[1,5-a]pyrimidin-3-amine | 60-75% |
Yields are based on analogous reactions on similar substrates and may require optimization.
Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position
The electron-deficient nature of the pyrimidine ring activates the C5-chloro substituent towards nucleophilic attack, especially by primary and secondary amines.[2][20] This reaction can be performed on the starting material or, more commonly, after the C3 position has been functionalized.
Reaction Principle: The SNAr mechanism is a two-step process. First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] In the second step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[4]
Caption: General workflow for SNAr reaction.
Detailed Protocol (Post-Suzuki Coupling Example):
-
In a round-bottom flask, dissolve the 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq., e.g., 1.0 mmol) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol (5-10 mL).
-
Add the desired primary or secondary amine (1.5-3.0 eq.). For less reactive amines, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.) can be beneficial.
-
Heat the reaction mixture at 80-140 °C for 2-18 hours. The reaction can often be conveniently performed in a sealed tube or under microwave irradiation to reduce reaction times.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration, washed with a cold solvent like ethanol or ether, and dried.
-
Alternatively, pour the reaction mixture into water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 3-aryl-5-aminopyrazolo[1,5-a]pyrimidine.
Safety and Handling
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Organometallic Reagents: While boronic acids are relatively stable, it is good practice to handle all reagents under an inert atmosphere to ensure reproducibility.
-
Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them under an inert atmosphere and avoid contact with skin.
-
Solvents: Anhydrous and flammable solvents like dioxane, THF, and toluene must be handled with care in a fume hood, away from ignition sources.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic compounds. The distinct reactivity of its two halogen substituents allows for a predictable and regioselective derivatization strategy. By employing palladium-catalyzed cross-coupling reactions at the C3-iodo position and nucleophilic aromatic substitution at the C5-chloro position, researchers can efficiently generate diverse libraries of novel pyrazolo[1,5-a]pyrimidine derivatives for evaluation in drug discovery and materials science. The protocols outlined in this guide, based on established chemical principles and analogous systems, provide a solid foundation for these synthetic endeavors.
References
- 1. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-A]pyrimidine derivatives and methods of use thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrimidines and Their Functionalization
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and rich electronic properties make it a cornerstone for the design of potent and selective inhibitors of various biological targets, particularly protein kinases, which are often dysregulated in cancer.[3][4] The ability to strategically introduce diverse molecular fragments onto this core structure is paramount for generating compound libraries and optimizing structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis.[5][6] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules.[5][7] This palladium-catalyzed reaction offers a robust and functional group-tolerant means to couple organoboron compounds with organic halides, making it an indispensable tool for the functionalization of heterocyclic systems like pyrazolo[1,5-a]pyrimidines.[8]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. This di-halogenated substrate presents an interesting opportunity for selective functionalization, as the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond. This differential reactivity allows for a stepwise and controlled introduction of substituents, further enhancing the molecular diversity achievable from a single starting material.
Understanding the Mechanism: The Catalytic Cycle of Transformation
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (this compound), forming a Pd(II) intermediate. Due to the lower bond dissociation energy, this step occurs preferentially at the C-I bond.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[9][10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the 3-position of this compound.
Synthesis of Starting Material: this compound
A reliable method for the synthesis of the starting material is the direct iodination of 5-chloropyrazolo[1,5-a]pyrimidine.[11]
Procedure:
-
To a solution of 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1-1.5 eq).[11]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium thiosulfate, and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.[11]
Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for a 0.5 mmol scale reaction.
Materials:
-
This compound (0.5 mmol, 1.0 eq)
-
Aryl or heteroaryl boronic acid (0.6 mmol, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, and the base.[12]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Add the degassed solvent mixture via syringe.[13]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating or as optimized for microwave irradiation) and stir vigorously.[12][14]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-5-chloropyrazolo[1,5-a]pyrimidine.
Data Presentation: Optimization of Reaction Parameters
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the reaction components. The following tables provide a summary of common parameters that can be screened for optimization.[15][16]
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand | Observations |
| Pd(PPh₃)₄ (2-5%) | - | A reliable choice for many standard couplings.[6] |
| PdCl₂(dppf) (2-5%) | dppf | Often effective for more challenging substrates. |
| Pd₂(dba)₃ (1-3%) | XPhos, SPhos | Buchwald ligands are excellent for heteroaryl couplings and can improve yields and reaction times.[17][18] |
| PEPPSI™-IPr (1-3%) | IPr (NHC) | N-heterocyclic carbene ligands can offer high stability and activity.[5] |
Table 2: Base and Solvent System Screening
| Base | Solvent System (v/v) | Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | A standard and often effective combination.[6] |
| Cs₂CO₃ | Toluene/H₂O (4:1) | 100-110 | A stronger base that can be beneficial for less reactive partners.[7] |
| K₃PO₄ | THF/H₂O (4:1) | 80-90 | A non-nucleophilic base, useful if base-sensitive functional groups are present.[7] |
| Na₂CO₃ | DME/H₂O (4:1) | 85 | Another common and effective base.[19] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Decomposition of boronic acid- Insufficiently inert atmosphere | - Use a fresh batch of catalyst or a pre-catalyst.- Use a boronic ester (e.g., pinacol ester) which is more stable.[5]- Ensure proper degassing of solvents and use of a robust inert atmosphere.[20] |
| Significant Debromination/Deiodination | - Presence of protic sources- Reaction temperature too high | - Use anhydrous solvents and ensure the base is dry.- Optimize the reaction temperature; lower it if possible. |
| Homocoupling of Boronic Acid | - Presence of oxygen leading to Pd(II) species- Inappropriate ligand choice | - Rigorously exclude oxygen from the reaction.[20]- Screen different ligands; bulkier ligands can sometimes suppress homocoupling.[20] |
| Reaction Stalls | - Catalyst deactivation- Insufficient base | - Add a fresh portion of the catalyst.- Increase the stoichiometry of the base. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C3-functionalization of this compound. The inherent difference in reactivity between the C-I and C-Cl bonds allows for selective coupling at the 3-position, providing a versatile entry point for the synthesis of a wide array of derivatives. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous experimental technique, researchers can efficiently generate novel pyrazolo[1,5-a]pyrimidine-based compounds for applications in drug discovery and materials science.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in Kinase Inhibitor Synthesis
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent, selective, and clinically successful kinase inhibitors.[1][2][3] This fused heterocyclic system acts as a bioisostere of purine, enabling it to effectively compete with ATP for binding in the kinase hinge region.[2][4] Its rigid, planar structure provides a well-defined vector for substituents to probe deep into the ATP-binding pocket, allowing for the fine-tuning of potency and selectivity.
Kinase inhibitors bearing this scaffold have shown remarkable efficacy against a range of critical cancer targets, including Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[5][6][7][8] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, such as Larotrectinib, are built upon the pyrazolo[1,5-a]pyrimidine framework, underscoring its clinical significance.[8][9]
The synthetic utility of this scaffold is greatly enhanced by the strategic introduction of halogen atoms, which serve as versatile handles for diversification through modern cross-coupling chemistry.[1][2] This application note focuses on a particularly valuable building block: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine . The differential reactivity of the C-I and C-Cl bonds provides a powerful platform for the sequential and regioselective introduction of diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Strategic Synthesis: Exploiting Differential Halogen Reactivity
The key to unlocking the synthetic potential of this compound lies in the predictable and controllable reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl.[10] This principle is the foundation of our synthetic strategy, allowing for selective functionalization at the C3 position (Iodo) under conditions that leave the C5 position (Chloro) intact for subsequent transformations.
This sequential approach is critical for efficiently building molecular complexity. The C3 position is often pivotal for establishing interactions within the hydrophobic regions of the ATP binding site, while the C5 position is frequently modified to engage with solvent-exposed regions or to introduce groups that enhance pharmacokinetic properties.[5][7]
Caption: Sequential functionalization strategy for this compound.
Application Protocols
The following protocols are designed as robust starting points for the synthesis of kinase inhibitor libraries. As a Senior Application Scientist, I must emphasize that while these are self-validating systems, optimization may be required for particularly challenging or novel substrates. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: C3-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol details the selective coupling of an aryl or heteroaryl boronic acid at the C3 position. The conditions are chosen to be mild enough to preserve the C5-chloro bond. Microwave irradiation is employed to reduce reaction times and improve yields, a common strategy in modern medicinal chemistry.[11][12][13]
Rationale:
-
Catalyst: Pd(PPh₃)₄ is a reliable and versatile catalyst for Suzuki couplings. For more challenging substrates, a more advanced catalyst system like XPhosPdG2/XPhos may be required to prevent side reactions such as dehalogenation.[12][13]
-
Base: A mild aqueous base like Na₂CO₃ or K₂CO₃ is sufficient to facilitate the transmetalation step without promoting unwanted reactions at the C5-Cl position.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME) and water is standard for Suzuki reactions, ensuring solubility of both the organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound, the corresponding boronic acid, and Pd(PPh₃)₄.
-
Add 1,4-dioxane (e.g., 4 mL) and the 2M aqueous Na₂CO₃ solution (e.g., 1 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-40 minutes with stirring.[11][13]
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-chloro-3-aryl-pyrazolo[1,5-a]pyrimidine.
Protocol 2: C3-Alkynylation via Sonogashira Coupling
The introduction of an alkynyl group at C3 is a powerful strategy for probing linear, rigid pockets in the kinase active site. This protocol uses a classic palladium/copper co-catalyst system.[14][15][16]
Rationale:
-
Catalyst System: The combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a Cu(I) salt (CuI) is highly effective. The palladium cycle facilitates the C-C bond formation, while the copper cycle generates the reactive copper acetylide intermediate.[16]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to deprotonate the terminal alkyne and neutralize the HX generated during the reaction.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.10 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous DMF via syringe, followed by Et₃N and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. The optimal temperature depends on the reactivity of the alkyne.[14]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-chloro-3-alkynyl-pyrazolo[1,5-a]pyrimidine.
Caption: C3 functionalization pathways for the pyrazolo[1,5-a]pyrimidine core.
Protocol 3: C5-Amination via Buchwald-Hartwig Cross-Coupling
Following successful functionalization at C3, the less reactive C5-chloro position can be addressed. The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for installing amine side chains that often enhance solubility and provide key hydrogen bonding interactions.[17]
Rationale:
-
Precatalyst/Ligand: The C-Cl bond is less reactive than C-I or C-Br, necessitating a more active catalyst system. A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is highly effective for activating C-Cl bonds.[17]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard for this reaction.
Materials:
-
5-Chloro-3-substituted-pyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Primary or Secondary Amine (1.2 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add anhydrous toluene, followed by the 5-chloro-3-substituted-pyrazolo[1,5-a]pyrimidine, the amine, and finally the NaOtBu.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Quench the reaction by adding water, and dilute with ethyl acetate.
-
Filter the mixture through celite. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to afford the final 3,5-disubstituted pyrazolo[1,5-a]pyrimidine.
Data Presentation: Representative Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to generate potent inhibitors against numerous kinases. The table below summarizes representative data from the literature to illustrate the scaffold's potential.
| Target Kinase | R3-Substituent | R5-Substituent | IC₅₀ (nM) | Reference |
| TrkA | Picolinamide | 2,5-difluorophenyl-pyrrolidine | 1.7 | [5] |
| TrkA, B, C | 5-azabicyclohexane | 2,5-difluorophenyl | 3, 14, 1 | [5] |
| EGFR | N/A | N/A | 8.4 | [6] |
| CDK2 | 3-chloro-phenylazo | Amine | 22 | [18] |
| PI3Kδ | Benzimidazole | Morpholine | 18 | [7] |
| KDR | 4-methoxyphenyl | 3-thienyl | 19 | [5] |
Conclusion and Future Directions
This compound is a supremely valuable and versatile intermediate for the synthesis of kinase inhibitors. The orthogonal reactivity of the C3-iodo and C5-chloro positions allows for a logical and efficient approach to library synthesis. By first leveraging the higher reactivity of the C-I bond for Suzuki or Sonogashira couplings, followed by functionalization of the more robust C-Cl bond via Buchwald-Hartwig amination or other coupling reactions, medicinal chemists can rapidly generate a diverse array of analogues. This strategy facilitates a thorough exploration of the SAR, ultimately leading to the discovery of potent and selective kinase inhibitors for targeted cancer therapy and other therapeutic areas. Future work will continue to explore novel coupling partners and catalyst systems to further expand the chemical space accessible from this privileged starting material.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthetic method of Larotrectinib (LOXO-101)_Chemicalbook [chemicalbook.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in the Synthesis of Potent and Selective DPP-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of DPP-IV Inhibition in Type 2 Diabetes Management
Dipeptidyl peptidase-4 (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis.[1][2] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These incretins are released from the gut following food intake and are responsible for stimulating glucose-dependent insulin secretion while simultaneously suppressing glucagon release.[2][3][4] By degrading these key hormones, DPP-IV curtails the body's natural glucose-lowering response.
The inhibition of DPP-IV has emerged as a premier therapeutic strategy for the management of type 2 diabetes mellitus (T2DM).[5][6] DPP-IV inhibitors, often called "gliptins," block the enzymatic degradation of GLP-1 and GIP, thereby prolonging their circulation and enhancing their glucoregulatory effects.[3][7][8] This mechanism offers significant advantages, including a low risk of hypoglycemia and no associated weight gain, distinguishing this class from other oral hypoglycemic agents.[6][7]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core for DPP-IV Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a foundational structure in the design of numerous pharmacologically active compounds, demonstrating a wide range of biological activities.[9][10] In the context of DPP-IV inhibition, this heterocyclic system has proven to be a particularly effective core. Docking studies have confirmed that the pyrazolo[1,5-a]pyrimidine nucleus adeptly interacts with the S1 pocket of the DPP-IV enzyme, an interaction mode that is crucial for potent inhibition and is observed in successful drugs like Alogliptin and Trelagliptin.[11][12] The strategic functionalization of this core allows for the optimization of potency, selectivity, and pharmacokinetic properties.
5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine: A Versatile Synthon for Inhibitor Development
The compound this compound stands out as a key intermediate in the synthesis of novel DPP-IV inhibitors. Its structure is pre-functionalized at two strategic positions, offering orthogonal handles for molecular elaboration.
-
The 3-Iodo Group: This position serves as a highly reactive site for palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide array of aryl, heteroaryl, or alkynyl substituents. These introduced moieties are critical for engaging with other regions of the enzyme's active site, such as the sub-S1 pocket, which can significantly enhance binding affinity and selectivity.[11] The Suzuki-Miyaura and Sonogashira coupling reactions are particularly well-suited for this purpose, offering broad functional group tolerance and high yields.[9][13][14]
-
The 5-Chloro Group: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is exploited to introduce various side chains, often containing amine functionalities (e.g., piperidines, piperazines), which are known to form key interactions within the DPP-IV active site.[15] The choice of the nucleophile at this position is a critical determinant of the final compound's potency and overall drug-like properties.
The distinct reactivity of these two halogen atoms allows for a stepwise and controlled synthesis, enabling the systematic exploration of the structure-activity relationship (SAR) and the development of highly optimized drug candidates.[16]
Experimental Protocols: A Representative Synthetic Workflow
The following protocols outline a general, two-step synthetic pathway for the synthesis of a potent pyrazolo[1,5-a]pyrimidine-based DPP-IV inhibitor starting from this compound.
Diagram: Synthetic Workflow
Caption: General synthetic route to DPP-IV inhibitors.
Protocol 1: Suzuki-Miyaura Coupling at the C3 Position
This procedure describes the palladium-catalyzed coupling of an aryl boronic acid to the C3 position of the pyrazolo[1,5-a]pyrimidine core.
Materials:
-
This compound (1.0 eq)
-
Aryl boronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq, as a 2M aqueous solution)
-
1,2-Dimethoxyethane (DME)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 3:1 mixture of DME and Toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Add the 2M aqueous solution of Na₂CO₃ (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approx. 85-90 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine intermediate.
Causality Note: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle. The base (Na₂CO₃) is required to activate the boronic acid for transmetalation.[13][15]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position
This procedure details the displacement of the C5 chlorine with a primary or secondary amine to furnish the final inhibitor.
Materials:
-
3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine (from Protocol 1) (1.0 eq)
-
Amine nucleophile (e.g., (R)-3-aminopiperidine dihydrochloride) (1.5 eq)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (3.0-4.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed vial or round-bottom flask, dissolve the 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in DMF or DMSO.
-
Add the amine nucleophile (1.5 eq) and the base (DIPEA or K₂CO₃, 3.0-4.0 eq). If using an amine salt (e.g., dihydrochloride), ensure sufficient base is added to neutralize the salt and drive the reaction.
-
Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like DCM or EtOAc.
-
Combine the organic extracts and wash with water and brine to remove the high-boiling point solvent and residual base.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel column chromatography or preparative HPLC to obtain the desired DPP-IV inhibitor.
Causality Note: The electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring system activates the C5 position for nucleophilic attack. A polar aprotic solvent like DMF or DMSO is used to facilitate the reaction, and heat is typically required to overcome the activation energy.[17]
Structure-Activity Relationship (SAR) and Data Presentation
The synthetic flexibility afforded by the this compound intermediate allows for the generation of extensive compound libraries to probe the SAR. The table below presents representative data for a series of pyrazolo[1,5-a]pyrimidine analogs, illustrating how modifications at the C3 and C5 positions impact inhibitory potency and selectivity.
| Compound ID | C3-Substituent (R¹) | C5-Substituent (R²) | DPP-IV IC₅₀ (nM) | Selectivity vs DPP-8 (fold) | Selectivity vs DPP-9 (fold) |
| Alogliptin | 2-Cyanobenzyl | 3-(R)-Aminopiperidin-1-yl | 4[11][12] | >1000 | >1000 |
| Analog c24 | Aryl | Substituted Aromatic Ring | 2[11][12] | >2000[11][12] | >2000[11][12] |
| Analog d1 | Aryl | Substituted Aromatic Ring | 49[18] | >1000[18] | >1000[18] |
| Analog b2 | Aryl | Substituted Aromatic Ring | 79-80[11][18] | High | High |
Data is representative and compiled from cited literature for illustrative purposes.[11][12][18]
Mechanism of Action: How DPP-IV Inhibitors Function
DPP-IV inhibitors function by preserving the physiological activity of incretin hormones. The following diagram illustrates this pathway.
Diagram: Mechanism of DPP-IV Inhibition
Caption: Pathway of DPP-IV inhibition for glycemic control.
Conclusion
This compound is a high-value, strategic intermediate for the synthesis of novel DPP-IV inhibitors. Its orthogonally functionalized sites at the C3 and C5 positions provide a robust platform for medicinal chemists to perform extensive structural modifications. By leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently generate diverse libraries of compounds, leading to the discovery of drug candidates with superior potency, selectivity, and pharmacokinetic profiles for the treatment of type 2 diabetes.
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. jetir.org [jetir.org]
- 7. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 8. droracle.ai [droracle.ai]
- 9. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Surrogating and redirection of pyrazolo[1,5-a]pyrimidin-7(4H)-one core, a novel class of potent and selective DPP-4 inhibitors [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Selective Palladium-Catalyzed Cross-Coupling of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant biological activity.[1] Its prevalence in medicinal chemistry, particularly in the development of protein kinase inhibitors for targeted cancer therapy, has driven a persistent need for efficient and versatile synthetic methodologies to create diverse analogues.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for the functionalization of this core, allowing for the precise installation of a wide array of substituents.[1]
This application note provides a detailed guide to the selective functionalization of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine . This dihalogenated substrate is a highly valuable synthetic intermediate, engineered for sequential, site-selective cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for the initial, highly selective coupling at the C-3 position, leaving the C-5 chloro group untouched for subsequent elaboration. This strategy opens a direct and modular route to complex 3,5-disubstituted pyrazolo[1,5-a]pyrimidines, a class of compounds of high interest in drug discovery programs.[3][4][5]
Part 1: Mechanistic Rationale for Chemoselectivity
The success of this protocol hinges on the fundamental principles of the palladium-catalyzed cross-coupling cycle and the inherent differences in carbon-halogen bond strengths. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the substrate. This is typically the rate-determining and selectivity-defining step.
-
Transmetalation: The organometallic coupling partner (e.g., from a boronic acid or an organotin reagent) transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.
The Key to Selectivity: The C-I bond is considerably weaker and more polarizable than the C-Cl bond. Computational and experimental studies have confirmed that the bond dissociation energy (BDE) for a C-I bond on a heteroaromatic ring is significantly lower than that of a corresponding C-Cl bond.[8][9] Consequently, the energy barrier for the oxidative addition of a Pd(0) catalyst into the C-3 iodine bond is much lower than for the C-5 chlorine bond. By carefully controlling reaction conditions, particularly temperature, we can exploit this reactivity differential to ensure the reaction occurs exclusively at the C-3 position.
The choice of ligand is also critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often employed.[10][11][12] These ligands stabilize the Pd(0) active species, promote the oxidative addition step even with challenging substrates, and facilitate the final reductive elimination, thereby increasing catalyst turnover and overall reaction efficiency.[10][12][13]
Caption: The catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: Experimental Workflow and Protocols
The following protocols are designed for the selective functionalization at the C-3 position of this compound. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Caption: A generalized workflow for cross-coupling experiments.
Protocol 1: Selective Suzuki-Miyaura C-3 Arylation
This protocol details the coupling of an arylboronic acid to the C-3 position. The use of a Pd(II) precatalyst like XPhosPdG2 is recommended as it is air-stable and reliably forms the active Pd(0) species in situ, while the bulky XPhos ligand prevents side reactions like debromination.[3][5]
Reaction Scheme: (Illustrative scheme: this compound reacting with Ar-B(OH)2 to yield 3-Aryl-5-chloropyrazolo[1,5-a]pyrimidine)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 279.45 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| XPhos Pd G2 | 786.17 | 0.03 | 0.03 (3 mol%) |
| XPhos | 476.62 | 0.06 | 0.06 (6 mol%) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried microwave vial or Schlenk tube, add this compound (279 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G2 (23.6 mg, 0.03 mmol), XPhos (28.6 mg, 0.06 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C or use microwave irradiation (e.g., 40 minutes at 100 °C).[4] Stir vigorously for the duration of the reaction (typically 2-16 hours). Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine product.
Protocol 2: Selective Sonogashira C-3 Alkynylation
This protocol enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety. It typically employs a dual catalyst system of palladium and copper(I) iodide.
Reaction Scheme: (Illustrative scheme: this compound reacting with a terminal alkyne to yield a 3-alkynyl-5-chloropyrazolo[1,5-a]pyrimidine)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 279.45 | 1.0 | 1.0 |
| Terminal Alkyne | - | 1.5 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.05 | 0.05 (5 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | 0.10 (10 mol%) |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 |
| 1,4-Dioxane or DMF, anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk tube, add this compound (279 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent & Reagent Addition: Add anhydrous 1,4-dioxane (or DMF) (5 mL), triethylamine (0.7 mL, 5.0 mmol), and the terminal alkyne (1.5 mmol) via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the alkyne's reactivity. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove catalyst residues, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-5-chloropyrazolo[1,5-a]pyrimidine.[4]
Protocol 3: Selective Buchwald-Hartwig C-3 Amination
This protocol achieves the formation of a C-N bond, a crucial transformation in pharmaceutical synthesis.[14][15] It requires a strong, non-nucleophilic base and a specialized ligand system to facilitate the challenging C-N reductive elimination.
Reaction Scheme: (Illustrative scheme: this compound reacting with a primary or secondary amine to yield a 3-amino-5-chloropyrazolo[1,5-a]pyrimidine)
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 279.45 | 1.0 | 1.0 |
| Amine (Primary or Secondary) | - | 1.3 | 1.3 |
| RuPhos Pd G3 | 870.32 | 0.04 | 0.04 (4 mol%) |
| RuPhos | 465.59 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.5 | 1.5 |
| Toluene, anhydrous | - | 5 mL | - |
Step-by-Step Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (144 mg, 1.5 mmol) to an oven-dried vial. Add this compound (279 mg, 1.0 mmol), RuPhos Pd G3 (35 mg, 0.04 mmol), and RuPhos (18.6 mg, 0.04 mmol).
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by the amine (1.3 mmol).
-
Reaction: Seal the vial and remove from the glovebox. Heat in a preheated oil bath at 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 3-amino-5-chloropyrazolo[1,5-a]pyrimidine derivative.[16]
Part 3: Troubleshooting and Synthetic Utility
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient base; poor quality solvent/reagents. | Use a pre-catalyst; ensure base is fresh and anhydrous; use freshly distilled, anhydrous, and degassed solvents. |
| Debromination/Deiodination | Catalyst system promotes hydrodehalogenation over coupling. | Use bulkier ligands (e.g., XPhos, RuPhos).[3][5] Lower the reaction temperature if possible. |
| Homocoupling of Boronic Acid | Reaction conditions favor self-coupling of the boronic acid. | Ensure a properly inert atmosphere; use a slight excess, but not a large excess, of the boronic acid. |
| Reaction at C-5 Position | Reaction conditions are too harsh, overcoming the C-Cl activation barrier. | Lower the reaction temperature. Ensure the catalyst/ligand system is appropriate for selective coupling. Avoid overly long reaction times. |
The primary utility of this protocol lies in its capacity for sequential functionalization . The product of each reaction described above is a 3-substituted-5-chloropyrazolo[1,5-a]pyrimidine . The remaining C-5 chloro group is now available for a second, distinct cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, different catalyst systems) to activate the stronger C-Cl bond.[3][4] This two-step, selective approach provides a powerful and modular platform for rapidly generating libraries of highly decorated pyrazolo[1,5-a]pyrimidine derivatives for biological screening.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. theses.enscm.fr [theses.enscm.fr]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine as a Versatile Building Block for Fragment-Based Drug Design
Introduction: The Power of Privileged Scaffolds in FBDD
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of high-quality lead compounds.[1] The FBDD approach begins by screening libraries of low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[2][3] These initial hits are then optimized through structure-guided strategies—such as fragment growing, linking, or self-assembly—to evolve them into potent, drug-like candidates.[4]
The success of an FBDD campaign hinges on the quality of the fragment library and the strategic tools available for hit optimization. In this context, "privileged scaffolds" are of paramount importance. The pyrazolo[1,5-a]pyrimidine core is one such scaffold, forming the basis of numerous approved drugs and biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[5][6][7] Its rigid, planar structure and capacity for diverse chemical modifications make it an ideal anchor for engaging with biological targets, particularly protein kinases.[6][8]
This application note focuses on a particularly strategic derivative: 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine . The genius of this building block lies in its orthogonally reactive handles. The carbon-iodine bond at the C-3 position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the C-5 position.[9] This differential reactivity allows for selective, sequential functionalization, making it an exceptionally powerful tool for the iterative "fragment growing" phase of FBDD. Researchers can first introduce a small fragment at the C-3 position, assess its binding, and then, guided by structural biology, use the C-5 position as a vector to grow the molecule into adjacent binding pockets to dramatically improve affinity and selectivity.
Physicochemical Properties & Synthesis
The utility of a building block begins with its fundamental characteristics and accessibility.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 923595-58-8 | [10] |
| Molecular Formula | C₆H₃ClIN₃ | [11] |
| Molecular Weight | 279.47 g/mol | [12] |
| Appearance | Light yellow solid | [12] |
| Purity | >95% (typically) | N/A |
Protocol 1: Synthesis of this compound
This protocol describes the direct iodination of commercially available 5-chloropyrazolo[1,5-a]pyrimidine. The C-3 position of the pyrazole ring is electron-rich and susceptible to electrophilic halogenation.[13]
Objective: To synthesize the title compound with high yield and purity.
Materials:
-
5-Chloropyrazolo[1,5-a]pyrimidine
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [12]
-
In a round-bottom flask, dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous DMF (approx. 6.5 mL per mmol of starting material).
-
Add N-Iodosuccinimide (NIS) (1.4 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (approx. 500 mL per mmol of starting material).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated aqueous Na₂S₂O₃, and finally with brine.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using an ethyl acetate/petroleum ether gradient) to afford this compound as a light yellow solid.
Application in Library Synthesis: Selective Cross-Coupling Protocols
The primary advantage of this compound is the ability to perform selective chemistry at the C-3 position while leaving the C-5 chloro substituent intact for subsequent elaboration.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C-3 Position
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl fragments.[14][15]
Objective: To selectively couple a boronic acid or ester at the C-3 position.
Rationale: The oxidative addition of the Pd(0) catalyst to the C-I bond is much faster than to the C-Cl bond, providing excellent selectivity.[9] A standard catalyst like Pd(PPh₃)₄ is often sufficient, and a base like Na₂CO₃ or K₂CO₃ is required for the transmetalation step.[16][17]
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
Procedure: [16]
-
To a microwave vial or Schlenk flask, add this compound, the boronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture with stirring. For microwave synthesis, irradiate at 100-120°C for 15-30 minutes. For conventional heating, stir at 80-100°C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and water. Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for selective Suzuki coupling at the C-3 position.
Protocol 3: Selective Sonogashira Coupling at the C-3 Position
The Sonogashira coupling is the premier method for installing alkyne fragments, which are excellent hydrogen bond acceptors and provide a linear vector for probing deep pockets.[18]
Objective: To selectively couple a terminal alkyne at the C-3 position.
Rationale: This reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst is crucial for activating the alkyne by forming a copper acetylide intermediate.[18][19] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HX byproduct and can often serve as the solvent.[20]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or THF/TEA mixture
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction at room temperature until completion (typically 2-24 hours), monitoring by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive substrates.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-alkynyl-5-chloro product.
Caption: Workflow for selective Sonogashira coupling at the C-3 position.
Protocol 4: Buchwald-Hartwig Amination at the C-5 Position
After an initial fragment has been installed at C-3, the C-5 chloro group can be functionalized. The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[23][24]
Objective: To couple a primary or secondary amine at the C-5 position of a 3-substituted pyrazolo[1,5-a]pyrimidine.
Rationale: Coupling an amine to an electron-rich pyrimidine ring can be challenging. This reaction requires a specialized catalyst system, typically a palladium source and a sterically bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) that promotes the crucial C-N reductive elimination step.[25][26] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is essential.[27]
Materials:
-
3-Substituted-5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene or dioxane
-
In a glovebox or under an inert atmosphere, add the 3-substituted-5-chloropyrazolo[1,5-a]pyrimidine, amine (if solid), NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.
-
Add the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe.
-
Seal the vessel and heat with stirring to 80-110°C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the desired 3,5-disubstituted product.
Integrated Workflow in Fragment-Based Drug Design
The true power of this compound is realized when these protocols are integrated into a cohesive FBDD workflow.
Caption: FBDD workflow utilizing sequential functionalization.
-
Phase 1: Fragment Library Synthesis & Screening. A focused library of ~50-200 fragments is synthesized by coupling diverse, low molecular weight boronic acids or alkynes to the C-3 position of the core scaffold using Protocols 2 and 3. This library is then screened against the target protein to identify initial hits.
-
Phase 2: Structure-Guided "Fragment Growing". Once a promising hit is identified and its binding mode is determined via X-ray crystallography, the C-5 chloro group becomes the key optimization handle.[2] Medicinal chemists can observe the orientation of the C-5 vector relative to the protein surface and design a second fragment—an amine—to install via Protocol 4. This new group can extend into an adjacent pocket, forming new interactions (e.g., hydrogen bonds, hydrophobic contacts) and significantly increasing binding affinity and selectivity.[3] This iterative, structure-guided process is a highly efficient path to a potent lead compound.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool designed for modern drug discovery. Its pre-installed, orthogonally reactive halogens provide medicinal chemists with a reliable and logical path for fragment elaboration. By enabling selective, high-yielding cross-coupling reactions at two distinct positions, it streamlines the critical hit-to-lead optimization phase of fragment-based campaigns. The combination of a biologically relevant core scaffold with the versatility for structure-guided growth makes this building block an invaluable asset for researchers aiming to develop novel therapeutics.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment-based drug discovery using rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemshuttle.com [chemshuttle.com]
- 11. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. research.rug.nl [research.rug.nl]
- 25. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 26. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 27. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Scale-Up Synthesis of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] These derivatives are particularly prominent as potent protein kinase inhibitors, playing a critical role in the development of targeted therapies for cancer and inflammatory diseases.[3][4][5] The strategic introduction of halogen atoms onto this scaffold provides versatile synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery.[4]
Specifically, the 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine architecture is of high value. The chlorine atom at the C5 position and the iodine atom at the C3 position offer orthogonal reactivity, allowing for sequential and site-selective functionalization. The C3-iodo group is typically more reactive in palladium-catalyzed reactions like Suzuki or Sonogashira couplings, while the C5-chloro group can be targeted under different conditions or via nucleophilic aromatic substitution.
This document provides a comprehensive guide for researchers and process chemists on the synthesis of this compound, with a specific focus on the practical considerations and challenges associated with scaling the synthesis from the laboratory bench to kilogram production. We will delve into the causality behind experimental choices, from reagent selection to purification strategies, ensuring a robust and reproducible process.
Retrosynthetic Analysis and Strategic Planning
A robust scale-up campaign begins with a sound synthetic strategy. The retrosynthetic analysis of the target compound reveals a convergent and logical pathway suitable for large-scale production.
Caption: Retrosynthetic pathway for this compound.
The chosen strategy involves three key transformations:
-
Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core.
-
Chlorination: Introduction of the chloro-substituent at the C5 position.
-
Regioselective Iodination: Installation of the iodo-group at the C3 position.
Each stage presents unique challenges and opportunities for optimization during scale-up, which will be addressed in the subsequent sections.
Process Development and Scale-Up Considerations
Transitioning a synthesis from milligram to kilogram scale requires a shift in mindset from yield optimization alone to a holistic view encompassing safety, cost, efficiency, and robustness.
Core Synthesis: Pyrazolo[1,5-a]pyrimidine-5,7-diol
The most common and scalable approach to the core structure is the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, such as diethyl malonate.[5]
-
Reagent Selection: 5-Aminopyrazole and diethyl malonate are commercially available and relatively inexpensive bulk starting materials. The base, typically sodium ethoxide, can be generated in situ from sodium metal and ethanol or purchased as a solution. For large-scale operations, using a pre-made solution of sodium ethoxide is safer and more convenient than handling sodium metal.
-
Solvent Choice: Ethanol is a suitable solvent for this reaction. It is relatively non-toxic, inexpensive, and allows for a sufficient reaction temperature under reflux. Its boiling point (78 °C) is manageable for large reactors.
-
Temperature Control & Reaction Time: The reaction is typically run at reflux. On a large scale, bringing the reaction mixture to temperature requires significant energy input, and efficient condensers are necessary to prevent solvent loss. Reaction completion should be monitored by HPLC rather than relying on fixed timeframes, as heat and mass transfer can differ in larger vessels.
-
Work-up and Isolation: The diol product often precipitates upon cooling and acidification. The key scale-up challenge is handling the large volume of solid. Filtration equipment such as a Nutsche filter-dryer is ideal. The choice of acid for neutralization (e.g., acetic acid vs. hydrochloric acid) can impact the final salt form and morphology of the product, affecting filtration and drying times.
Chlorination: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
This transformation is often the most hazardous step in the sequence and requires stringent process controls.
-
Reagent Selection: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for this conversion.[5] It acts as both the reagent and, often, the solvent. On scale, minimizing the excess of POCl₃ is crucial for both cost and waste reduction.
-
Exotherm Management: The reaction of POCl₃ with the diol is highly exothermic. A controlled addition rate of the diol to POCl₃ at a maintained temperature is critical to prevent a runaway reaction. Jacketed reactors with efficient cooling systems are mandatory.
-
Off-Gas Management: The reaction generates HCl gas. A robust off-gas scrubbing system (e.g., a caustic scrubber) is essential to neutralize the corrosive and toxic fumes.
-
Work-up and Quenching: The most critical scale-up operation is the quenching of the reaction mixture containing excess POCl₃. This is an extremely exothermic and gas-evolving process. A reverse quench, where the reaction mixture is slowly added to a large volume of ice-water or a cold aqueous base, is the standard and safest procedure. This must be done with vigorous stirring and powerful cooling to manage the heat generated.
-
Product Isolation: The dichloro product is a solid that precipitates from the aqueous quench mixture. It must be filtered and washed thoroughly with water to remove any residual phosphorus salts. The wastewater from this process is acidic and will require neutralization before disposal.
Regioselective Iodination: this compound
The final step involves electrophilic substitution on the electron-rich pyrazole ring. The C3 position is the most nucleophilic, leading to excellent regioselectivity.
-
Reagent Selection:
-
N-Iodosuccinimide (NIS): A common lab-scale reagent that provides clean reactions.[6] Its cost can be a factor on a very large scale. The byproduct, succinimide, is water-soluble, simplifying work-up.
-
Iodine (I₂) or Potassium Iodide (KI) with an Oxidant: This is often a more economical choice for scale-up. Oxidants like potassium persulfate (K₂S₂O₈) or phenyliodine diacetate (PIDA) can be used to generate the active electrophilic iodine species in situ.[7] Recent methods using KI/K₂S₂O₈ in water represent a green and efficient alternative.[3]
-
-
Solvent Choice: DMF is effective but can be difficult to remove on a large scale and has associated toxicity concerns.[6] Greener solvents like water or acetonitrile should be evaluated.[7] The choice will depend on the solubility of the starting material and the chosen iodinating system.
-
Work-up and Purification: The work-up typically involves quenching with a reducing agent like sodium thiosulfate to destroy any remaining electrophilic iodine species.[6] The crude product is then isolated by filtration.
-
Large-Scale Purification: Column chromatography is not viable for multi-kilogram production. The primary purification method should be recrystallization . A thorough solvent screen is necessary to identify a system that provides high recovery and excellent purity. Common solvents for recrystallization of such heterocyclic compounds include ethanol, isopropanol, ethyl acetate, or mixtures with heptane.[8][9]
Caption: Decision workflow for large-scale product purification.
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and reactions. All operations must be conducted by trained personnel in an appropriate facility with engineering controls (fume hoods, ventilation) and necessary personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet.
-
Charge: Charge the reactor with absolute ethanol (5 L per mole of 5-aminopyrazole).
-
Base Addition: To the stirred ethanol, carefully add a 21% solution of sodium ethoxide in ethanol (2.2 equivalents).
-
Reagent Addition: Add 5-aminopyrazole (1.0 equivalent) followed by diethyl malonate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 12-18 hours. Monitor the reaction for completion by HPLC.
-
Cooling & Neutralization: Cool the reaction mixture to 10-15°C. Slowly add glacial acetic acid until the pH of the slurry is between 6 and 7.
-
Isolation: Stir the resulting thick slurry for 1-2 hours at 10-15°C. Isolate the solid product by filtration.
-
Washing & Drying: Wash the filter cake thoroughly with cold ethanol (2 x 1 L per mole) and then with water (2 x 2 L per mole). Dry the solid under vacuum at 60-70°C to a constant weight.
-
Expected Yield: 85-95%
-
Appearance: Off-white to pale yellow solid.
-
Protocol 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
-
Setup: Use a clean, dry, jacketed reactor equipped with a mechanical stirrer, addition funnel, reflux condenser connected to a caustic scrubber, and a nitrogen inlet.
-
Charge: Charge the reactor with phosphorus oxychloride (POCl₃) (5-10 volumes, e.g., 5 L per kg of diol).
-
Reagent Addition: Heat the POCl₃ to 50-60°C. Add the pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 equivalent) portion-wise via a solid addition system or as a slurry, maintaining the internal temperature below 80°C.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 105-110°C) for 4-6 hours. Monitor for completion by HPLC.
-
Distillation: Cool the mixture to below 80°C and distill off the excess POCl₃ under vacuum. This step is crucial for minimizing the volume to be quenched and improving safety.
-
Quench: In a separate, larger reactor, prepare a mixture of crushed ice and water (at least 20 volumes). With vigorous stirring and cooling, slowly transfer the reaction residue from the first reactor into the ice-water, ensuring the quench pot temperature never exceeds 25°C.
-
Isolation: Stir the resulting slurry for 1-2 hours. Isolate the solid product by filtration.
-
Washing & Drying: Wash the filter cake extensively with cold water until the filtrate is neutral (pH 6-7). Dry the product under vacuum at 45-50°C.
-
Expected Yield: 80-90%
-
Appearance: Light brown to tan solid.
-
Protocol 3: Scale-Up Synthesis of this compound
Note: This protocol assumes the starting material is 5-chloropyrazolo[1,5-a]pyrimidine, which can be prepared via selective dechlorination of the 5,7-dichloro intermediate if required. A direct iodination of the dichloro-compound is also possible but may require different conditions.
-
Setup: A jacketed glass reactor with a mechanical stirrer and nitrogen inlet is required.
-
Charge: Charge the reactor with 5-chloropyrazolo[1,5-a]pyrimidine (1.0 equivalent) and N,N-Dimethylformamide (DMF, 5-8 volumes). Stir to dissolve.[6]
-
Reagent Addition: Cool the solution to 0-5°C. Add N-Iodosuccinimide (NIS) (1.1-1.3 equivalents) portion-wise, keeping the internal temperature below 10°C.[6]
-
Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash the organic phase sequentially with water (2 x 5 volumes), 10% aqueous sodium thiosulfate solution (2 x 5 volumes), and finally with saturated brine (1 x 5 volumes).
-
Solvent Swap & Crystallization: Concentrate the organic layer under vacuum. If residual DMF is present, perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol or ethanol).
-
Isolation: Cool the solution to 0-5°C to induce crystallization. Hold for 2-4 hours, then collect the solid product by filtration.
-
Washing & Drying: Wash the filter cake with a small amount of the cold crystallization solvent. Dry the final product under vacuum at 45-50°C.
-
Expected Yield: 90-98%
-
Appearance: Light yellow solid.
-
Data Summary
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield | Scale-Up Purification |
| 1. Core Formation | 5-Aminopyrazole, Diethyl Malonate, NaOEt | Ethanol | 78-80 | 85-95% | Precipitation / Filtration |
| 2. Chlorination | Pyrazolo-diol, POCl₃ | POCl₃ (neat) | 105-110 | 80-90% | Quench & Filtration |
| 3. Iodination | 5-Chloro-precursor, NIS | DMF | 0-25 | 90-98% | Recrystallization |
Conclusion
The synthesis of this compound can be successfully and robustly scaled. The primary challenges lie in the safe handling of phosphorus oxychloride during the chlorination step—specifically managing the exotherm and the quench—and in moving away from chromatographic purification to scalable crystallization methods for the final product. By implementing rigorous process controls, careful monitoring, and a safety-first approach, this valuable intermediate can be produced efficiently and economically on a large scale, facilitating its use in advanced drug development programs.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. Our goal is to provide in-depth, actionable insights that go beyond standard protocols, explaining the causality behind experimental choices to help you troubleshoot and optimize your reaction for higher yields and purity.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, but its unique electronic properties and the presence of multiple nitrogen atoms can present significant hurdles in palladium-catalyzed cross-coupling reactions. This guide addresses the most common failure points in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling of this compound is resulting in a very low yield or has failed completely. What are the most critical parameters to investigate first?
A1: Low yield with this specific substrate is a common but solvable issue. The challenges stem from the molecule's inherent properties: it is an electron-deficient di-halogenated N-heterocycle. The nitrogen atoms can coordinate to the palladium catalyst, leading to inhibition, while the reactivity of the two halogen atoms must be carefully controlled.[1][2][3]
Your initial troubleshooting should focus on three core areas:
-
Catalyst System (Palladium Source & Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ often fail with electron-deficient heterocycles. The key is to use a bulky, electron-rich phosphine ligand. These ligands accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst deactivation.[4]
-
Base Selection: The base's role is to activate the boronic acid for transmetalation. However, an inappropriate base can promote debilitating side reactions like protodeboronation (hydrolysis of the boronic acid).[5][6] For this substrate, moderately strong inorganic bases are preferred.
-
Reaction Setup & Degassing: Suzuki couplings are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst and promote unwanted homocoupling of the boronic acid.[5] Rigorous degassing of your solvent and reaction vessel is non-negotiable.
This troubleshooting workflow diagram provides a logical path for diagnosing the issue.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Q2: I'm observing my starting material being consumed, but my desired product is only a minor component in a complex mixture. What are the likely side reactions?
A2: With di-halogenated heterocycles, several side reactions can compete with your desired transformation. Identifying them is key to suppression.
-
Protodeiodination (Dehalogenation): This is the replacement of the iodine atom with a hydrogen, yielding 5-Chloropyrazolo[1,5-a]pyrimidine. It often occurs when the catalytic cycle is inefficient, and a competing reduction pathway takes over. A study on a similar pyrazolo[1,5-a]pyrimidin-5-one system found that dehalogenation was a significant competing reaction, particularly with more reactive C-I bonds.[7]
-
Cause: Inefficient catalyst, presence of hydride sources (e.g., certain alcohol solvents at high temperatures), or prolonged reaction times at high heat.
-
Solution: Employ a more active catalyst system (see Q3) to ensure the rate of cross-coupling outpaces the rate of reduction. Ensure solvents are pure and reaction times are optimized (monitor by TLC/LCMS).
-
-
Protodeboronation: This is the hydrolysis of your boronic acid coupling partner back to its corresponding arene, consuming it before it can participate in the reaction.[1] This is especially problematic with electron-deficient heteroaryl boronic acids.[8]
-
Homocoupling (Glaser Coupling): This is the dimerization of your boronic acid.
-
Cause: Almost always caused by the presence of oxygen, which re-oxidizes the Pd(0) catalyst in a competing catalytic cycle.
-
Solution: Rigorous degassing is crucial. Use the freeze-pump-thaw method for solvents or, at a minimum, sparge with an inert gas (Argon or Nitrogen) for 30-60 minutes before adding the catalyst.
-
The following table summarizes these common issues:
| Symptom | Probable Side Reaction | Causal Factor(s) | Recommended Solution(s) |
| Mass balance shows product with M-I+H | Protodeiodination | Inefficient catalyst, hydride source, excessive heat/time | Use a more active catalyst (e.g., XPhos Pd G2/G3), reduce temperature, monitor reaction to avoid over-running. |
| Boronic acid starting material disappears without product formation | Protodeboronation | Excess water, harsh basic conditions | Use a boronic ester (BPin, MIDA), reduce water content, screen milder bases (K₂CO₃). |
| Dimer of boronic acid partner observed | Homocoupling | Oxygen contamination | Perform rigorous degassing of solvents and reaction vessel (freeze-pump-thaw or extensive sparging). |
Q3: How do I choose the optimal Palladium catalyst and ligand for this specific substrate? I used Pd(PPh₃)₄ and it failed.
A3: Your experience with Pd(PPh₃)₄ is not surprising. This catalyst is often unsuitable for coupling with electron-deficient heteroaryl chlorides and iodides because the reductive elimination step can be slow, leading to catalyst decomposition or side reactions.[2]
The solution lies in using a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a specialized ligand, or using a modern, pre-formed "precatalyst".
Ligand Choice is Paramount: For challenging substrates like this, the state-of-the-art involves bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald Ligands".[4]
-
Why they work: Their large steric bulk promotes the final reductive elimination step, which is often rate-limiting for electron-deficient substrates. Their strong electron-donating ability increases the electron density on the palladium center, which facilitates the initial oxidative addition step.[10]
-
Top Recommendations:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent general-purpose ligand for challenging couplings. It has been shown to be highly effective for Suzuki couplings of pyrazolo[1,5-a]pyrimidines, specifically to avoid dehalogenation side reactions.[7]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active and versatile ligand, particularly good for reactions involving aryl chlorides.[4]
-
Consider Using a Precatalyst: Modern precatalysts (e.g., XPhos Pd G2, G3, or G4) are air-stable crystalline solids that generate the active, monoligated Pd(0) species highly efficiently and reproducibly in solution.[11] They often provide superior results compared to generating the catalyst in situ from a separate palladium source and ligand.
| Catalyst System | Type | Suitability for this Reaction | Rationale |
| Pd(PPh₃)₄ | Pd(0) with simple ligand | Low | Prone to catalyst deactivation and slow reductive elimination with this substrate class. |
| Pd(OAc)₂ + PPh₃ | In-situ generated | Low | Same limitations as pre-formed Pd(PPh₃)₄. |
| Pd₂(dba)₃ + XPhos | In-situ generated | Good | XPhos ligand provides the necessary steric bulk and electron-donating properties. |
| XPhos Pd G3 | Pd(II) Precatalyst | Excellent | Air-stable, provides a highly active and well-defined catalytic species, often leading to higher yields and reproducibility.[7][11] |
Q4: My reaction is clean but stalls, with significant starting material remaining. How should I adjust the reaction conditions?
A4: A stalled reaction indicates that your catalytic system is either not active enough under the current conditions or has been deactivated.
-
Temperature: Suzuki couplings are sensitive to temperature. While a good starting point is 60-80 °C, some challenging couplings require more thermal energy.[12][13] Cautiously increase the temperature in 10 °C increments, up to around 100-110 °C (depending on your solvent's boiling point). Monitor for decomposition by TLC/LCMS.
-
Base Strength & Solubility: The choice of base is critical. K₃PO₄ is often a good choice for difficult couplings as it is strong enough but generally does not cause the harsh conditions that lead to extensive protodeboronation.[14][15] However, its solubility can be an issue. Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate stalled reactions. Grinding the inorganic base to a fine powder before use can also significantly improve reaction rates by increasing surface area.[16]
-
Solvent: The solvent must solubilize all components. A common and effective solvent system is 1,4-dioxane or THF, often with a small amount of water (e.g., a 10:1 or 4:1 organic:water ratio).[17] The water is believed to assist in the transmetalation step.[9] If your reactants are not fully dissolved, consider switching to a more polar aprotic solvent like DMF, but be aware that DMF can be difficult to fully degas and can decompose at high temperatures.
The Suzuki catalytic cycle below illustrates the key steps. A stalled reaction often points to a bottleneck in either the Oxidative Addition or Reductive Elimination steps, which can be addressed by tuning the ligand and temperature.
Caption: The Suzuki catalytic cycle. N-heterocycles can inhibit the catalyst at the Pd(0) or Pd(II) stage.
Q5: Is it possible for the coupling to occur at the C5-Chloro position instead of the C3-Iodo position?
A5: Under standard Suzuki-Miyaura conditions, this is highly unlikely. The reaction is selective for the C3-Iodo position due to the fundamental mechanism of the oxidative addition step. The rate of oxidative addition is largely dependent on the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.[9][18][19] The C-I bond is significantly weaker and therefore much more reactive towards the Pd(0) catalyst than the C-Cl bond.
To achieve coupling at the C5-Cl position, you would typically need to first couple the C3-Iodo position and then subject the resulting product to much more forcing reaction conditions, often with specialized catalysts designed for aryl chloride activation.[20][21] For your initial reaction, you can be confident that any observed product results from coupling at the C3 position.
Optimized Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to mitigate common failure modes.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
XPhos Pd G3 (1 - 3 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen) manifold, oil bath.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the XPhos Pd G3 precatalyst (e.g., 2 mol%). Reseal the flask immediately.
-
Solvent Addition: Prepare a 5:1 mixture of degassed 1,4-dioxane and degassed water. Add the solvent mixture via syringe to the flask to achieve a substrate concentration of approximately 0.1 M. Proper degassing of solvents beforehand by sparging with inert gas for at least 30 minutes is critical.[12]
-
Reaction: Place the sealed flask in a preheated oil bath set to 80 °C. Stir vigorously to ensure good mixing of the heterogeneous mixture.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wwjmrd.com [wwjmrd.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Part 1: Troubleshooting Guides - Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyrimidine
Q1: I'm performing a condensation reaction between a 3-aminopyrazole and a 1,3-dicarbonyl compound, but I'm observing a very low yield or no product at all. What are the likely causes and how can I improve my yield?
A1: Low yields in this cornerstone reaction are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial for success.
Root Cause Analysis & Solutions:
-
Purity of Starting Materials: Impurities in either the 3-aminopyrazole or the 1,3-dicarbonyl compound can significantly hinder the reaction.
-
Actionable Advice: Ensure the purity of your starting materials through appropriate purification techniques such as recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis.
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound is critical. Steric hindrance or unfavorable electronic effects can reduce reactivity.
-
Actionable Advice: If you suspect low reactivity, consider using a more reactive equivalent, such as a β-enaminone or a β-haloenone. These compounds often exhibit enhanced reactivity and can lead to higher yields.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice play a pivotal role in driving the reaction to completion.
-
Actionable Advice:
-
Temperature: Many of these condensations require elevated temperatures to proceed efficiently. If you are running the reaction at room temperature or with gentle heating, consider increasing the temperature to reflux.[1]
-
Solvent: Acetic acid is a commonly used solvent that also acts as an acidic catalyst.[2] If yields remain low, switching to a higher-boiling point solvent like DMF or DMSO can allow for higher reaction temperatures.
-
Catalysis: The reaction can be catalyzed by either acid or base.[2] If using acidic conditions (e.g., acetic acid, a catalytic amount of H₂SO₄ or p-TsOH), ensure the catalyst is not degrading your starting materials. For base-catalyzed reactions, a non-nucleophilic base like DBU or triethylamine is often preferred to avoid unwanted side reactions.
-
-
-
Reaction Time: The reaction may simply not have proceeded to completion.
-
Actionable Advice: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, extend the reaction time and continue monitoring until the starting material is consumed.
-
-
Microwave Irradiation as an Alternative: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the synthesis of pyrazolo[1,5-a]pyrimidines.[3][4]
-
Actionable Advice: If available, consider transitioning your reaction to a microwave reactor. This can often overcome activation energy barriers and drive sluggish reactions to completion.
-
Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Formation of Regioisomers - Lack of Selectivity
Q2: My reaction is producing a mixture of pyrazolo[1,5-a]pyrimidin-5-one and -7-one regioisomers. How can I control the regioselectivity of the cyclization?
A2: The formation of regioisomers is a common and critical side reaction in the synthesis of pyrazolo[1,5-a]pyrimidines, arising from the two nucleophilic nitrogen atoms in the 3-aminopyrazole (the endocyclic N2 and the exocyclic NH₂). Controlling which nitrogen initiates the cyclization is key to achieving regioselectivity.
Understanding the Mechanism of Regioselectivity:
The initial step of the reaction is the nucleophilic attack of one of the nitrogen atoms of the 3-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent cyclization and dehydration lead to the final product. The regiochemical outcome is determined by which nitrogen attacks which carbonyl group.
-
Attack by the exocyclic NH₂ group at the more electrophilic carbonyl followed by cyclization involving the endocyclic nitrogen generally leads to the pyrazolo[1,5-a]pyrimidin-7-one isomer.
-
Attack by the endocyclic N2 atom followed by cyclization with the exocyclic amino group typically yields the pyrazolo[1,5-a]pyrimidin-5-one isomer.
Strategies for Controlling Regioselectivity:
-
Choice of 1,3-Dicarbonyl Compound: The nature of the substituents on the 1,3-dicarbonyl compound can sterically and electronically differentiate the two carbonyl groups, favoring attack at one over the other.[4]
-
Actionable Advice:
-
β-Ketoesters: The ketone carbonyl is generally more electrophilic than the ester carbonyl, favoring the formation of the 7-substituted pyrazolo[1,5-a]pyrimidine.
-
Unsymmetrical β-Diketones: A less sterically hindered carbonyl group will be more susceptible to nucleophilic attack.
-
β-Enaminones: These reagents are excellent for controlling regioselectivity. The reaction proceeds via an initial aza-Michael type addition-elimination, which directs the regiochemical outcome.[5]
-
-
-
Reaction Conditions:
-
Acid Catalysis: In an acidic medium, the endocyclic imino group of the pyrazole can be protonated, increasing its nucleophilicity and favoring the formation of pyrazolo[1,5-a]pyrimidin-7-ones.[5]
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of the aminopyrazole and the conformation of the reaction intermediates, thereby affecting regioselectivity. Experimenting with both protic (e.g., ethanol, acetic acid) and aprotic (e.g., DMF, toluene) solvents can be beneficial.
-
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to a single isomer in high purity.[4][6]
Table 1: General Guidelines for Regiocontrol
| Desired Isomer | Recommended 1,3-Dielectrophile | Typical Conditions |
| Pyrazolo[1,5-a]pyrimidin-7-one | β-Ketoester, β-Enaminone | Acidic (e.g., Acetic Acid), Reflux or Microwave |
| Pyrazolo[1,5-a]pyrimidin-5-one | Symmetrical β-Diketone | Neutral or Basic, Reflux |
Protocol for Regioselective Synthesis of 7-Aryl-5-methyl-pyrazolo[1,5-a]pyrimidines: [7]
-
To a solution of the 3-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the corresponding 1-aryl-1,3-butanedione (1.0 mmol).
-
Heat the reaction mixture at reflux for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 7-aryl-5-methyl-pyrazolo[1,5-a]pyrimidine.
Issue 3: Formation of Acyclic Intermediates and Other Byproducts
Q3: Besides my desired product and regioisomers, I am observing other spots on my TLC plate. What are these likely to be and how can I prevent their formation?
A3: The formation of acyclic intermediates and other unexpected byproducts can complicate your reaction and purification. Understanding their origin is the first step to mitigation.
Common Byproducts and Their Prevention:
-
Acyclic Enamine Intermediate: This forms from the initial condensation of the 3-aminopyrazole with the 1,3-dicarbonyl compound but fails to cyclize.
-
Causality: Insufficient energy (temperature) or a lack of an appropriate catalyst to facilitate the intramolecular cyclization.
-
Actionable Advice: Increase the reaction temperature or add a suitable acid or base catalyst to promote cyclization. As mentioned previously, microwave irradiation can be very effective in driving the reaction to the fully cyclized product.[1]
-
-
Dimerization of Starting Materials: 3-Aminopyrazoles can, under certain conditions, react with themselves.
-
Causality: This is more likely to occur at high concentrations or with prolonged reaction times at high temperatures, especially if the 1,3-dicarbonyl compound is not sufficiently reactive.
-
Actionable Advice: Use a stoichiometric amount of the 1,3-dicarbonyl compound and ensure it is added to the reaction mixture in a controlled manner. Running the reaction at a slightly lower concentration may also help.
-
-
Alternative Cyclization Pathways: Depending on the substituents on the pyrazole ring, cyclization can sometimes occur at other positions, leading to different heterocyclic systems.
-
Causality: This is highly dependent on the specific substitution pattern of the starting materials.
-
Actionable Advice: Carefully analyze the structure of your starting materials to anticipate potential alternative cyclization pathways. Blocking reactive positions on the pyrazole ring with appropriate protecting groups can be a useful strategy.
-
Diagram of Acyclic Intermediate Formation and Cyclization:
Caption: Formation and fate of the acyclic intermediate.
Part 2: Frequently Asked Questions (FAQs)
Q4: How can I distinguish between the pyrazolo[1,5-a]pyrimidin-5-one and -7-one regioisomers using spectroscopic methods?
A4: Differentiating between these regioisomers is crucial for confirming the outcome of your reaction. ¹H and ¹³C NMR spectroscopy are powerful tools for this purpose.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrimidine ring (H-5 and H-7) are distinct. Additionally, the fine structure of methyl groups at these positions can be diagnostic. For example, a simple method for distinguishing between 5-methyl and 7-methyl compounds is based on the fine structure of the methyl group's signal in the ¹H NMR spectrum.[2]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrimidine ring, particularly the carbonyl carbons and the carbons bearing substituents, will differ significantly between the two isomers. A detailed analysis of the ¹³C NMR spectrum, often aided by 2D NMR experiments like HSQC and HMBC, can provide unambiguous structural assignment.[2]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to establish through-space proximity between protons, which can help in assigning the regiochemistry.
Q5: What are the best practices for purifying pyrazolo[1,5-a]pyrimidine derivatives, especially when side products are present?
A5: Purification can be challenging, but a systematic approach can lead to a pure product.
-
Reaction Monitoring: The first step to easier purification is a clean reaction. Monitor your reaction closely by TLC to determine the optimal reaction time and minimize the formation of byproducts.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable method for purification.[1] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find conditions that provide good recovery of pure crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice.
-
Solvent System Optimization: Systematically screen different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve the best separation on an analytical TLC plate before attempting a preparative column.
-
-
One-Pot and Microwave Methods: As mentioned earlier, these methods often result in cleaner reaction profiles with fewer byproducts, which can significantly simplify the purification process.[3][5]
Part 3: References
-
Kelada, M., Walsh, J. M. D., Devine, R. W., McArdle, P., & Stephens, J. C. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228. --INVALID-LINK--
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. --INVALID-LINK--
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097. --INVALID-LINK--
-
Portilla, J., et al. (2016). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 6(77), 73285–73293. --INVALID-LINK--
-
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. --INVALID-LINK--
-
Abdelhamid, A. O., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). Journal of Heterocyclic Chemistry, 53(6), 1843-1851. --INVALID-LINK--
-
Massari, S., et al. (2015). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][3][8]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 13(24), 6823–6833. --INVALID-LINK--
-
Salem, M. A., Helal, M. H., Gouda, M. A., Abd EL-Gawad, H. H., Shehab, M. A. M., & El-Khalafawy, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(14), 1750-1776. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. --INVALID-LINK--
-
Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. RSC Advances, 4(108), 63235-63241. --INVALID-LINK--
-
Gomha, S. M., et al. (2024). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][3][8]triazine and Imidazo[2,1-c][1][3][8]triazine Derivatives. Journal of Chemical Research, 48(1), 108-115. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. --INVALID-LINK--
-
Zaky, H., et al. (2021). Synthesis of acyclic pyrazolo[1,5-a]pyrimidines. Journal of Chemical Research, 45(1-2), 129-136. --INVALID-LINK--
-
CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals, 14(11), 1148. --INVALID-LINK--
-
Zaitsev, A. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6592. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO., LTD. (2024). Unlocking Therapeutic Potential: The Synthetic Versatility of Pyrazolo[1,5-a]pyrimidine Intermediates. --INVALID-LINK--
-
CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(24), 7567. --INVALID-LINK--
-
Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(3), 1043–1046. --INVALID-LINK--
-
Kshirsagar, U. A., et al. (2024). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. ChemistrySelect, 9(1), e202304260. --INVALID-LINK--
-
CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(24), 7567. --INVALID-LINK--
-
ChemicalBook. (n.d.). PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum. --INVALID-LINK--
-
Singh, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. --INVALID-LINK--
-
Gray, N. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1135–1139. --INVALID-LINK--
-
Gomha, S. M., et al. (2024). Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. ChemistrySelect, 9(23), e202404260. --INVALID-LINK--
-
Khan, I., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/non-Symmetric Alkynes Assisted by KHSO4 in Aqueous Media under the Influence of Ultrasound Waves. Periodica Polytechnica Chemical Engineering, 68(3), 543-552. --INVALID-LINK--
-
Portilla, J., et al. (2024). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. Dyes and Pigments, 223, 112001. --INVALID-LINK--
-
Conrad, J. A., et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 6(12), 3317–3327. --INVALID-LINK--
-
SpectraBase. (n.d.). PYRAZOLO-[1,5-A]-PYRIMIDINE - Optional[13C NMR] - Chemical Shifts. --INVALID-LINK--
-
Terungwa, S. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-25. --INVALID-LINK--
-
Tigreros, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. Physical Chemistry Chemical Physics, 22(42), 24654-24663. --INVALID-LINK--
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
Technisches Support-Center: Aufreinigung von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin
Answering in German. Absolut! Hier ist eine detaillierte Anleitung zur Fehlerbehebung, die auf die spezifischen Herausforderungen bei der Reinigung von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin zugeschnitten ist.
Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) im Zusammenhang mit der Aufreinigung von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin. Als Ihr leitender Anwendungswissenschaftler werde ich Sie durch die häufigsten Herausforderungen führen und dabei nicht nur die Schritte, sondern auch die wissenschaftliche Begründung für jeden Ansatz erläutern.
Teil 1: Anleitung zur Fehlerbehebung
Dieser Abschnitt ist als eine Reihe von Fragen und Antworten formatiert, um spezifische Probleme zu behandeln, die während des Aufreinigungsprozesses auftreten können.
Problem 1: Geringe Reinheit nach der ersten Aufarbeitung und mehrere Flecken auf der DC
Frage: Mein Rohprodukt zeigt nach der wässrigen Aufarbeitung mehrere Flecken auf der Dünnschichtchromatographie (DC). Was sind die wahrscheinlichen Verunreinigungen und wie kann ich sie entfernen?
Antwort: Dies ist eine häufige Beobachtung, die auf eine Mischung aus nicht umgesetztem Ausgangsmaterial, reagenzbedingten Nebenprodukten und potenziellen Nebenreaktionsprodukten zurückzuführen ist.
Wahrscheinliche Verunreinigungen und deren Ursachen:
-
Nicht umgesetztes 5-Chlorpyrazolo[1,5-a]pyrimidin (Ausgangsmaterial): Eine unvollständige Iodierungsreaktion ist die häufigste Ursache.
-
Succinimid: Dies ist ein Nebenprodukt des Iodierungsreagenzes N-Iodosuccinimid (NIS).[1] Es ist wasserlöslich und sollte bei der wässrigen Aufarbeitung größtenteils entfernt werden.
-
Restliches Iod/NIS: Spuren von unumgesetztem NIS oder freiem Iod können das Produkt verfärben und zusätzliche Flecken auf der DC verursachen.
-
Di-iodierte Nebenprodukte: Obwohl die Iodierung am C3-Kohlenstoff regioselektiv ist, kann unter bestimmten Bedingungen eine übermäßige Iodierung auftreten, was zur Bildung von di-iodierten Spezies führt.[2][3]
Strategie zur Lösung: Eine robuste wässrige Aufarbeitung ist entscheidend, um polare Verunreinigungen vor der Chromatographie zu entfernen. Das Standardverfahren beinhaltet die Verdünnung des Reaktionsgemisches (typischerweise in DMF) mit einem organischen Lösungsmittel wie Ethylacetat (EtOAc), gefolgt von einer Reihe von Waschungen.[1]
-
Wasserwäsche: Entfernt den Großteil des restlichen DMF und Succinimids.
-
Gesättigte wässrige Natriumthiosulfat (Na₂S₂O₃)-Wäsche: Dies ist ein entscheidender Schritt, um überschüssiges Iod und NIS zu neutralisieren und zu entfernen.[1] Thiosulfat reduziert I₂ zu farblosem I⁻.
-
Gesättigte Salzlösung (Sole)-Wäsche: Entfernt restliches Wasser aus der organischen Phase vor dem Trocknen.
Wenn nach dieser Aufarbeitung immer noch erhebliche Verunreinigungen vorhanden sind, ist eine sorgfältige Säulenchromatographie der nächste Schritt.
Problem 2: Schwierigkeiten bei der Trennung von Produkt und Ausgangsmaterial mittels Säulenchromatographie
Frage: Das Produkt und das Ausgangsmaterial haben auf der DC sehr ähnliche Rf-Werte, was die Trennung durch Säulenchromatographie erschwert. Wie kann ich die Trennung verbessern?
Antwort: Eine Koelution ist eine häufige Herausforderung bei strukturell ähnlichen Verbindungen. Die Optimierung der chromatographischen Bedingungen ist der Schlüssel zu einer erfolgreichen Trennung.
Ursachenanalyse: Die Polarität von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin ist der des Ausgangsmaterials 5-Chlorpyrazolo[1,5-a]pyrimidin sehr ähnlich. Das Hinzufügen eines Iodatoms erhöht das Molekulargewicht erheblich, verändert die Gesamtpolarität jedoch nur geringfügig.
Lösungsstrategien:
-
Optimierung des Lösungsmittelsystems:
-
Verringern Sie die Polarität: Beginnen Sie mit einem weniger polaren Eluentensystem. Ein typisches System ist Ethylacetat/Petrolether.[1] Verringern Sie den Anteil an Ethylacetat (z. B. von 1:4 auf 1:10 v/v), um den Rf-Wert beider Verbindungen zu senken und den Abstand zwischen ihnen zu vergrößern.
-
Verwenden Sie eine Gradientenelution: Beginnen Sie mit einem sehr unpolaren Lösungsmittelsystem (z. B. 5 % EtOAc in Petrolether) und erhöhen Sie die Polarität schrittweise (z. B. auf 15-20 % EtOAc).[4] Dies hilft, zuerst die weniger polare Verbindung (typischerweise das Produkt) zu eluieren und dann die Polarität zu erhöhen, um die polarere Verunreinigung (Ausgangsmaterial) abzuwaschen.
-
-
Verbessern Sie die Säulentechnik:
-
Verhältnis von Kieselgel zu Rohmaterial: Verwenden Sie ein höheres Verhältnis von Kieselgel zu Rohmaterial (z. B. 50:1 bis 100:1), um die Trennleistung zu verbessern.
-
Trockenbeladung: Anstatt die Probe in einem Lösungsmittel gelöst aufzutragen, adsorbieren Sie das Rohmaterial auf eine kleine Menge Kieselgel.[4] Trocknen Sie dieses und geben Sie das Pulver vorsichtig auf die vorbereitete Säule. Dies führt zu schärferen Banden und einer besseren Trennung.
-
Säulenabmessungen: Verwenden Sie eine längere, dünnere Säule, um die theoretische Bodenzahl und damit die Trennleistung zu erhöhen.
-
Problem 3: Das Produkt ist ölig oder lässt sich nicht verfestigen
Frage: Nach der Säulenchromatographie und dem Abdampfen des Lösungsmittels ist mein Produkt ein hartnäckiges Öl/Gummi anstelle des erwarteten Feststoffs. Warum passiert das?
Antwort: Das Unvermögen, sich zu verfestigen, ist typischerweise auf restliche Lösungsmittel oder Verunreinigungen zurückzuführen, die den Schmelzpunkt senken.
Ursachen und Lösungen:
| Ursache | Erklärung | Lösung |
| Restlösungsmittel | Hochsiedende Lösungsmittel wie DMF oder sogar Ethylacetat können schwer vollständig zu entfernen sein und das Produkt als Öl zurücklassen. | 1. Trocknen unter Hochvakuum: Verwenden Sie eine Hochvakuumpumpe anstelle eines Standard-Rotationsverdampfers. 2. Co-Verdampfung: Lösen Sie das Öl in einem niedrig siedenden, unpolaren Lösungsmittel (z. B. Hexan oder Dichlormethan) und verdampfen Sie es erneut. Wiederholen Sie dies 2-3 Mal, um azeotropisch restliche hochsiedende Lösungsmittel zu entfernen. |
| Restverunreinigungen | Selbst kleine Mengen an Verunreinigungen können die Kristallisation erheblich stören und zu einer Schmelzpunkterniedrigung führen, was zu einem Öl oder Gummi bei Raumtemperatur führt. | 1. Erneute Aufreinigung: Führen Sie eine zweite Säulenchromatographie mit den optimierten Bedingungen aus Problem 2 durch. 2. Umkristallisation: Wenn das Produkt ausreichend rein ist, versuchen Sie eine Umkristallisation (siehe Protokoll unten). Dies ist eine ausgezeichnete Methode, um geringfügige Verunreinigungen zu entfernen und hochkristallines Material zu erhalten.[5][6] |
| Polymorphismus | Obwohl weniger häufig, können einige Verbindungen als amorphe Feststoffe oder verschiedene kristalline Formen mit unterschiedlichen physikalischen Eigenschaften existieren. | Versuchen Sie, die Kristallisation durch Kratzen an der Innenseite des Kolbens mit einem Glasstab oder durch Zugabe eines Impfkristalls (falls verfügbar) auszulösen. |
Teil 2: Häufig gestellte Fragen (FAQs)
Q1: Was sind die häufigsten Verunreinigungen bei der Synthese von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin? A1: Die häufigsten Verunreinigungen sind nicht umgesetztes 5-Chlorpyrazolo[1,5-a]pyrimidin, Succinimid (aus NIS), restliches DMF und potenziell geringe Mengen an di-iodierten Nebenprodukten.[1][2]
Q2: Was ist die beste Methode zur Aufreinigung dieser Verbindung im großen Maßstab? A2: Für größere Mengen (>5 g) kann die Säulenchromatographie umständlich werden. Eine Kombination aus einer effizienten wässrigen Aufarbeitung zur Entfernung polarer Verunreinigungen, gefolgt von einer Umkristallisation, ist oft die effektivste Strategie. Die Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser, Toluol/Hexan) kann hochreines Material mit ausgezeichneter Ausbeute liefern.[5][7]
Q3: Wie kann ich die Reinheit und Identität meines Endprodukts bestätigen? A3: Die Reinheit und Identität sollten mit einer Kombination von analytischen Techniken bestätigt werden:
-
¹H-NMR und ¹³C-NMR: Zur Bestätigung der Struktur und zur Identifizierung von Verunreinigungen. Das ¹H-NMR-Spektrum sollte die erwarteten Signale zeigen, z. B. δ (ppm): 8.57 (d, J = 7.2 Hz, 1H), 8.16 (s, 1H), 6.86 (d, J = 7.2 Hz, 1H) in CDCl₃.[1]
-
LC-MS: Zur Bestätigung des Molekulargewichts (m/z: 279.9 [M+H]⁺) und zur Beurteilung der Reinheit.[1]
-
HPLC: Zur Quantifizierung der Reinheit in Prozent der Fläche.[8]
-
Schmelzpunkt: Ein enger und scharfer Schmelzpunktbereich ist ein guter Indikator für eine hohe Reinheit.
Q4: Meine Verbindung scheint sich bei der Lagerung zu zersetzen. Was sind die optimalen Lagerbedingungen? A4: Iodierte aromatische Verbindungen können licht- und hitzeempfindlich sein. Lagern Sie das Produkt an einem kühlen, dunklen Ort unter einer inerten Atmosphäre (Argon oder Stickstoff), um eine Zersetzung im Laufe der Zeit zu minimieren.[9][10]
Q5: Ist die Umkristallisation eine praktikable Alternative zur Säulenchromatographie für diese Verbindung? A5: Ja, absolut. Wenn das Rohmaterial eine angemessene Reinheit (>85-90%) aufweist, ist die Umkristallisation oft eine effizientere und skalierbarere Aufreinigungsmethode als die Chromatographie.[6] Die Auswahl des richtigen Lösungsmittels ist entscheidend: Die Verbindung sollte im heißen Lösungsmittel gut löslich und im kalten Lösungsmittel schlecht löslich sein.
Teil 3: Visualisierungen & Arbeitsabläufe
Die folgenden Diagramme veranschaulichen die logischen Arbeitsabläufe, die bei der Aufreinigung und Fehlerbehebung beschrieben werden.
Abbildung 1: Allgemeiner Arbeitsablauf für die Aufreinigung von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin.
Abbildung 2: Logikdiagramm zur Fehlerbehebung bei der säulenchromatographischen Trennung.
Teil 4: Detaillierte experimentelle Protokolle
Protokoll 1: Flash-Säulenchromatographie
Dieses Protokoll beschreibt ein optimiertes Verfahren zur Trennung von 5-Chlor-3-iodopyrazolo[1,5-a]pyrimidin von eng laufenden Verunreinigungen.[11][12]
Materialien:
-
Kieselgel (60-120 mesh)
-
Petrolether (oder Hexan) und Ethylacetat (HPLC-Qualität)
-
Rohprodukt (adsorbiert auf Kieselgel für die Trockenbeladung)
-
Glas-Chromatographiesäule, Reagenzgläser, DC-Platten
Verfahren:
-
Vorbereitung des Lösungsmittelsystems: Bereiten Sie ein unpolares Elutionsmittel vor (z. B. 5 % Ethylacetat in Petrolether). Bereiten Sie ein polareres Elutionsmittel vor (z. B. 20 % Ethylacetat in Petrolether). Entgasen Sie die Lösungsmittel bei Bedarf.
-
Vorbereitung der Probe (Trockenbeladung):
-
Lösen Sie Ihr Rohprodukt (z. B. 1 g) in einer minimalen Menge eines geeigneten Lösungsmittels (z. B. Dichlormethan oder Aceton).
-
Fügen Sie 2-3 g Kieselgel hinzu, um eine dünne Aufschlämmung zu bilden.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer vollständig, bis ein frei fließendes Pulver entsteht.
-
-
Packen der Säule:
-
Setzen Sie einen Wattebausch an den Boden der Säule. Fügen Sie eine dünne Schicht Sand hinzu.
-
Füllen Sie die Säule zu etwa zwei Dritteln mit dem unpolaren Elutionsmittel.
-
Geben Sie langsam trockenes Kieselgel (z. B. 50 g für 1 g Rohmaterial) hinzu, während Sie auf die Säule klopfen, um eine gleichmäßige Packung zu gewährleisten und Lufteinschlüsse zu vermeiden.
-
Lassen Sie das Kieselgel sich absetzen und lassen Sie überschüssiges Lösungsmittel ab, bis der Lösungsmittelspiegel knapp über der Kieselgeloberfläche liegt. Stören Sie die Packung nicht.
-
-
Beladen der Säule:
-
Geben Sie die auf Kieselgel adsorbierte Probe vorsichtig auf die Oberseite der Kieselgelpackung.
-
Fügen Sie eine Schutzschicht Sand (ca. 1 cm) über der Proben-Kieselgel-Schicht hinzu.
-
-
Elution:
-
Füllen Sie die Säule vorsichtig mit dem unpolaren Elutionsmittel (5 % EtOAc).
-
Beginnen Sie mit dem Sammeln von Fraktionen, während Sie mit leichtem Überdruck (Flash-Chromatographie) eluieren.
-
Überwachen Sie die Elution mittels DC.
-
Erhöhen Sie die Polarität des Elutionsmittels schrittweise (Gradientenelution) auf 10 %, 15 % und schließlich 20 % EtOAc, um alle Verbindungen zu eluieren.
-
-
Analyse und Vereinigung:
-
Analysieren Sie die gesammelten Fraktionen mittels DC.
-
Vereinigen Sie die Fraktionen, die nur das reine Produkt enthalten.
-
Entfernen Sie das Lösungsmittel am Rotationsverdampfer, um das aufgereinigte Produkt zu erhalten.
-
Protokoll 2: Umkristallisation
Dieses Verfahren eignet sich zur Endreinigung des Produkts nach der Chromatographie oder zur Reinigung von Rohmaterial mit einer Reinheit von >90 %.[5]
Verfahren:
-
Lösungsmittelauswahl: Identifizieren Sie ein geeignetes Lösungsmittelsystem (z. B. Isopropanol, Ethanol/Wasser, Toluol/Hexan), in dem das Produkt im heißen Zustand löslich und im kalten Zustand unlöslich ist.
-
Auflösung: Geben Sie das zu reinigende Material in einen Erlenmeyerkolben. Fügen Sie eine minimale Menge des heißen Lösungsmittels hinzu, um das Material vollständig aufzulösen.
-
Entfärbung (optional): Wenn die Lösung stark gefärbt ist, fügen Sie eine Spatelspitze Aktivkohle hinzu, erhitzen Sie kurz weiter und führen Sie eine Heißfiltration durch einen Faltenfilter durch, um die Kohle zu entfernen.
-
Kristallisation: Lassen Sie die heiße, klare Lösung langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert die Bildung größerer, reinerer Kristalle.
-
Kühlung: Sobald die Lösung Raumtemperatur erreicht hat, stellen Sie sie in ein Eisbad, um die Kristallisation zu vervollständigen und die Ausbeute zu maximieren.
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter).
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.
-
Trocknen: Trocknen Sie die Kristalle gründlich unter Vakuum, um das reine Produkt zu erhalten.
Referenzen
-
BenchChem Technical Support Team. (2025). identifying side reactions in the synthesis of iodinated pyrazoles. Benchchem. 2
-
ChemicalBook. (n.d.). 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine synthesis. ChemicalBook. 1
-
BenchChem. (2025). Technical Support Center: Development of Pyrazolo[3,4-d]pyrimidine-Based Therapies. Benchchem. 13
-
Sikdar, S., et al. (n.d.). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. 14
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. 7
-
National Institutes of Health. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PMC - NIH. 5
-
PubMed Central. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central. 15
-
ResearchGate. (n.d.). Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS | Request PDF. ResearchGate. 3
-
Zhonghan. (n.d.). 5-CHLORO-3-NITROPYRAZOLO[1,5-A]PYRIMIDINE CAS:1363380-51-1. 9
-
ResearchGate. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. 6
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. 4
-
Antimex Chemical Limited. (n.d.). This compound. LookChem. 10
-
Columbia University. (n.d.). Column chromatography. Columbia University. 11
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography | Request PDF. ResearchGate. 12
-
BenchChem. (2025). Benchmarking Purity: A Comparative Analysis of 4-Chloro-6-(3-iodophenyl)pyrimidine from Various Suppliers. Benchchem. 8
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. zhonghanchemical.com [zhonghanchemical.com]
- 10. This compound, CasNo.923595-58-8 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 11. columbia.edu [columbia.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C-N Bond Formation with 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
Welcome to the technical support center for optimizing C-N bond formation reactions involving the versatile but nuanced substrate, 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these coupling reactions, ensuring successful and reproducible outcomes. Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, often investigated for their potential as protein kinase inhibitors in cancer therapy.[1] The ability to controllably introduce nitrogen-containing functional groups is paramount for developing novel therapeutics.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles.
Section 1: General Troubleshooting for C-N Cross-Coupling Reactions
Before addressing substrate-specific issues, it is crucial to have a solid understanding of the general principles and common pitfalls of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[2]
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
When a C-N coupling reaction fails, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Checklist:
-
Catalyst System: The heart of the reaction is the palladium catalyst.[3]
-
Active Pd(0) Species: Many reactions use Pd(II) precursors (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that readily forms the active species upon exposure to the base.[4][5]
-
Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is often dependent on the nature of the amine and the aryl halide.[4] For heteroaromatic systems, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[5]
-
Palladium/Ligand Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for bulky monophosphine ligands.[5]
-
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.
-
Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[4] However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher temperatures.[6][7] The solubility of the base can also be a factor; consider using a soluble organic base like DBU, sometimes in combination with an inorganic base.[4][8]
-
-
Solvent and Temperature:
-
Solvent Choice: Aprotic polar solvents such as dioxane, toluene, or DMF are generally effective.[5] Ensure the solvent is anhydrous and thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[5] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the reaction by coordinating to the palladium.[4]
-
Temperature Optimization: Typical reaction temperatures are between 80-100 °C.[4] If there is no reaction, a careful increase in temperature may be beneficial. Conversely, if substrate or product decomposition is observed, lowering the temperature is advisable.
-
Q2: My reaction is producing significant byproducts. What are the likely side reactions and how can I mitigate them?
Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation and the formation of diarylamines.
-
Hydrodehalogenation: This is the replacement of the halide with a hydrogen atom. It can occur if there are sources of water or if the base promotes a competing reduction pathway.
-
Mitigation: Ensure strictly anhydrous conditions. Using a different base or lowering the reaction temperature can sometimes suppress this side reaction.
-
-
Diarylation of Primary Amines: When using a primary amine (R-NH₂), a common byproduct is the diarylated amine (Ar₂NR).
-
Mitigation: The choice of ligand is critical to prevent this.[9] Bulky ligands can sterically hinder the second N-arylation. Adjusting the stoichiometry of the amine (using a slight excess) can also favor the mono-arylated product.
-
Section 2: FAQs for C-N Coupling with this compound
The unique structure of this compound presents specific challenges and opportunities in C-N bond formation.
Q3: Which position on the pyrazolo[1,5-a]pyrimidine core is more reactive, the 3-iodo or the 5-chloro?
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[4] This is due to the difference in the carbon-halogen bond dissociation energies. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) center, which is the rate-determining step in many catalytic cycles.[10]
Therefore, you can expect regioselective C-N bond formation at the C-3 position (iodo) over the C-5 position (chloro) under standard Buchwald-Hartwig conditions. This allows for selective functionalization of the C-3 position while leaving the C-5 chloro substituent available for subsequent transformations.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Instability of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine under basic conditions
Welcome to the technical support center for 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic conditions commonly employed in cross-coupling reactions.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry.[1] However, the specific substitution pattern of this compound presents a unique set of challenges related to its stability. This guide will equip you with the knowledge to anticipate and address these challenges, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant decomposition of my this compound starting material during my cross-coupling reaction set up, even before the addition of the palladium catalyst. What could be the cause?
A1: This is a common issue and often points to the inherent instability of the molecule under basic conditions. Several potential decomposition pathways could be at play:
-
Hydrolysis of the C5-Chloro group: The C5 and C7 positions on the pyrazolo[1,5-a]pyrimidine ring are susceptible to nucleophilic aromatic substitution (NAS).[1] In the presence of a strong base and trace amounts of water, the chloro group at the C5 position can be hydrolyzed to a hydroxyl group, leading to the formation of 5-hydroxy-3-iodopyrazolo[1,5-a]pyrimidine.
-
"Halogen Dance" Reaction: Halogenated aromatic and heteroaromatic compounds can undergo a "halogen dance" rearrangement under basic conditions, where a halogen atom migrates to a different position on the ring.[2][3] This process is driven by thermodynamics and involves deprotonation of the ring followed by an intermolecular halogen-metal exchange.[3] For this compound, this could lead to a mixture of isomers, complicating your reaction and purification.
-
Ring Opening: While less common under standard cross-coupling conditions, strong bases can potentially induce ring-opening of the pyrimidine ring, especially at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting logic for pre-reaction decomposition.
Q2: My Sonogashira coupling at the C3-iodo position is sluggish and gives low yields, with a significant amount of starting material recovered. How can I improve this?
A2: Sluggish Sonogashira couplings with this substrate can be due to several factors, many of which are related to the basic conditions required for the reaction.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst deactivation.
-
Base-Induced Decomposition: As discussed in Q1, the base can degrade the starting material, reducing the effective concentration available for the catalytic cycle.
-
Homocoupling of the Alkyne: The basic conditions, especially in the presence of a copper co-catalyst, can promote the homocoupling of your terminal alkyne (Glaser coupling), leading to undesired byproducts and consumption of your coupling partner.
Recommended Protocol and Troubleshooting:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA). | Minimizes substrate decomposition compared to stronger inorganic bases. |
| Catalyst System | Employ a robust palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. Consider a copper-free Sonogashira protocol. | Standard catalysts are often sufficient if other conditions are optimized. Copper-free conditions can reduce alkyne homocoupling. |
| Solvent | Use anhydrous and degassed solvents like THF or DMF. | Prevents hydrolysis and side reactions. Degassing is crucial to prevent oxidation of the catalyst. |
| Temperature | Start at room temperature and gently heat to 50-60 °C if the reaction is slow. | Higher temperatures can accelerate decomposition. The boiling point of some alkynes, like TMS-acetylene, is low, and they can evaporate from the reaction mixture.[4] |
| Reagent Purity | Ensure the purity of your alkyne and the absence of peroxides in your solvent. | Impurities can inhibit the catalyst and lead to side reactions. |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and if applicable, a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Q3: I am attempting a Suzuki-Miyaura coupling at the C5-chloro position after successfully functionalizing the C3 position. The reaction is not proceeding. What are the likely issues?
A3: The C5-chloro position is generally less reactive in palladium-catalyzed cross-coupling reactions compared to the C3-iodo position. The C-Cl bond is stronger than the C-I bond, making the oxidative addition step of the catalytic cycle more challenging.
-
Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition to the C-Cl bond. More electron-rich and sterically hindered ligands are often required.
-
Competing Reactions: The presence of other functional groups on your molecule, introduced at the C3 position, might interfere with the catalyst. For example, a free amine or thiol could coordinate to the palladium.
-
Base Strength: A stronger base is often necessary for Suzuki couplings involving aryl chlorides to facilitate the transmetalation step. However, this increases the risk of substrate decomposition.
Optimization Strategy for Suzuki-Miyaura Coupling at C5:
Caption: Optimization workflow for C5 Suzuki-Miyaura coupling.
Summary of Potential Side Reactions
| Reaction Type | Description | How to Mitigate |
| Hydrolysis | Replacement of the C5-chloro group with a hydroxyl group. | Use anhydrous conditions and non-aqueous bases. |
| Halogen Dance | Migration of the iodine atom, leading to isomeric impurities. | Use milder bases and lower reaction temperatures.[3] |
| Protodehalogenation | Replacement of a halogen with a hydrogen atom. | Ensure an inert atmosphere and use pure, degassed solvents. |
| Homocoupling | Dimerization of the boronic acid or alkyne coupling partners. | Thoroughly degas the reaction mixture and use a slight excess of the coupling partner. For Sonogashira, consider copper-free conditions. |
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
Technical Support Center: A Troubleshooting Guide for Sonogashira Reactions Involving Pyrazolopyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges associated with the Sonogashira cross-coupling reaction when applied to pyrazolopyrimidine scaffolds. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction: The Challenge of Pyrazolopyrimidines in Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium- and copper-catalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it invaluable in the synthesis of complex molecules like pharmaceuticals and natural products.[1][3][4]
However, the application of this powerful reaction to N-heterocyclic substrates like pyrazolopyrimidines introduces specific challenges. The Lewis basic nitrogen atoms inherent to the pyrazolopyrimidine ring system can coordinate with the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in sluggish reactions, low yields, or complete reaction failure.[5][6] This guide provides a structured, question-and-answer approach to diagnose and solve the most common issues encountered in this specific application.
The Sonogashira Catalytic Cycle
Understanding the reaction mechanism is critical for effective troubleshooting. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] The palladium(0) species undergoes oxidative addition with the pyrazolopyrimidine halide, which is often the rate-limiting step.[1] Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. A transmetalation step between the palladium(II) complex and the copper acetylide, followed by reductive elimination, yields the desired product and regenerates the active palladium(0) catalyst.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common problems encountered when performing Sonogashira couplings with pyrazolopyrimidine substrates.
Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
This is the most frequent issue and can stem from catalyst problems, reagent quality, or suboptimal conditions.
Causality:
-
Catalyst Inhibition/Deactivation: As mentioned, the nitrogen atoms of the pyrazolopyrimidine ring can act as ligands, coordinating to the palladium center and preventing it from participating in the catalytic cycle.[5][6]
-
Poor Reagent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. Water or oxygen in solvents or bases can deactivate the catalyst.[5][8] The amine base, in particular, can oxidize over time and inhibit the reaction.[8]
-
Low Reactivity of Halide: The reactivity order for the aryl halide is I > Br >> Cl.[1] Aryl chlorides are significantly less reactive and often require more forcing conditions or specialized catalyst systems.
-
Suboptimal Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, less reactive aryl bromides or chlorides often require heating to facilitate the rate-limiting oxidative addition step.[5][9]
Solutions:
-
Change the Ligand: To counteract catalyst inhibition by the substrate, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[5][10][11] The steric bulk of these ligands can create a coordinatively saturated palladium center that is less susceptible to binding by the pyrazolopyrimidine nitrogen.
-
Verify Reagent Quality:
-
Use fresh, high-purity palladium and copper catalysts. Pd(0) catalysts are air-sensitive and should be handled under an inert atmosphere.[8]
-
Ensure solvents and amine bases are anhydrous and thoroughly degassed. Distilling the amine base (e.g., triethylamine, diisopropylethylamine) before use is a common practice to resolve reaction failures.[5][8]
-
-
Increase Reaction Temperature: If using an aryl bromide or chloride, incrementally increase the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C). Monitor for product formation and potential decomposition.[9]
-
Screen Solvents and Bases: The choice of solvent and base can be critical.[12][13] Aprotic polar solvents like DMF, NMP, or dioxane are common. Sometimes, using the amine base itself as the solvent (or co-solvent) is effective.[1][9]
Q2: I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
The formation of a symmetrical alkyne dimer is a classic Sonogashira side reaction.
Causality: The Glaser homocoupling of terminal alkynes is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5][14] The copper acetylide intermediate undergoes oxidative dimerization, consuming your alkyne starting material.
Solutions:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw (at least 3 cycles) or by bubbling a stream of inert gas (argon or nitrogen) through the mixture for an extended period.[5][8] Run the reaction under a positive pressure of inert gas.
-
Switch to a Copper-Free Protocol: The most direct way to eliminate copper-mediated homocoupling is to remove copper from the reaction.[1][5][7] Copper-free Sonogashira reactions often require a slightly higher catalyst loading, a different choice of base (e.g., a hindered amine like diisopropylamine), and sometimes an additive like tetrabutylammonium iodide (TBAI).
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump over several hours can maintain a low instantaneous concentration. This favors the cross-coupling pathway with the aryl halide over the second-order homocoupling pathway.[5][15]
-
Reduce Copper Catalyst Loading: If a copper-free protocol is not feasible, minimize the amount of CuI to the lowest effective level (e.g., 1-5 mol%).[8][15]
Q3: My reaction mixture turned black and stalled. What happened?
The formation of a black precipitate is a tell-tale sign of catalyst decomposition.
Causality: The black precipitate is finely divided, catalytically inactive palladium metal, known as "palladium black."[8] This occurs when the active Pd(0) catalyst species agglomerates and falls out of solution. This can be caused by:
-
Presence of Oxygen: As with homocoupling, oxygen can oxidize the Pd(0) catalyst, leading to decomposition.[8]
-
High Temperatures: Excessive heat can cause ligand dissociation and subsequent catalyst agglomeration.
-
Solvent Effects: Some solvents, particularly under certain conditions, can promote the formation of palladium black.[16]
Solutions:
-
Improve Inert Atmosphere Technique: Re-evaluate and improve your degassing and inert atmosphere procedures. This is the most common culprit.[8]
-
Use a More Stabilizing Ligand: A robust ligand that remains strongly bound to the palladium center can prevent agglomeration. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to ensure the metal center remains coordinated.
-
Lower the Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Consider a Different Palladium Precatalyst: Some precatalysts are more stable than others. If you are using Pd(PPh₃)₄, which can be sensitive, consider a more robust Pd(II) precatalyst like PdCl₂(PPh₃)₂ or a palladacycle.
Q4: I am seeing hydrodehalogenation of my pyrazolopyrimidine starting material. How can I prevent this?
Hydrodehalogenation is a side reaction where the halide on your starting material is replaced by a hydrogen atom.
Causality: This side reaction can occur through several pathways, often involving protonolysis of the organopalladium intermediate (Ar-Pd-X) before it can undergo transmetalation. The proton source can be trace water or the amine base itself.
Solutions:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Choose Your Base Carefully: Highly basic or nucleophilic amines can sometimes promote this side reaction. Consider switching to a bulkier, less nucleophilic base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ or Cs₂CO₃.[1]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor the hydrodehalogenation pathway.[5]
Visual Troubleshooting Workflow
For a quick diagnosis, follow this decision tree to identify the root cause of your reaction issues.
Caption: A decision tree for troubleshooting common Sonogashira reaction failures.
Recommended Protocols and Conditions
General Starting Protocol for Halo-Pyrazolopyrimidine Coupling
This protocol is a robust starting point. Optimization will likely be necessary based on your specific substrates.
Reagents & Equipment:
-
Halo-pyrazolopyrimidine (1.0 eq)
-
Terminal Alkyne (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Ligand (if needed, e.g., XPhos, 4-10 mol%)
-
Copper(I) Iodide (CuI, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF, Dioxane, or DMF)
-
Anhydrous, degassed amine base (e.g., Et₃N or DIPEA, 2-3 eq)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame- or oven-dried Schlenk flask under a positive pressure of argon, add the halo-pyrazolopyrimidine (1.0 eq), palladium catalyst, ligand (if separate from the catalyst), and CuI.
-
Evacuate & Backfill: Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add Solvents & Base: Add the anhydrous, degassed solvent, followed by the anhydrous, degassed amine base via syringe.
-
Add Alkyne: Add the terminal alkyne via syringe.
-
Reaction: Stir the reaction at the desired temperature (start at room temperature for iodo/bromo-derivatives, or 50-80 °C for bromo/chloro-derivatives). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (to remove the amine base) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Table 1: Common Reaction Parameter Choices
| Parameter | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, Pd(OAc)₂ | Pd(II) sources require in-situ reduction. Pd(PPh₃)₄ is active but can be sensitive. Pd₂(dba)₃ is a common and robust Pd(0) source. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCs | For pyrazolopyrimidines, bulky ligands like XPhos or P(t-Bu)₃ are often required to prevent catalyst inhibition.[10][11] |
| Copper Source | CuI, CuBr | CuI is most common. Ensure it is fresh and not oxidized (should be off-white/tan, not green/blue).[8] |
| Base | Et₃N, DIPEA, DBU, Cs₂CO₃, K₂CO₃ | Amine bases (Et₃N, DIPEA) act as both base and solvent. Inorganic bases are useful in certain protocols, especially copper-free variations.[1] |
| Solvent | THF, Dioxane, DMF, Toluene, MeCN, Neat Amine | Choice depends on substrate solubility and temperature requirements. DMF and NMP are good for higher temperatures.[9][12] |
| Temperature | Room Temp to 120 °C | Start at RT for aryl iodides. Aryl bromides often require 50-80 °C. Aryl chlorides may need >100 °C.[5][9] |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. researchgate.net [researchgate.net]
- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. depts.washington.edu [depts.washington.edu]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of its complete experimental NMR data in public literature, this guide presents a combination of reported experimental ¹H NMR data, predicted ¹³C NMR chemical shifts derived from comparative analysis with structurally related analogs, and a detailed comparison with its precursor, 5-chloropyrazolo[1,5-a]pyrimidine. This approach offers researchers a robust framework for the structural elucidation and purity assessment of this and similar compounds.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates.[1] The introduction of halogen atoms, such as chlorine and iodine, at specific positions can significantly modulate the physicochemical and pharmacological properties of these molecules, including their binding affinity to biological targets.[2] Accurate structural characterization by NMR is therefore a critical step in the synthesis and development of novel pyrazolo[1,5-a]pyrimidine-based therapeutic agents.
Molecular Structure and Numbering
The structural framework and standard numbering convention for the pyrazolo[1,5-a]pyrimidine ring system are essential for the correct assignment of NMR signals.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Analysis of this compound
The experimental ¹H NMR spectrum of this compound has been reported in deuterated chloroform (CDCl₃) at 400 MHz.[3] The spectrum is characterized by three distinct signals corresponding to the three protons on the bicyclic core.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-7 | 8.57 | Doublet (d) | 7.2 |
| H-2 | 8.16 | Singlet (s) | - |
| H-6 | 6.86 | Doublet (d) | 7.2 |
| Table 1: Experimental ¹H NMR Data for this compound in CDCl₃.[3] |
Interpretation of the ¹H NMR Spectrum:
-
H-7 (δ 8.57): This proton is the most deshielded, appearing as a doublet. Its downfield shift is attributed to the anisotropic effect of the adjacent nitrogen atom (N-1) and the electron-withdrawing nature of the pyrimidine ring. The coupling with H-6 results in the doublet multiplicity.
-
H-2 (δ 8.16): This proton on the pyrazole ring appears as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron density of the pyrazole ring and the presence of the iodine atom at the C-3 position.
-
H-6 (δ 6.86): This proton is the most shielded of the three, appearing as a doublet due to coupling with H-7. The upfield shift relative to H-7 is expected for this position in the pyrimidine ring.
¹³C NMR Spectral Analysis: A Predictive Approach
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~145 | Influenced by the adjacent nitrogen atoms and the C-3 iodo substituent. |
| C-3 | ~85 | The direct attachment of the heavy iodine atom causes a significant upfield shift (heavy-atom effect). |
| C-3a | ~150 | A quaternary carbon at the ring junction, typically deshielded. |
| C-5 | ~155 | The attachment of the electronegative chlorine atom causes a significant downfield shift. |
| C-6 | ~110 | A protonated carbon, its chemical shift is influenced by the adjacent chloro-substituted carbon. |
| C-7 | ~152 | Deshielded due to the adjacent nitrogen atom. |
| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |
Comparative Analysis with 5-chloropyrazolo[1,5-a]pyrimidine
A direct comparison with the precursor, 5-chloropyrazolo[1,5-a]pyrimidine, provides valuable insights into the effect of the iodo substituent at the C-3 position.
¹H NMR Comparison:
The introduction of the iodine atom at C-3 is expected to primarily influence the chemical shift of the adjacent H-2 proton. The H-6 and H-7 protons are likely to experience minimal changes in their chemical shifts.
¹³C NMR Comparison:
The most significant difference in the ¹³C NMR spectra will be the chemical shift of C-3. In 5-chloropyrazolo[1,5-a]pyrimidine, the C-3 carbon is protonated and its chemical shift is expected to be in the typical aromatic C-H region. In the target molecule, the substitution with iodine will cause a dramatic upfield shift of the C-3 signal due to the heavy atom effect. The chemical shifts of the other carbons are expected to be broadly similar, with minor variations due to long-range electronic effects of the iodo group.
Experimental Protocol
The following section details the synthetic procedure for this compound and the recommended protocol for acquiring high-quality NMR spectra.
Synthesis of this compound: [3]
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol:
-
Dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.4 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the title compound as a light yellow solid.
NMR Sample Preparation and Data Acquisition:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹³C NMR, a proton-decoupled experiment should be performed to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound. While experimental ¹³C NMR data is currently lacking in the literature, a reliable prediction of the chemical shifts is presented based on a thorough analysis of related compounds. The provided experimental protocols for synthesis and NMR analysis will aid researchers in the unambiguous identification and characterization of this important heterocyclic compound. The comparative analysis highlights the significant influence of the iodo-substituent on the NMR spectra, providing a valuable reference for the structural elucidation of other halogenated pyrazolo[1,5-a]pyrimidine derivatives.
References
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Significance of Halogenated Pyrazolo[1,5-a]pyrimidines and the Analytical Imperative
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activity.[1] Derivatives of this core are extensively investigated as potent and selective inhibitors of various protein kinases, making them promising candidates for next-generation cancer therapies and treatments for other diseases.[2][3] The introduction of halogen atoms, such as chlorine and iodine, at specific positions (e.g., 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine) is a key synthetic strategy to modulate potency, selectivity, and pharmacokinetic properties.[4][5]
For researchers in drug discovery and development, the unambiguous structural confirmation and purity assessment of these novel chemical entities are non-negotiable. High-Resolution Mass Spectrometry (HRMS) stands as the definitive analytical tool for this purpose, providing exquisite mass accuracy and resolving power to confirm elemental composition and elucidate molecular structure.[6][7] This guide provides a comparative analysis of HRMS methodologies for the characterization of this compound derivatives, drawing upon field-proven insights to explain the causality behind experimental choices.
Foundational Choices: Ionization Source and Mass Analyzer
The success of any HRMS analysis begins with two critical decisions: the ionization technique and the type of mass analyzer. These choices are interdependent and dictate the quality and nature of the data obtained.
Ionization: Bringing Molecules into the Gas Phase
For a molecule like this compound, which possesses multiple nitrogen atoms, the primary ionization techniques to consider are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules that are already ionized or can be easily protonated or deprotonated in solution.[8] It works by applying a high voltage to a liquid sample to create an aerosol, ultimately leading to the formation of gas-phase ions with minimal fragmentation.[9] Given the basic nitrogen sites on the pyrazolo[1,5-a]pyrimidine core, ESI in positive ion mode is highly effective, typically forming the protonated molecule, [M+H]⁺.[10][11]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for a broader range of compounds, including less polar and more volatile analytes that are thermally stable.[12] It involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.[13] While ESI is often the first choice for this scaffold, APCI can be a powerful alternative, particularly if the compound exhibits poor solubility in typical ESI solvents or if matrix effects are a concern. Notably, APCI can be highly effective for the selective ionization of halogenated compounds.[14][15]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidines |
| Principle | Ionization from solution in a strong electric field.[8][9] | Gas-phase ion-molecule reactions initiated by corona discharge.[12][13] | The multiple nitrogen atoms are readily protonated, making ESI a highly reliable primary choice. |
| Analyte Polarity | Best for polar to ionic compounds. | Best for low to medium polarity, thermally stable compounds.[12] | The scaffold is sufficiently polar for excellent ESI performance. |
| Ionization Mode | "Soft" ionization, minimal in-source fragmentation.[8] | "Soft" but generally more energetic than ESI, can cause some fragmentation. | ESI's soft nature is ideal for preserving the molecular ion for accurate mass measurement. |
| Flow Rate | Tolerant of lower flow rates (ideal for UHPLC). | Well-suited to higher flow rates.[14] | Compatibility with standard UHPLC flow rates is crucial for high-throughput analysis. |
| Matrix Effects | More susceptible to ion suppression from salts and buffers. | Generally less susceptible to matrix effects than ESI. | APCI can be a valuable problem-solving tool if ESI data is compromised by complex matrices. |
Mass Analyzers: The Core of High Resolution
The two dominant technologies in high-resolution mass spectrometry for small molecule pharmaceutical analysis are Orbitrap and Time-of-Flight (TOF) mass analyzers.[6][16]
-
Orbitrap Mass Analyzers: These are Fourier Transform (FT) based instruments that trap ions in an orbital motion around a central spindle electrode.[7] The frequency of this motion is directly related to the ion's mass-to-charge ratio (m/z), which is detected as an image current. By acquiring this signal (the transient) for longer periods, extremely high resolving power (often >100,000) can be achieved.[6][7]
-
Time-of-Flight (TOF) Mass Analyzers: Q-TOF instruments combine a quadrupole for ion selection with a TOF analyzer. The TOF principle is based on accelerating a packet of ions with the same kinetic energy into a field-free drift tube.[17] Lighter ions travel faster and reach the detector first. The m/z is determined by measuring the flight time. Modern TOF instruments routinely achieve resolving powers in the range of 35,000 to 60,000.[17]
The choice between them involves a trade-off between ultimate resolving power and acquisition speed.
Experimental Design and Protocols
A robust and reproducible workflow is paramount. The following section outlines a self-validating experimental design, from sample preparation to data acquisition.
General Experimental Workflow
The logical flow of the experiment is critical for ensuring data integrity. The process involves careful sample preparation, chromatographic separation to isolate the analyte from impurities, efficient ionization, and high-resolution mass analysis.
References
- 1. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 13. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Journal articles: 'Atmospheric Pressure Chemical Ionization' – Grafiati [grafiati.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the X-ray Crystallography of Novel Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibitors for cancer therapy.[1] The precise three-dimensional arrangement of atoms within these molecules, unequivocally determined by single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and guiding the rational design of more efficacious and selective therapeutic agents.
This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of novel pyrazolo[1,5-a]pyrimidine compounds. It delves into the causality behind experimental choices in crystallographic studies and presents a self-validating framework for obtaining high-quality structural data.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. For novel pyrazolo[1,5-a]pyrimidine compounds, this technique provides invaluable information that is often unattainable with other methods. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation.[2] Furthermore, the analysis of the crystal packing unveils the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state properties of the compound.[2]
In one study, the crystal structure of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine was determined, revealing key intramolecular interactions between the pyrazole nitrogen and a chlorine atom of the trichloromethyl group, as well as intermolecular interactions involving the pyrimidine nitrogen.[2] Such detailed structural insights are crucial for understanding the molecule's behavior in a biological context and for the design of new derivatives with improved properties.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive characterization of novel pyrazolo[1,5-a]pyrimidine compounds often necessitates a multi-technique approach. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling (e.g., DFT) |
| State of Matter | Solid (Crystal) | Solution | In Silico (Gas or Solvated) |
| Information Obtained | Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Connectivity, solution-state conformation, dynamic processes, proton/carbon environment. | Optimized geometry, electronic properties, bond parameters, theoretical spectra. |
| Strengths | Unambiguous determination of absolute configuration and solid-state packing. | Provides information on the molecule's behavior in a biologically relevant solution. | Predictive power, aids in understanding experimental data, can model transition states. |
| Limitations | Requires a suitable single crystal, provides a static picture of the molecule. | Can be complex to interpret for large molecules, provides an average structure in solution. | Accuracy depends on the level of theory and basis set, may not perfectly reflect reality. |
A study on newly synthesized pyrazolo[3,4-d]pyrimidine derivatives showcased the synergy between these techniques.[3] The molecular structures were elucidated using both NMR spectroscopy and X-ray diffraction. Subsequently, Density Functional Theory (DFT) calculations were performed, and the optimized geometrical parameters were found to be in good agreement with the experimental X-ray data, with variations of less than 0.03 Å for bond lengths and less than 3 degrees for bond angles.[3] This integrated approach provides a robust and validated structural characterization.
Experimental Workflow: From Powder to Structure
The successful crystallographic analysis of a novel pyrazolo[1,5-a]pyrimidine compound hinges on a meticulous experimental workflow. The following is a detailed, step-by-step methodology, explaining the rationale behind each critical step.
Caption: A generalized workflow for the X-ray crystallographic analysis of novel small molecules.
Part 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target pyrazolo[1,5-a]pyrimidine compound. Numerous synthetic strategies have been developed, including cyclization, condensation, and microwave-assisted methods.[1] The purity of the compound is paramount for successful crystallization. Techniques such as recrystallization or column chromatography are employed to remove impurities that can inhibit crystal growth.
Part 2: Crystallization
This is often the most challenging and empirical step. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: The choice of solvent is critical. A good solvent system is one in which the compound has moderate solubility. A common strategy is to dissolve the compound in a "good" solvent and then slowly introduce a "poor" solvent in which the compound is less soluble.
-
Crystal Screening: A variety of crystallization techniques should be screened.
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small container, which is then sealed in a larger container with a reservoir of a "poor" solvent. The vapor of the poor solvent slowly diffuses into the compound's solution, inducing crystallization.
-
-
Optimization: Once initial crystals are obtained, the conditions (e.g., solvent ratios, temperature, concentration) are optimized to grow larger, higher-quality single crystals suitable for diffraction.
Part 3: X-ray Diffraction
Step-by-Step Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, often in a cryo-loop with a cryo-protectant (e.g., paratone-N oil) to prevent ice formation.
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of liquid nitrogen (typically around 100 K) to minimize radiation damage and thermal vibrations during data collection.
-
Data Collection: The crystal is placed on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a diffraction pattern of spots. Modern CCD or CMOS detectors are used to record the intensities and positions of these reflections.
Part 4: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Step-by-Step Structure Determination Protocol:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map. Software such as SHELXT is commonly used for this step.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. The positions and anisotropic displacement parameters of the atoms are adjusted to improve the agreement between the calculated and observed structure factors. This is typically done using software like SHELXL.
-
Validation: The final refined structure is validated using tools like checkCIF to ensure that the model is chemically reasonable and fits the data well. The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the experiment.
Data Presentation: A Comparative Overview
The following table summarizes typical crystallographic data for a hypothetical novel pyrazolo[1,5-a]pyrimidine derivative, providing a template for reporting such data.
| Parameter | Example Data |
| Chemical Formula | C₁₅H₁₀N₄O₂ |
| Formula Weight | 278.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.123(3) |
| c (Å) | 13.456(4) |
| β (°) | 98.76(1) |
| Volume (ų) | 1378.9(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.340 |
| Absorption Coefficient (mm⁻¹) | 0.094 |
| F(000) | 576 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8976 |
| Independent reflections | 3145 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Conclusion
X-ray crystallography is an indispensable tool in the development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics. It provides an unambiguous and high-resolution picture of the molecular structure, which is essential for understanding SAR and for the design of next-generation drug candidates. When used in conjunction with other analytical techniques like NMR and computational modeling, a comprehensive and robust understanding of the compound's chemical and physical properties can be achieved. The detailed experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to effectively utilize X-ray crystallography in their drug discovery endeavors.
References
A Senior Application Scientist's Guide to HPLC and LC-MS Methods for Purity Analysis of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. The compound 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, a member of the promising pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, presents unique analytical challenges due to its structure.[1][2][3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the robust purity analysis of this and structurally related compounds. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
The pyrazolo[1,5-a]pyrimidine core is a significant pharmacophore in the development of treatments for a range of diseases, making reliable analytical methods for its derivatives crucial.[2][4] The presence of halogen atoms (chlorine and iodine) and the fused heterocyclic ring system in this compound dictates a strategic approach to method development.
The Analytical Challenge
Purity analysis for a compound like this compound involves separating it from a variety of potential impurities. These can include starting materials, intermediates, by-products from the synthesis, and degradation products.[5][6][7] A robust analytical method, often referred to as a stability-indicating method, must be able to resolve all these components.[5][6][7][8]
Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for pharmaceutical purity analysis due to its high precision and robustness.[8] For this compound, the aromatic nature of the pyrazolo[1,5-a]pyrimidine ring system provides strong UV absorbance, making UV detection a suitable choice.
Method Development Strategy: A Comparative Approach
The key to a successful HPLC separation lies in optimizing the selectivity between the main component and its impurities. This is primarily achieved by judiciously selecting the stationary phase (column) and the mobile phase.
Column Selection: C18 vs. Phenyl-Hexyl
The choice of column chemistry is the most powerful tool to manipulate selectivity. While C18 columns are the most common starting point in RP-HPLC, alternative selectivities offered by phenyl-based columns can be highly advantageous for aromatic and heterocyclic compounds.[9][10][11]
-
C18 (Octadecylsilane) Columns: These columns provide excellent hydrophobic retention. For many pyrazole derivatives, a C18 column can provide adequate separation.[12][13]
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[10][11] This can be particularly effective in resolving closely related aromatic or heterocyclic impurities that may co-elute on a C18 column.[14][15] The hexyl linker provides a moderate hydrophobic character.[11]
Experimental Workflow for HPLC Method Development
Caption: HPLC method development workflow for purity analysis.
Comparative Data (Illustrative)
The following table illustrates the potential performance differences between a C18 and a Phenyl-Hexyl column for the analysis of this compound and two hypothetical impurities: a non-polar process impurity and a closely related positional isomer.
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Resolution (API vs. Positional Isomer) | 1.4 | > 2.0 | The Phenyl-Hexyl column's π-π interactions enhance selectivity for aromatic isomers.[10][14] |
| Resolution (API vs. Non-polar Impurity) | > 2.0 | 1.8 | The C18 column's higher hydrophobicity provides better separation for non-polar impurities. |
| Analysis Time | 25 min | 25 min | Kept consistent for direct comparison. |
| Tailing Factor (API) | 1.1 | 1.2 | Both columns show good peak symmetry. |
For a complex impurity profile that may include positional isomers, a Phenyl-Hexyl column is often the superior choice due to its alternative selectivity.[10][11] However, initial screening on both C18 and Phenyl-Hexyl columns is a robust strategy to ensure the best separation is achieved.
Detailed HPLC Protocol (Optimized Method)
This protocol is a starting point and should be optimized and validated for your specific application in accordance with ICH Q2(R1) guidelines.[16][17][18][19]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) to a concentration of 0.5 mg/mL.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV is excellent for quantification, LC-MS is indispensable for the identification of unknown impurities. The ability to obtain mass-to-charge ratio (m/z) information provides crucial data for structure elucidation. For halogenated compounds, the isotopic pattern is a key diagnostic tool.[20][21][22]
Ionization Source Comparison: ESI vs. APCI
The choice of ionization source is critical for successful LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common techniques for small molecules.[23][24]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionizable compounds.[23][24] It typically produces protonated molecules [M+H]+. Given the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring, the compound is expected to be basic and ionize well by ESI in positive ion mode. ESI is generally preferred for its broad applicability and gentleness, which minimizes fragmentation in the source.[25]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar and more volatile compounds that are not easily ionized by ESI.[24][25][26] Ionization occurs in the gas phase.[23] While this compound is likely polar enough for ESI, APCI can be a valuable alternative if ESI proves inefficient for certain non-polar impurities.[26]
Logical Flow for LC-MS Analysis
Caption: Decision workflow for selecting the appropriate MS ionization source.
Expected Mass Spectral Data
For this compound (C7H3ClIN3), the presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (monoisotopic at 127 amu) will generate a characteristic isotopic pattern for the molecular ion. This pattern is a powerful confirmation of the elemental composition.
Comparative Summary: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Recommendation for this Application |
| Analyte Polarity | Best for polar, ionizable compounds.[24] | Good for moderately polar to non-polar compounds.[24][26] | Start with ESI. The heterocyclic nitrogens should facilitate protonation. |
| Thermal Stability | Gentle; suitable for thermally labile compounds.[26] | Requires heating to vaporize the sample; not ideal for thermally unstable compounds.[26] | ESI is a safer initial choice. |
| Flow Rate | Works best at lower flow rates (< 500 µL/min).[23] | Tolerant of higher flow rates (up to 1-2 mL/min).[23] | Compatible with standard HPLC flow rates, but may require splitting for optimal sensitivity. |
| Matrix Effects | Can be susceptible to ion suppression. | Generally less susceptible to ion suppression than ESI. | A potential advantage for APCI if complex matrices are present. |
Detailed LC-MS Protocol
-
LC System: Use the same HPLC conditions as described in the HPLC section to ensure chromatographic correlation.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements and confident elemental composition determination.
-
Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psig.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for impurity profiling. Targeted MS/MS (product ion scan) on the molecular ions of interest to obtain structural fragments for identification.
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, a dual-pronged approach is recommended.
-
For Routine Purity Testing and Quantification: A validated HPLC-UV method using a Phenyl-Hexyl column is the preferred platform. It offers robust, precise quantification and superior selectivity for potentially critical aromatic impurities and isomers.[8][10]
-
For Impurity Identification and Characterization: LC-MS with an ESI source is the essential tool. High-resolution mass spectrometry should be employed to confirm the elemental composition of unknown peaks through accurate mass measurement and isotopic pattern analysis.[20][21]
By combining these methodologies, researchers and drug developers can build a comprehensive and scientifically sound analytical package for this compound, ensuring product quality and regulatory compliance. Every protocol must be validated according to the principles outlined in ICH Q2(R1) to demonstrate its suitability for its intended purpose.[16][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijpsr.com [ijpsr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. halocolumns.com [halocolumns.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. separationmethods.com [separationmethods.com]
- 12. ijcpa.in [ijcpa.in]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping | Separation Science [sepscience.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. starodub.nl [starodub.nl]
- 20. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. microsaic.com [microsaic.com]
- 24. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 25. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 26. youtube.com [youtube.com]
A Comparative Guide to the Reactivity of 5-Chloro and 3-Iodo Positions in Aryl Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the strategic functionalization of aromatic and heteroaromatic cores is paramount. Palladium-catalyzed cross-coupling reactions are the workhorse for these transformations, yet their success is critically dependent on the identity and position of the halide on the coupling partner. This guide provides an in-depth, data-supported comparison of the reactivity between two commonly encountered substrates: aryl compounds bearing a chlorine atom at the 5-position and those with an iodine atom at the 3-position.
While both positions are often electronically similar (meta-like), the profound difference in the carbon-halogen bond strength dictates starkly different reactivity profiles. The 3-iodo-substituted compounds are significantly more reactive, undergoing coupling under milder conditions with a broader range of catalysts. Conversely, the 5-chloro-substituted analogues, while often more cost-effective and readily available, represent a more challenging substrate class that necessitates specialized, highly active catalyst systems. Understanding these differences is crucial for efficient reaction optimization, catalyst selection, and overall synthetic strategy.
Fundamental Principles of Aryl Halide Reactivity
The disparate reactivity between an aryl iodide and an aryl chloride is not arbitrary; it is rooted in fundamental chemical principles that govern the key step of most cross-coupling catalytic cycles: oxidative addition.
The Carbon-Halogen Bond: The Decisive Factor
The inherent properties of the carbon-halogen (C-X) bond are the primary determinant of reactivity in palladium-catalyzed cross-couplings. The general trend for reactivity follows the order of bond dissociation energy (BDE): C-I < C-Br < C-Cl.[1][2]
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (approx. 213-240 kJ/mol) than the robust C-Cl bond (approx. 327-382 kJ/mol).[3][4] This means substantially less energy is required to cleave the C-I bond, facilitating its entry into the catalytic cycle.
-
Bond Length & Polarizability: The C-I bond is longer than the C-Cl bond. Iodine is also more polarizable than chlorine, which facilitates the interaction with the electron-rich, low-valent palladium catalyst.
Oxidative Addition: The Rate-Determining Step
The catalytic cycle of most cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[2][5] In this step, the C-X bond is broken, and two new bonds (C-Pd and Pd-X) are formed, oxidizing the palladium from Pd(0) to Pd(II).
Because of the lower BDE, aryl iodides undergo oxidative addition much more readily and at a faster rate than aryl chlorides.[1] This step is often the rate-determining step of the entire catalytic cycle, especially for less reactive halides like chlorides.[2] Consequently, reactions involving aryl iodides can often be performed at lower temperatures and with less active catalysts, whereas aryl chlorides demand more forcing conditions and highly specialized catalyst systems to overcome the high activation energy barrier of C-Cl bond cleavage.
Positional Isomerism: Electronic and Steric Effects
For this guide, we are comparing a 3-iodo and a 5-chloro substituent on a generic aromatic ring. In many common scaffolds (like pyridine or substituted benzene), both the 3- and 5-positions are meta to other ring positions. In such cases, their direct electronic contributions (resonance effects) to a reaction at another site are minimal.[6][7] The dominant electronic influence comes from the halogen's inductive effect.
-
Inductive Effect (-I): Both chlorine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[8][9]
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the aromatic ring, which can increase electron density at the ortho and para positions.[8]
-
Steric Hindrance: In the context of the halide itself as the reaction site, the local steric environment is important. For a simple comparison between a 3-iodo and a 5-chloro group, the steric hindrance is primarily dictated by the size of the halogen atom itself (I > Cl) and its neighboring groups. However, in most cross-coupling scenarios, the larger atomic radius of iodine does not present a significant steric impediment compared to the overriding electronic benefit of its weak C-I bond.
Comparative Analysis in Key Cross-Coupling Reactions
The theoretical principles outlined above manifest in tangible differences in reaction outcomes across various synthetic transformations. Below, we compare the expected performance of a generic 3-iodoaryl substrate versus a 5-chloroaryl substrate.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an organoboron species.[5][10]
-
3-Iodoaryl Substrate: Readily couples with a wide range of boronic acids and esters using standard palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands. Reactions often proceed to completion at room temperature or with gentle heating (40-80 °C).[10]
-
5-Chloroaryl Substrate: Is generally unreactive under the conditions used for iodides. Successful coupling requires specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that promote the difficult oxidative addition step. Higher temperatures (typically >100 °C) and stronger bases (e.g., K₃PO₄) are also frequently necessary.[11][12]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is critical for synthesizing anilines and related compounds from aryl halides and amines.[13][14]
-
3-Iodoaryl Substrate: While generally reactive, aryl iodides can sometimes be problematic substrates in Buchwald-Hartwig amination. The iodide anion generated during the reaction can form stable, off-cycle palladium-iodide dimer complexes, which can inhibit the catalyst.[13][15] However, the use of bidentate ligands like BINAP or DPPF can mitigate this issue and promote efficient coupling.[13]
-
5-Chloroaryl Substrate: Represents a significant challenge. Activation of the C-Cl bond for C-N coupling requires the use of highly active, state-of-the-art catalyst systems, often employing specialized palladacycle precatalysts and bulky, electron-rich phosphine ligands. The reactivity order in Buchwald-Hartwig reactions is often cited as Ar-Br > Ar-Cl > Ar-I due to the inhibitory effect of iodide.[15]
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling joins a terminal alkyne with an aryl halide, typically using a dual palladium and copper co-catalyst system.[16][17]
-
3-Iodoaryl Substrate: This is the ideal substrate for Sonogashira couplings. The high reactivity of the C-I bond allows the reaction to proceed smoothly, often at room temperature, leading to excellent yields.[16][18]
-
5-Chloroaryl Substrate: Is extremely challenging to couple via the Sonogashira reaction. The harsh conditions required to activate the C-Cl bond often lead to side reactions, such as the Glaser coupling (homocoupling) of the terminal alkyne. Significant catalyst development has been required to achieve even moderate success with aryl chlorides.[16]
Experimental Data & Protocols
Comparative Data Summary
The following table summarizes the typical experimental outcomes for the Suzuki-Miyaura coupling of a generic 3-iodoaryl vs. a 5-chloroaryl substrate with phenylboronic acid, based on established reactivity principles.
| Feature | 3-Iodoaryl Substrate | 5-Chloroaryl Substrate |
| Palladium Precatalyst | Pd(PPh₃)₄ (5 mol%) | SPhos Pd G3 (2 mol%) |
| Ligand | None (included in precatalyst) | None (included in precatalyst) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 110 °C |
| Reaction Time | 2-4 hours | 12-18 hours |
| Typical Yield | >90% | 75-85% |
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the necessary adjustments for coupling either the 3-iodo or 5-chloro substrate.
A. Protocol for 3-Iodoaryl Substrate
-
Reaction Setup: To a flame-dried Schlenk flask, add the 3-iodoaryl substrate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 4 mL of 1,4-dioxane and 1 mL of water (degassed).
-
Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography.
B. Protocol for 5-Chloroaryl Substrate
-
Reaction Setup: To a flame-dried microwave vial, add the 5-chloroaryl substrate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Atmosphere Exchange: Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add 5 mL of 1,4-dioxane and 1 mL of water (degassed).
-
Reaction: Stir the mixture vigorously in a preheated oil bath at 110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Workup: Follow the same workup procedure as described for the 3-iodoaryl substrate.
Visualization of Key Concepts
Catalytic Cycle of Suzuki-Miyaura Coupling
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction. The critical "Oxidative Addition" step is where the reactivity difference between C-I and C-Cl bonds is most pronounced.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 4. quora.com [quora.com]
- 5. mt.com [mt.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 8. Aryl Halide Reactions: Mechanisms & Key Examples Explained [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
The Kinase Inhibitor's Cookbook: A Comparative Guide to Privileged Scaffolds Beyond 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
For correspondence: --INVALID-LINK--
Abstract
The pyrazolo[1,5-a]pyrimidine core, exemplified by reagents like 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine, has long been a cornerstone in the synthesis of potent kinase inhibitors. Its unique geometry and hydrogen bonding capabilities make it an effective mimic of the adenine component of ATP, enabling strong interactions with the kinase hinge region. However, the landscape of kinase inhibitor discovery is ever-evolving, demanding a broader repertoire of core scaffolds to address challenges of selectivity, potency, and acquired resistance. This guide provides an in-depth comparison of viable alternative heterocyclic scaffolds to the pyrazolo[1,5-a]pyrimidine core for the synthesis of next-generation kinase inhibitors. We will delve into the synthesis, biological activity, and structure-activity relationships of inhibitors derived from pyrazolo[3,4-d]pyrimidines, quinolines/quinazolines, pyrrolo[2,3-d]pyrimidines, and imidazo[1,5-a]pyrazines, offering researchers and drug development professionals a comprehensive resource for scaffold selection and inhibitor design.
Introduction: The Enduring Legacy of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of biological target.[1][2] Its utility in kinase inhibitor design stems from its ability to act as a bioisostere of adenine, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] The 5-chloro and 3-iodo substituents on the pyrazolo[1,5-a]pyrimidine core serve as versatile synthetic handles, allowing for the introduction of various functionalities through cross-coupling reactions to modulate potency and selectivity.[4] This has led to the development of numerous potent inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk) and Cyclin-dependent kinases (CDK).[3][5]
However, the very success of this scaffold has also highlighted its limitations. The development of resistance mutations in target kinases and the need for improved selectivity profiles necessitate the exploration of alternative core structures. This guide will explore several such alternatives, comparing their synthetic accessibility and the biological performance of the resulting inhibitors.
The Kinase Hinge Interaction: A Common Thread
Before delving into specific alternative scaffolds, it is crucial to understand the fundamental interaction they all aim to achieve: binding to the kinase hinge region. This region connects the N- and C-terminal lobes of the kinase domain and acts as an anchor for ATP. Small molecule inhibitors that compete with ATP typically form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. The geometry and electronics of the heterocyclic scaffold are paramount in dictating the strength and nature of these interactions.
Figure 1: General binding mode of a kinase inhibitor. The heterocyclic scaffold anchors to the hinge region, while side chains extend into other pockets to confer selectivity and potency.
Comparative Analysis of Alternative Scaffolds
This section will provide a detailed comparison of four prominent alternative scaffolds to the pyrazolo[1,5-a]pyrimidine core. For each scaffold, we will discuss its key features, present a representative synthesis, and provide a table of comparative biological data.
Pyrazolo[3,4-d]pyrimidine: The Isomeric Powerhouse
The pyrazolo[3,4-d]pyrimidine scaffold is a close structural isomer of the pyrazolo[1,5-a]pyrimidine core and is also an excellent bioisostere of adenine.[6] This scaffold has gained significant attention, most notably as the core of the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[7] The arrangement of nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring system allows for a different vectoral projection of substituents compared to its [1,5-a] counterpart, which can be exploited to achieve unique interactions within the kinase active site.
Key Features:
-
Well-established synthetic routes.
-
Proven clinical success (e.g., Ibrutinib).
-
Offers different substituent vectors for SAR exploration compared to pyrazolo[1,5-a]pyrimidines.
Representative Synthesis: Ibrutinib Intermediate
The synthesis of ibrutinib often involves the construction of a key pyrazolo[3,4-d]pyrimidine intermediate. One common route involves the reaction of a substituted pyrazole with formamide to construct the pyrimidine ring.
Figure 2: Simplified synthetic workflow for Ibrutinib.
Experimental Protocol: Synthesis of (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Precursor)
A detailed synthesis is described in various patents and publications.[8][9][10] A general approach involves:
-
Pyrazole formation: Reaction of a hydrazine derivative with a suitable β-keto nitrile to form the substituted pyrazole ring.
-
Pyrimidine ring formation: Cyclization of the aminopyrazole with formamide or a similar one-carbon source to yield the pyrazolo[3,4-d]pyrimidine core.
-
Functionalization: Introduction of the 4-phenoxyphenyl group, often via a Suzuki coupling reaction with 4-phenoxyphenylboronic acid.
-
Chiral amine introduction: Coupling with a protected (R)-3-aminopiperidine derivative, followed by deprotection.
Quinoline and Quinazoline: The Versatile Veterans
Quinoline and its isomer quinazoline are bicyclic aromatic scaffolds that have a long history in medicinal chemistry, including their use as kinase inhibitors. Gefitinib and erlotinib, first-generation EGFR inhibitors, are based on the quinazoline scaffold.[11] These scaffolds are larger than the pyrazolopyrimidines and offer more positions for substitution, allowing for extensive structure-activity relationship (SAR) studies.
Key Features:
-
Extensive history in drug discovery.
-
Multiple sites for chemical modification.
-
Core of several FDA-approved kinase inhibitors.
Representative Synthesis: Gefitinib
The synthesis of gefitinib typically involves the construction of the 4-anilinoquinazoline core.
Figure 3: Simplified synthetic workflow for Gefitinib.
Experimental Protocol: Synthesis of Gefitinib [11][12]
-
Chlorination: 6,7-Dimethoxyquinazolin-4-one is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield 4-chloro-6,7-dimethoxyquinazoline.
-
Nucleophilic Aromatic Substitution: The resulting 4-chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol to afford gefitinib. The reaction is often carried out at elevated temperatures.
Pyrrolo[2,3-d]pyrimidine: The 7-Deazapurine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is another potent bioisostere of adenine.[13] The replacement of the N7 nitrogen of purine with a carbon atom alters the electronic properties and provides a site for substitution that can be exploited to improve pharmacokinetic properties and target selectivity. This scaffold is the core of several kinase inhibitors, including the ALK inhibitor TAE684.
Key Features:
-
Close structural analog of purine.
-
The C7 position allows for modifications to tune properties.
-
Demonstrated efficacy against various kinase targets.
Representative Synthesis: A Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Core [14][15]
The synthesis often starts from a commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Figure 4: General synthetic workflow for Pyrrolo[2,3-d]pyrimidine inhibitors.
Experimental Protocol: Synthesis of a 4-Anilino-pyrrolo[2,3-d]pyrimidine Derivative [16]
-
C-N Coupling: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is coupled with a desired substituted aniline. This can be achieved through a nucleophilic aromatic substitution, often at elevated temperatures, or via a palladium-catalyzed Buchwald-Hartwig amination for more complex or less reactive anilines.
-
N-7 Protection/Functionalization (Optional): The N-7 position of the pyrrole ring can be protected (e.g., with a tosyl or SEM group) to facilitate further reactions or directly functionalized.
-
Further Diversification: The pyrrolo[2,3-d]pyrimidine core can be further modified, for instance, by halogenation at the C5 position followed by cross-coupling reactions to introduce additional diversity.
Imidazo[1,5-a]pyrazine: A Less Explored but Promising Scaffold
The imidazo[1,5-a]pyrazine scaffold is a less common but increasingly important core in kinase inhibitor design.[17] Its distinct arrangement of nitrogen atoms and steric profile can lead to novel binding modes and improved selectivity profiles compared to more traditional scaffolds.
Key Features:
-
Novel scaffold with potential for unique IP space.
-
Different hydrogen bonding patterns compared to purine isosteres.
-
Can offer improved selectivity for certain kinases.
Representative Synthesis: An Imidazo[1,5-a]pyrazine Derivative [5]
The synthesis can be achieved through the condensation of an aminopyrazine with an α-haloketone.
Figure 5: Simplified synthesis of an Imidazo[1,5-a]pyrazine derivative.
Experimental Protocol: General Synthesis of Imidazo[1,5-a]pyrazines [18]
-
Condensation: A substituted 2-aminopyrazine is reacted with an α-haloketone in a solvent such as ethanol or DMF.
-
Cyclization: The initial condensation product undergoes intramolecular cyclization, often upon heating, to form the imidazo[1,5-a]pyrazine ring system. Subsequent functionalization can be carried out on the core structure.
Performance Comparison
The following table provides a comparative summary of the inhibitory activities of representative kinase inhibitors from each scaffold class against selected kinases. It is important to note that direct comparisons can be challenging due to variations in assay conditions and the specific substitutions on the core scaffolds. However, this data provides a general overview of the potency that can be achieved with each scaffold.
| Scaffold | Representative Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | Larotrectinib | TRKA, TRKB, TRKC | 5, 6, 11 | [3] |
| Dinaciclib | CDK2 | 1 | [5] | |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 0.5 | [6] |
| Compound VIIa | Various cancer cell lines | 326 - 4310 (µM) | [19] | |
| Quinazoline | Gefitinib | EGFR | 2-37 | [20] |
| Erlotinib | EGFR | 2-20 | [20] | |
| Pyrrolo[2,3-d]pyrimidine | Compound 12i | EGFR (T790M) | 0.21 | [14] |
| Compound 16c | JAK2 | 6 | [21] | |
| Imidazo[1,5-a]pyrazine | Compound 14c.HCl | c-Src | (Not specified) | [17] |
| Compound 3c | CDK9 | 160 | [5] |
Conclusion and Future Perspectives
While this compound and related reagents remain valuable tools in the synthesis of kinase inhibitors, a diverse array of alternative scaffolds offers exciting opportunities for the development of novel therapeutics. The choice of scaffold has profound implications for an inhibitor's potency, selectivity, and pharmacokinetic properties.
-
Pyrazolo[3,4-d]pyrimidines offer a clinically validated alternative with a distinct substitution pattern.
-
Quinolines and quinazolines provide a larger, more versatile platform for extensive SAR exploration.
-
Pyrrolo[2,3-d]pyrimidines allow for fine-tuning of properties through modification at the C7 position.
-
Imidazo[1,5-a]pyrazines represent a newer, less explored scaffold with the potential for novel binding modes and improved selectivity.
The future of kinase inhibitor design will likely involve a "scaffold-hopping" approach, where researchers strategically select and modify these and other privileged structures to address specific therapeutic challenges. Furthermore, the integration of computational modeling with synthetic chemistry will be crucial in predicting the binding affinities and selectivity profiles of novel inhibitors based on these diverse core structures. This guide serves as a foundational resource for researchers embarking on this exciting endeavor, providing a comparative framework to inform the rational design of the next generation of kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ukm.my [ukm.my]
- 12. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine in Modern Drug Discovery
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of contemporary drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure."[1] Its inherent biological activities and synthetic tractability make it a cornerstone for the development of targeted therapies.[2][3] However, the true potential of this scaffold is unlocked through precise functionalization, a task for which the choice of building block is paramount. This guide provides an in-depth technical comparison of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine , arguing for its superiority over other halogenated pyrazolo[1,5-a]pyrimidines for the efficient and strategic synthesis of complex molecular architectures.
The Core Thesis: Orthogonal Reactivity for Sequential Functionalization
The primary advantage of this compound lies in the significant differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This "orthogonality" allows for a stepwise and highly controlled introduction of different substituents at the C3 and C5 positions, a critical capability in modern medicinal chemistry for exploring structure-activity relationships (SAR).
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[4] This is due to the bond dissociation energies (C-I < C-Br < C-Cl), where the weaker carbon-iodine bond is more susceptible to the rate-determining oxidative addition step in the catalytic cycle.[4] This principle is the foundation of the strategic utility of this compound.
Comparative Analysis: Reactivity and Synthetic Strategy
To illustrate the advantages of this compound, let's consider a comparative analysis with other common dihalogenated pyrazolo[1,5-a]pyrimidine building blocks.
| Building Block | Halogenation Pattern | Predicted Reactivity & Synthetic Utility |
| This compound | C3: Iodo, C5: Chloro | Excellent for sequential coupling. The highly reactive C-I bond at the 3-position allows for selective Sonogashira, Suzuki, or other couplings under mild conditions, leaving the C-Cl bond at the 5-position intact for a subsequent, more forcing reaction. This enables the synthesis of diverse libraries with varied substituents at both positions. |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | C3: Bromo, C5: Chloro | Good for sequential coupling, but with a smaller reactivity window. The C-Br bond is more reactive than the C-Cl bond, allowing for some selectivity. However, the reactivity difference is less pronounced than with the C-I bond, potentially leading to a mixture of products or requiring more careful optimization of reaction conditions. |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | C5: Chloro, C7: Chloro | Challenging for selective monofunctionalization. While the C7 position is generally more reactive to nucleophilic aromatic substitution, selective palladium-catalyzed cross-coupling at one chloro-position over the other is difficult to achieve due to similar bond strengths and electronic environments, often leading to mixtures of mono- and di-substituted products.[5] |
| 2,6-Dibromopyrazolo[1,5-a]pyrimidine | C2: Bromo, C6: Bromo | Site-selectivity is possible but requires careful control. Studies on this scaffold have shown that regio-controlled Sonogashira coupling can be achieved at the C6-position by carefully adjusting reaction conditions, followed by subsequent functionalization at C2.[6] However, this requires more rigorous optimization compared to the inherent high selectivity of the C-I/C-Cl system. |
Experimental Evidence and Protocols
The theoretical advantages of this compound are borne out in established synthetic methodologies. The ability to perform selective cross-coupling at the C3-iodo position is a key step in the synthesis of a variety of biologically active compounds.[7]
Synthesis of the Building Block
The title compound is readily prepared from the commercially available 5-chloropyrazolo[1,5-a]pyrimidine via electrophilic iodination.
Protocol 1: Synthesis of this compound [5]
-
Dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.4 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, saturated aqueous sodium thiosulfate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography to afford the product.
Sequential Cross-Coupling Workflow
The true power of this building block is demonstrated in a sequential cross-coupling strategy.
Caption: Sequential functionalization workflow.
Protocol 2: Selective Sonogashira Coupling at the C3-Position (Generalized from[8])
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C) and monitor by TLC.
-
Upon completion, perform a standard aqueous workup and purify the crude product by flash column chromatography to yield the 3-alkynyl-5-chloropyrazolo[1,5-a]pyrimidine intermediate.
Protocol 3: Suzuki Coupling at the C5-Position (Generalized from[8][9])
-
To the 3-alkynyl-5-chloropyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in a flask, add an arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or DMF/water).
-
Heat the reaction mixture (e.g., 90-110 °C) and monitor by TLC.
-
Upon completion, cool the reaction, perform a standard aqueous workup, and purify by flash column chromatography to obtain the final di-substituted product.
Application in Kinase Inhibitor Synthesis
The pyrazolo[1,5-a]pyrimidine core is central to numerous kinase inhibitors, including the FDA-approved drug Larotrectinib, a potent TRK inhibitor.[10] The synthesis of analogues of such complex molecules benefits immensely from a building block that allows for the controlled and divergent introduction of various functionalities. The this compound scaffold is ideally suited for this purpose, enabling the exploration of SAR at both the C3 and C5 positions to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Logical relationship of advantages.
Conclusion
For researchers, scientists, and drug development professionals, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic campaign. While various dihalogenated pyrazolo[1,5-a]pyrimidines are available, This compound offers a distinct and superior strategic advantage. Its well-differentiated halogen reactivities provide a robust and reliable platform for predictable, site-selective, and sequential functionalization. This control is invaluable for the rapid generation of diverse compound libraries, accelerating the identification and optimization of new therapeutic agents. By leveraging the principles of orthogonal, palladium-catalyzed cross-coupling, chemists can harness the full potential of the pyrazolo[1,5-a]pyrimidine scaffold, paving the way for the next generation of innovative medicines.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Stepwise synthesis of 2,6-difunctionalized ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate via site-selective cross-coupling reactions: experimental and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of Pyrazolo[1,5-a]pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines.[1] This "privileged scaffold" is a versatile starting point for the design of a wide array of therapeutic agents.[2] The arrangement of nitrogen atoms in the fused ring system allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3] The specific orientation of the pyrazole and pyrimidine rings, along with the nature and position of substituents, dictates the molecule's interaction with biological targets.[4]
This guide will delve into a comparative analysis of different pyrazolo[1,5-a]pyrimidine isomers, focusing on how subtle changes in their chemical structure can lead to significant differences in their biological profiles. We will explore key therapeutic areas where these compounds have shown promise and provide detailed experimental protocols to facilitate further research and validation.
Isomeric Variation and Biological Activity: A Head-to-Head Comparison
The biological activity of pyrazolo[1,5-a]pyrimidines is profoundly influenced by the substitution pattern on the heterocyclic core. Even minor positional changes of functional groups can dramatically alter a compound's potency and selectivity. This section compares the biological activities of key isomers, highlighting the structure-activity relationships (SAR) that underpin their therapeutic potential.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazolo[1,5-a]pyrimidines have emerged as a potent class of anticancer agents, with numerous derivatives exhibiting significant cytotoxicity against various cancer cell lines.[1] Their mechanisms of action often involve the inhibition of key cellular signaling pathways that are dysregulated in cancer.
A predominant mechanism through which pyrazolo[1,5-a]pyrimidines exert their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a critical role in cell signaling, and their aberrant activity is a hallmark of many cancers.[5]
-
Pim-1 Kinase Inhibition: Certain pyrazolo[1,5-a]pyrimidine isomers have been identified as potent and selective inhibitors of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[6] For instance, compounds with a 3-aryl-5-amino substitution pattern have demonstrated nanomolar inhibitory activity against Pim-1.[6] The amino group at the 5-position and the nature of the aryl substituent at the 3-position are critical for potent inhibition.[6]
-
Tropomyosin Receptor Kinase (Trk) Inhibition: The pyrazolo[1,5-a]pyrimidine scaffold is a core component of two out of the three FDA-approved drugs for NTRK fusion cancers.[7] Specific substitutions are crucial for high-affinity binding to the Trk kinase domain. For example, a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position and a carboxamide group at the 3-position significantly enhance Trk inhibitory activity.[7]
-
Dual CDK2 and TRKA Inhibition: Some pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), offering a promising strategy to overcome drug resistance in cancer.[8][9] The substitution pattern on the pyrazolo[1,5-a]pyrimidine core is critical for achieving this dual inhibitory activity.[8]
The following diagram illustrates a simplified kinase inhibition pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: Kinase inhibition by a pyrazolo[1,5-a]pyrimidine derivative.
The anticancer potential of pyrazolo[1,5-a]pyrimidine isomers is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different compounds.
| Isomer/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitrile (Compound 14a) | HCT116 (Colon) | 0.0020 | [10] |
| 7-hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (3f) | MCF-7 (Breast) | 55.97 (µg/mL) | [11][12] |
| 5-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | HCT116 (Colon), HeLa (Cervix) | Not specified | [1] |
| 7d and 11a (specific structures not detailed in abstract) | HCT-116 (Colon), PC-3 (Prostate) | Good activity | [1] |
Note: Direct comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.
Antimicrobial Activity: Combating Pathogenic Microbes
The pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated significant promise in the development of novel antimicrobial agents.[13][14] The emergence of multidrug-resistant pathogens necessitates the discovery of new chemical entities with unique mechanisms of action.
Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial properties against a range of bacteria and fungi.[3] The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
-
Structure-Activity Relationship: Studies have shown that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring system are crucial for antimicrobial activity. For example, the presence of a 4-bromo-phenyl moiety has been linked to potent RNA polymerase inhibitory activity in certain derivatives.[14] In another study, a 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative showed a good antibacterial spectrum.[15]
-
Mechanism of Action: Some pyrazolo[1,5-a]pyrimidine derivatives exert their antibacterial effects by inhibiting essential bacterial enzymes. For instance, certain compounds have been identified as inhibitors of MurA, an enzyme involved in the biosynthesis of the bacterial cell wall.[16]
| Isomer/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 7b (with 4-Br-C6H4 moiety) | Not specified | Not specified, but potent | [14] |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187–0.375 | [15] |
| Compound 4c | Escherichia coli | 1.95 | [16] |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i) | Bacillus subtilis | 312 (µM) | [11][12] |
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for the development of new antitubercular agents.[17][18] Through the synthesis and screening of a focused library of analogues, researchers have identified key pharmacophoric features that contribute to improved activity against Mycobacterium tuberculosis.[17]
Experimental Protocols: A Guide for In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of pyrazolo[1,5-a]pyrimidine isomers.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a high-throughput screening format to assess the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against a specific kinase.
Principle: This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[19]
Materials:
-
Test pyrazolo[1,5-a]pyrimidine compounds
-
Kinase of interest (e.g., Pim-1, TrkA)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Multichannel pipettor
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Reaction Setup:
-
Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase, substrate, and ATP in the kinase assay buffer.
-
Initiate the reaction by adding 20 µL of the master mix to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase inhibition assay.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test pyrazolo[1,5-a]pyrimidine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Multichannel pipettor
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid medium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Bacterial growth medium (e.g., Mueller-Hinton broth)
-
Test pyrazolo[1,5-a]pyrimidine compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of isomeric variation and substituent patterns in determining the biological activity of these compounds. The detailed experimental protocols provide a framework for researchers to further explore the potential of this important class of molecules.
Future research in this area should focus on:
-
Rational Drug Design: Utilizing computational modeling and structure-based design to create more potent and selective inhibitors.[20]
-
Exploring New Biological Targets: Expanding the scope of biological evaluation to identify novel therapeutic applications for pyrazolo[1,5-a]pyrimidine derivatives.
-
Addressing Drug Resistance: Designing next-generation compounds that can overcome known mechanisms of drug resistance.[4]
-
Improving Pharmacokinetic Properties: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical potential.[17]
By leveraging the insights gained from comparative studies and employing rigorous experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of pyrazolo[1,5-a]pyrimidine isomers.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 11. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation of Some New Pyrazolo[1,5‐a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF‐7 Cell Lines | Semantic Scholar [semanticscholar.org]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: Benchmarking Novel Green Methodologies Against Traditional Routes
Introduction: The Enduring Significance of Pyrazolo[1,5-a]pyrimidines in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic system.[1][2] This is due to its rigid, planar structure and versatile substitution points, which allow for the fine-tuning of pharmacological properties.[1][3] Compounds bearing this core structure have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[4][5] Notably, several approved drugs, such as the hypnotic Zaleplon and the anticancer agent Dinaciclib, feature the pyrazolo[1,5-a]pyrimidine motif, underscoring its therapeutic relevance.[6] The potent and selective inhibition of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer, has made this scaffold a focal point of intensive drug discovery efforts.[2][7]
Given their importance, the development of efficient, scalable, and environmentally benign synthetic routes to access these molecules is of paramount importance. This guide provides an in-depth comparison of a classical, well-established synthetic method with a modern, greener approach, offering researchers and drug development professionals the data and insights needed to make informed decisions in their synthetic strategies.
The Classical Approach: Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds
For decades, the most common and reliable method for constructing the pyrazolo[1,5-a]pyrimidine core has been the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][8] This biselectrophilic partner reacts with the bisnucleophilic 5-aminopyrazole to form the fused pyrimidine ring.[1]
Reaction Mechanism: A Stepwise Annulation
The reaction typically proceeds under acidic or basic conditions, often requiring prolonged heating at reflux temperatures. The generally accepted mechanism involves an initial nucleophilic attack by the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form an enamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the second carbonyl group, which, after another dehydration step, yields the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Mechanism of the classical pyrazolo[1,5-a]pyrimidine synthesis.
While robust and versatile, this method often suffers from drawbacks such as long reaction times, high temperatures, the use of volatile organic solvents, and sometimes the formation of side products, necessitating tedious purification.[4]
A Novel Green Approach: Microwave-Assisted, Solvent-Free Synthesis
In recent years, green chemistry principles have driven the development of more sustainable synthetic methodologies.[5] Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. A notable green synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines involves a two-step, one-pot reaction sequence under microwave irradiation, often without the need for a solvent.[9]
Reaction Mechanism: An Expedited Pathway
This modern approach first involves the rapid, solvent-free synthesis of a β-enaminone intermediate from a methyl ketone and N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation.[9] This intermediate is then directly reacted in the same vessel with a 5-aminopyrazole, again under microwave conditions, to afford the final product. The high-energy microwave irradiation significantly accelerates the rate of the cyclocondensation reaction, leading to a much more efficient process.
Caption: Workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines.
This methodology not only aligns with the principles of green chemistry by minimizing solvent waste and energy consumption but also offers significant practical advantages in terms of speed and efficiency, which are critical in a drug discovery setting.
Head-to-Head Comparison: Performance Benchmarking
To provide a clear and objective comparison, the following table summarizes key performance metrics for the synthesis of a representative 7-aryl-2-methylpyrazolo[1,5-a]pyrimidine via both the classical and the novel microwave-assisted route.
| Parameter | Classical Method (Reflux in Acetic Acid) | Novel Microwave-Assisted Method | Advantage of Novel Method |
| Reaction Time | 12-24 hours[8] | 15-30 minutes[9] | Drastically Reduced |
| Typical Yield | 60-80% | 88-96%[9] | Higher |
| Reaction Temperature | ~118 °C (Refluxing AcOH) | 160-180 °C (Microwave) | Controlled, Rapid Heating |
| Solvent | Acetic Acid, Ethanol, etc.[8] | Solvent-Free[9] | Elimination of Solvent Waste |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) | More Energy Efficient |
| Purification | Often requires column chromatography | Simple recrystallization[1] | Simplified Workup |
| Atom Economy | Moderate | High | Improved |
| Environmental Impact | Higher (solvent use, energy) | Lower (Green Chemistry) | More Sustainable |
Experimental Protocols
The following are representative, step-by-step protocols for the synthesis of 7-phenyl-2-methylpyrazolo[1,5-a]pyrimidine.
Protocol 1: Classical Synthesis via Reflux
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol), benzoylacetone (a 1,3-dicarbonyl, 1.0 mmol), and glacial acetic acid (10 mL).
-
Heating: Heat the mixture to reflux with stirring for 12 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (50 mL) and neutralize with a saturated sodium bicarbonate solution.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure product.
Protocol 2: Novel Microwave-Assisted Synthesis
This protocol is adapted from methodologies described for similar structures.[2][9]
-
Step 1: β-Enaminone Synthesis: In a microwave process vial, combine acetophenone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol). Seal the vial and irradiate in a microwave reactor at 160°C for 15 minutes.
-
Step 2: Cyclocondensation: Allow the vial to cool. To the resulting β-enaminone, add 3-methyl-1H-pyrazol-5-amine (1.0 mmol). Reseal the vial and irradiate at 180°C for an additional 10-15 minutes.
-
Workup & Isolation: After cooling, the solidified product can be directly triturated with a small amount of cold ethanol and collected by vacuum filtration.
-
Purification: The product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.
Conclusion and Future Outlook
While the classical condensation reaction remains a viable method for the synthesis of pyrazolo[1,5-a]pyrimidines, modern techniques offer substantial improvements in efficiency, yield, and environmental impact. The microwave-assisted, solvent-free approach represents a significant advancement, providing rapid access to these valuable scaffolds with minimal waste and simplified purification. For researchers in drug development, adopting such green methodologies can accelerate the synthesis of compound libraries for screening, ultimately shortening discovery timelines. The continued evolution of synthetic strategies, including flow chemistry and the use of novel catalysts, will undoubtedly further enhance our ability to construct this important class of molecules.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. tandfonline.com [tandfonline.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
A Comparative Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is a cornerstone of preclinical research. This guide provides an in-depth comparison of essential in vitro assays for validating the potency, selectivity, and cellular activity of novel compounds synthesized from the versatile 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine scaffold. This class of molecules has shown significant promise as kinase inhibitors, particularly targeting oncogenic pathways.[1][2][3][4]
The validation workflow for a new chemical series, such as those derived from pyrazolo[1,5-a]pyrimidine, follows a logical progression from initial potency determination to comprehensive selectivity and cellular mechanism of action studies.[5] This guide will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and present comparative data to aid in the selection of the most appropriate validation strategies.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, the purine base in ATP.[2] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the hinge region of the kinase domain, a critical interaction for kinase inhibition.[2] Derivatives of this scaffold have been successfully developed as inhibitors for a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR)[1][2][6][7], Src family kinases[3][4][8], and Cyclin-Dependent Kinases (CDKs).[2]
Given the therapeutic potential of this scaffold, a robust and well-validated in vitro assay cascade is essential to identify and advance lead candidates with the highest probability of clinical success.
Tier 1: Primary Target Engagement & Potency Assessment
The initial step in validating a new compound is to confirm its direct interaction with the intended kinase target and to quantify its potency.
Biochemical Kinase Assays: A First Look at Potency
Biochemical assays provide a direct measure of an inhibitor's ability to modulate the enzymatic activity of a purified kinase. These assays are crucial for initial hit confirmation and for establishing a baseline potency (IC50 value).
Comparison of Biochemical Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactively labeled phosphate ([γ-32P]-ATP or [γ-33P]-ATP) into a substrate.[9] | High sensitivity and direct measurement of phosphorylation.[9] Considered a "gold standard".[10] | Requires handling of radioactive materials, cumbersome.[9] |
| Fluorescence/Luminescence-Based Assays | Detects kinase activity through changes in fluorescence or luminescence signals. Examples include ADP-Glo™, HTRF®, and Z'-LYTE™.[11][12] | High-throughput, non-radioactive, and readily available in kit formats.[11] | Prone to interference from colored or fluorescent compounds. |
| Binding Assays | Measures the direct binding of the inhibitor to the kinase active site. An example is the KINOMEscan™ platform.[10] | Provides a direct measure of binding affinity (Kd). Does not require an active enzyme. | Does not directly measure functional inhibition of kinase activity. |
Expert Insight: For initial potency determination, fluorescence-based assays like ADP-Glo™ offer a good balance of throughput, sensitivity, and safety.[11] However, for validating high-priority hits, radiometric assays are invaluable for their direct and unambiguous measurement of substrate phosphorylation.[9] It is also critical to perform these assays at an ATP concentration that is close to the Michaelis constant (Km) of the kinase to accurately determine the potency of ATP-competitive inhibitors.[9]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This homogeneous, luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Add 5 µL of a solution containing the kinase and substrate to the wells of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value using a non-linear regression curve fit.
-
Caption: ADP-Glo™ Kinase Assay Workflow.
Tier 2: Cellular Activity and Mechanism of Action
While biochemical assays are essential for determining direct target inhibition, cell-based assays are critical for confirming that a compound can enter cells, engage its target in a physiological context, and elicit the desired biological response.[13]
Cell Viability Assays: Gauging Anti-proliferative Effects
Cell viability assays are fundamental for assessing the anti-proliferative effects of potential anti-cancer agents.
Comparison of Cell Viability Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| MTT/MTS Assays | Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[14][15] | Inexpensive and widely used.[16] | Can be affected by compounds that alter cellular metabolism. Requires a solubilization step for the formazan product.[17] |
| CellTiter-Glo® (ATP Assay) | Measures the level of ATP in viable cells using a luciferase-based reaction.[14][17][18] | Highly sensitive, fast, and has a large dynamic range.[17][19] More accurate than MTT for some compounds.[19][20] | More expensive than MTT. Can be affected by compounds that interfere with luciferase. |
| Real-Time Viability Assays (e.g., RealTime-Glo™) | Measures the reducing potential of viable cells over time using a pro-substrate that is converted to a substrate for a luciferase.[15][17] | Allows for continuous monitoring of cell viability, providing kinetic data. | Can be more complex to set up and analyze than endpoint assays. |
Expert Insight: For high-throughput screening of anti-proliferative activity, the CellTiter-Glo® assay is often preferred due to its superior sensitivity and simpler protocol compared to MTT.[17][19] The higher accuracy of the ATP-based assay is particularly important when evaluating compounds that may interfere with mitochondrial function.[19][20]
Step-by-Step Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (50% growth inhibition) value.
-
Caption: CellTiter-Glo® Assay Workflow.
Apoptosis Assays: Unraveling the Mechanism of Cell Death
To confirm that the observed anti-proliferative effects are due to the induction of apoptosis, specific assays are employed to detect key apoptotic markers.
Comparison of Apoptosis Assay Formats:
| Assay Format | Principle | Advantages | Disadvantages |
| Annexin V/PI Staining | Detects the externalization of phosphatidylserine (PS) on the outer cell membrane (an early apoptotic event) using fluorescently labeled Annexin V. Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[21][22][23] | Allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells, typically analyzed by flow cytometry.[22] | Can be labor-intensive for high-throughput applications. Some cell types may expose PS under non-apoptotic conditions.[22] |
| Caspase Activity Assays | Measures the activity of key executioner caspases (caspase-3 and -7) using a substrate that releases a fluorescent or luminescent signal upon cleavage.[21][24] | Homogeneous "add-mix-read" format is well-suited for high-throughput screening.[24] | Measures a specific event in the apoptotic cascade, which may not be activated by all apoptotic stimuli. |
| Western Blot for Apoptosis Markers | Detects the cleavage of key apoptotic proteins such as PARP and caspases.[21] | Provides information on the activation of specific apoptotic signaling pathways. | Low-throughput and requires cell lysis and protein quantification. |
Expert Insight: For an initial screen to confirm apoptosis induction, a caspase-3/7 activity assay is a robust and high-throughput method.[24] For more detailed mechanistic studies, Annexin V/PI staining by flow cytometry provides a more comprehensive picture of the different stages of cell death.[21][22] Multiplexing assays, such as measuring Annexin V binding and caspase activity in the same well, can provide corroborating evidence and increase confidence in the results.[24][25]
Tier 3: Selectivity and Off-Target Profiling
A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize potential off-target toxicities.
Kinase Panel Screening
Profiling a lead compound against a broad panel of kinases is the most effective way to assess its selectivity. Several commercial services offer comprehensive kinase screening panels.
Comparison of Kinase Profiling Platforms:
| Service Provider | Technology | Key Features |
| Eurofins Discovery (KINOMEscan™) | Active site-directed competition binding assay.[10] | Quantifies interactions between a compound and over 480 kinases.[10] |
| Promega | NanoBRET™ Target Engagement Intracellular Kinase Assays.[13] | Measures compound affinity and occupancy in live cells for a panel of kinases.[13] |
| Reaction Biology | Radiometric kinase activity assays. | Offers a large panel of active kinase assays. |
| AssayQuant (KinSight™) | Continuous, activity-based biochemical assays.[26] | Provides kinetic insights into selectivity and mechanism of action.[26] |
Expert Insight: For a comprehensive initial selectivity screen, a binding assay like KINOMEscan™ provides a broad overview of potential off-target interactions.[10] For lead optimization, a cell-based target engagement assay such as NanoBRET™ is invaluable for confirming that the compound engages the desired target and off-targets in a more physiologically relevant context.[13][27]
Conclusion
The validation of in vitro assays for novel compounds derived from the this compound scaffold is a multi-tiered process that requires careful consideration of the experimental objectives and the strengths and weaknesses of different assay formats. By employing a logical and rigorous validation cascade, from initial biochemical potency to cellular mechanism of action and selectivity profiling, researchers can confidently identify and advance promising kinase inhibitor candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Are You Choosing the Right Cell Viability Assay? | Visikol [visikol.com]
- 16. benchchem.com [benchchem.com]
- 17. Is Your MTT Assay the Right Choice? [promega.jp]
- 18. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [france.promega.com]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. researchgate.net [researchgate.net]
- 23. Video: Cell Death Pathways and Annexin V & PI Labeling studies [jove.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. biocompare.com [biocompare.com]
- 26. assayquant.com [assayquant.com]
- 27. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
This guide provides essential safety and logistical information for the handling and disposal of 5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols and recommendations are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Based on data from the analogous compound, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine, the potential hazards associated with this compound are anticipated to be:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction.[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the scale of the experiment, the potential for dust or aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical hazard. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Double-layered nitrile gloves | Safety glasses with side shields | Fully buttoned lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Double-layered nitrile gloves | Safety goggles | Chemical-resistant lab coat or gown | Recommended (N95 respirator or higher) |
| Solution Preparation | Double-layered nitrile gloves | Safety goggles and face shield | Chemical-resistant lab coat or gown | If not in a fume hood, a respirator is recommended |
| Reaction Setup and Work-up | Double-layered nitrile gloves | Safety goggles and face shield | Chemical-resistant lab coat or gown | Work should be performed in a certified chemical fume hood |
| Waste Disposal | Double-layered nitrile gloves | Safety goggles | Chemical-resistant lab coat or gown | Not generally required if waste is properly contained |
Detailed PPE Specifications
-
Hand Protection: Wear two pairs of chemotherapy-rated nitrile gloves.[4] The outer glove should be removed and replaced immediately upon contamination. Always wash hands thoroughly with soap and water after removing gloves.
-
Eye and Face Protection: At a minimum, wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[5] When there is a splash hazard, a face shield should be worn in addition to safety goggles.
-
Body Protection: A chemical-resistant lab coat or gown that closes in the back is recommended to provide maximum coverage.[6] Ensure cuffs are tucked into the inner pair of gloves.
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing the solid compound, a NIOSH-certified N95 respirator or higher is strongly recommended.[7] All respirator use must be in accordance with a respiratory protection program that includes fit testing.[7]
Step-by-Step PPE Procedures
Proper donning and doffing of PPE are crucial to prevent cross-contamination.
Donning (Putting On) PPE
Caption: Correct sequence for donning PPE.
-
Lab Coat/Gown: Put on a clean, chemical-resistant lab coat or gown.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on safety goggles and a face shield if necessary.
-
Respirator: If required, perform a seal check and don the respirator.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) PPE
Caption: Correct sequence for doffing PPE.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat/Gown: Remove the lab coat by rolling it down and away from the body, turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves, turning them inside out.
-
Respirator: If worn, remove the respirator last.
-
Hand Hygiene: Immediately wash hands with soap and water.
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a ventilated balance enclosure or weigh the compound in a fume hood.
-
Transport: When transporting the compound, even within the lab, ensure it is in a sealed, shatter-proof secondary container.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5][8][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9]
-
Ingestion: Do not induce vomiting.[5][9] Rinse the mouth with water and seek immediate medical attention.[5][8][9]
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.
Decontamination and Disposal
All waste generated from handling this compound is considered hazardous waste.
Caption: Waste stream for contaminated materials.
-
Solid Waste: All contaminated solid waste, including gloves, bench paper, and empty vials, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[5]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.
References
- 1. 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | C6H3ClN4O2 | CID 72207283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1363380-51-1 Cas No. | 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | Apollo [store.apolloscientific.co.uk]
- 3. 1363380-51-1|5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine|BLD Pharm [bldpharm.com]
- 4. pogo.ca [pogo.ca]
- 5. echemi.com [echemi.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
